molecular formula C8H7ClFNO B1584712 4'-Chloro-2'-fluoroacetanilide CAS No. 59280-70-5

4'-Chloro-2'-fluoroacetanilide

Cat. No.: B1584712
CAS No.: 59280-70-5
M. Wt: 187.6 g/mol
InChI Key: GVRKNSAEOVXHOS-UHFFFAOYSA-N
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Description

4'-Chloro-2'-fluoroacetanilide is a useful research compound. Its molecular formula is C8H7ClFNO and its molecular weight is 187.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7ClFNO/c1-5(12)11-8-3-2-6(9)4-7(8)10/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRKNSAEOVXHOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40357409
Record name 4'-Chloro-2'-fluoroacetanilide
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Molecular Weight

187.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

59280-70-5
Record name N-(4-Chloro-2-fluorophenyl)acetamide
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Record name 4'-Chloro-2'-fluoroacetanilide
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Record name 4'-Chloro-2'-fluoroacetanilide
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Foundational & Exploratory

What are the chemical properties of 4'-Chloro-2'-fluoroacetanilide?

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 4'-Chloro-2'-fluoroacetanilide

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis, this document delves into the core chemical and physical properties, analytical characterization, reactivity, and safety protocols associated with this compound. The insights herein are grounded in established data to ensure scientific integrity and practical applicability.

Introduction and Strategic Importance

This compound, also known as N-(4-chloro-2-fluorophenyl)acetamide, is a halogenated aromatic amide of significant interest in synthetic chemistry.[1][2] Its strategic value lies in its role as a versatile building block for more complex molecules. The presence of three distinct functional elements—an acetamide group, a chlorine atom, and a fluorine atom—on the phenyl ring provides multiple reaction sites and modulates the electronic properties of the molecule. This unique substitution pattern makes it an essential precursor in the synthesis of various high-value target compounds, particularly in the pharmaceutical and agrochemical sectors.[1] Researchers leverage this intermediate for developing novel anti-inflammatory agents, analgesics, herbicides, and pesticides.[1][3]

Chemical Identity and Molecular Structure

Correctly identifying a chemical is the foundation of all subsequent research. This compound is unambiguously defined by its molecular structure and standard chemical identifiers.

Table 1: Core Chemical Identifiers
IdentifierValueSource(s)
CAS Number 59280-70-5[1][2][4][5]
Molecular Formula C₈H₇ClFNO[1][2][5]
Molecular Weight 187.60 g/mol [1][2][5]
Synonyms 2'-Fluoro-4'-chloroacetanilide, N-(4-chloro-2-fluorophenyl)acetamide[1][2][6][7]
InChIKey GVRKNSAEOVXHOS-UHFFFAOYSA-N[2][8]
PubChem CID 853174[1]
Molecular Structure Diagram

The spatial arrangement of atoms and functional groups dictates the compound's reactivity and physical properties. The diagram below illustrates the ortho-fluoro and para-chloro substitution pattern relative to the acetamido group on the benzene ring.

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical state and solubility of a compound are critical parameters for designing experimental protocols, including reaction setups and purification methods.

Table 2: Key Physicochemical Data
PropertyValueSource(s)
Appearance White to light yellow or light red powder/crystal[1][9]
Melting Point 154 - 159 °C[1][2][4]
Boiling Point 312.8 ± 32.0 °C (Predicted)[6]
pKa 13.16 ± 0.70 (Predicted)[6]
Purity ≥ 98% (by GC)[1][9]
Storage Conditions Store at 2 - 8 °C, sealed in a dry environment[1][6]

The high melting point indicates a stable crystalline lattice structure. Its recommended storage in a cool, dry place highlights its stability under standard laboratory conditions, though care should be taken to avoid hydrolysis over long-term storage in humid environments.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. Below are the expected spectral features based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the methyl protons. The aromatic region will be complex due to splitting from both the fluorine atom and adjacent protons. Key expected signals include a singlet for the acetyl methyl group (CH₃) around δ 2.1-2.2 ppm, a broad singlet for the amide proton (N-H) which can vary in chemical shift, and multiplets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the three protons on the phenyl ring.[10][11]

  • ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the amide will appear downfield (around δ 168-170 ppm), the methyl carbon will be upfield (around δ 24 ppm), and the six aromatic carbons will appear in the δ 115-140 ppm range. The carbons bonded to fluorine and chlorine will show characteristic splitting patterns and chemical shifts.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • N-H Stretch: A characteristic sharp peak is expected in the range of 3250-3350 cm⁻¹, corresponding to the N-H stretching vibration of the secondary amide.

  • C=O Stretch (Amide I): A strong, sharp absorption band will be present around 1660-1680 cm⁻¹, indicative of the carbonyl group of the acetamide.

  • C-N Stretch and N-H Bend (Amide II): A band around 1520-1550 cm⁻¹ is characteristic of the amide II band.

  • C-F and C-Cl Stretches: Absorptions for C-F and C-Cl bonds are expected in the fingerprint region, typically between 1000-1400 cm⁻¹ and 600-800 cm⁻¹ respectively.[12]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.

  • Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at an m/z of 187.[4]

  • Isotopic Pattern: A characteristic isotopic pattern for the presence of one chlorine atom will be observed, with a peak at M+2 (m/z 189) that is approximately one-third the intensity of the molecular ion peak.

  • Key Fragments: Common fragmentation pathways for acetanilides include the loss of the acetyl group or ketene, leading to characteristic fragment ions.[8][13]

Protocol: Standard Analytical Workflow

The following workflow ensures rigorous quality control and structural verification.

analytical_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_verification Data Verification cluster_release Final Disposition Sample Receive/Synthesize This compound NMR Dissolve in CDCl₃ Acquire ¹H & ¹³C NMR Sample->NMR IR Prepare KBr Pellet Acquire FTIR Spectrum Sample->IR MS Dissolve in Volatile Solvent Acquire GC-MS Data Sample->MS Compare Compare Data to Reference Spectra & Literature NMR->Compare IR->Compare MS->Compare Confirm Confirm Structure & Purity ≥ 98% Compare->Confirm Release Release for R&D Use Confirm->Release

Caption: A standard workflow for the analytical validation of this compound.

Synthesis and Chemical Reactivity

Synthesis

This compound is typically synthesized via the acetylation of 4-chloro-2-fluoroaniline. A common laboratory-scale procedure involves reacting 4-chloro-2-fluoroaniline with an acetylating agent like acetic anhydride or acetyl chloride, often in the presence of a base or in a suitable solvent.[14][15] The choice of reagent and conditions is critical to ensure high yield and purity, minimizing side reactions.

Reactivity

The chemical behavior of this compound is governed by its functional groups.

  • Amide Hydrolysis: The acetamide group can be hydrolyzed back to the parent aniline (4-chloro-2-fluoroaniline) under acidic or basic conditions. For instance, heating with a solution of sodium hydroxide in ethanol will efficiently cleave the amide bond.[16] This reaction is fundamental for using the acetamide as a protecting group for the amine.

  • Electrophilic Aromatic Substitution: The phenyl ring can undergo further electrophilic substitution. The existing substituents direct incoming electrophiles. The acetamido group is an activating, ortho-, para-director, while the halogen atoms are deactivating, ortho-, para-directors. The interplay of these directing effects makes predicting the outcome of further substitutions complex, requiring careful control of reaction conditions.

Safety and Handling

Adherence to safety protocols is paramount when working with any chemical reagent. This compound possesses specific hazards that must be managed.

Table 3: GHS Hazard Information
Hazard CodeStatementSource(s)
H315 Causes skin irritation[6][17]
H319 Causes serious eye irritation[6][17]
H335 May cause respiratory irritation[6][17]
Safe Handling Protocol

All handling should be performed in a well-ventilated area, preferably a fume hood, while wearing appropriate Personal Protective Equipment (PPE).[18][19]

  • Personal Protective Equipment (PPE): Wear safety goggles or a face shield (EN 166), chemical-resistant gloves (e.g., nitrile), and a lab coat.[18]

  • Engineering Controls: Use a chemical fume hood to avoid inhalation of dust.[19][20]

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[17][20]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[18][20]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[17][18]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[18]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[20]

Conclusion

This compound is a chemical intermediate with a well-defined profile of chemical and physical properties. Its value in the synthesis of pharmaceuticals and agrochemicals is underpinned by its specific substitution pattern, which allows for controlled chemical modifications. A thorough understanding of its spectroscopic signature, reactivity, and handling requirements, as detailed in this guide, is essential for its safe and effective use in research and development.

References

An In-Depth Technical Guide to the Structure Elucidation and Confirmation of 4'-Chloro-2'-fluoroacetanilide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of 4'-Chloro-2'-fluoroacetanilide in Modern Drug Development

This compound, a halogenated derivative of acetanilide, serves as a critical intermediate in the synthesis of a variety of pharmaceutical compounds and agrochemicals.[1] Its molecular structure, comprising a substituted aromatic ring and an amide functional group, presents a unique set of physicochemical properties that are leveraged in the development of novel therapeutic agents, including analgesics and anti-inflammatory drugs.[1] The precise arrangement of the chloro and fluoro substituents on the phenyl ring, along with the acetamido group, dictates its reactivity and, ultimately, its utility in complex synthetic pathways.

The purity and structural integrity of this compound are paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[2] Even minor impurities, arising from starting materials, byproducts, or degradation, can have significant impacts on the manufacturing process and the pharmacological profile of the end product.[3] Consequently, a robust and multi-faceted analytical approach is essential for the unambiguous elucidation and confirmation of its structure, as well as for the rigorous assessment of its purity.

This in-depth technical guide provides a comprehensive framework for the structural characterization of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a series of protocols, but a logical and scientifically grounded workflow. The methodologies described herein are self-validating, ensuring a high degree of confidence in the analytical results. We will delve into the core spectroscopic techniques for primary structure elucidation and the chromatographic methods for purity confirmation, all underpinned by the principles of modern analytical chemistry.

A Multi-Technique Approach to Structural Verification

The definitive confirmation of the structure of this compound necessitates a synergistic application of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a comprehensive and self-validating dataset. The logical workflow for this process is outlined below.

Structural Elucidation Workflow cluster_0 Primary Structure Elucidation cluster_1 Purity and Confirmation ¹H NMR ¹H NMR ¹³C NMR ¹³C NMR ¹H NMR->¹³C NMR Carbon Skeleton IR Spectroscopy IR Spectroscopy ¹³C NMR->IR Spectroscopy Functional Groups Mass Spectrometry Mass Spectrometry IR Spectroscopy->Mass Spectrometry Molecular Weight HPLC HPLC Mass Spectrometry->HPLC Purity Assessment GC GC HPLC->GC Orthogonal Method Final Confirmation Final Confirmation GC->Final Confirmation Synthesis or Procurement Synthesis or Procurement Synthesis or Procurement->¹H NMR Initial Confirmation HPLC Workflow cluster_0 HPLC System Sample Preparation Sample Preparation HPLC System HPLC System Sample Preparation->HPLC System Injection Data Acquisition Data Acquisition HPLC System->Data Acquisition Detection Purity Calculation Purity Calculation Data Acquisition->Purity Calculation Peak Area % Mobile Phase Mobile Phase Pump Pump Mobile Phase->Pump Injector Injector Pump->Injector C18 Column C18 Column Injector->C18 Column UV Detector UV Detector C18 Column->UV Detector

References

An In-depth Technical Guide to N-(4-chloro-2-fluorophenyl)acetamide (CAS Number: 59280-70-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-chloro-2-fluorophenyl)acetamide, identified by the CAS number 59280-70-5, is a halogenated aromatic amide that serves as a valuable intermediate in the synthesis of complex organic molecules. Its structural features, including a chloro and a fluoro substituent on the phenyl ring, make it a versatile building block in medicinal chemistry and agrochemical research. This technical guide provides a comprehensive overview of the physical and chemical properties of N-(4-chloro-2-fluorophenyl)acetamide, offering insights into its characterization, reactivity, and potential applications, particularly in the realm of drug discovery and development.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is paramount for scientific rigor. The fundamental identifiers for N-(4-chloro-2-fluorophenyl)acetamide are detailed below.

IdentifierValue
CAS Number 59280-70-5
IUPAC Name N-(4-chloro-2-fluorophenyl)acetamide
Molecular Formula C₈H₇ClFNO
Molecular Weight 187.60 g/mol
Canonical SMILES CC(=O)NC1=C(C=C(C=C1)Cl)F
InChI Key GVRKNSAEOVXHOS-UHFFFAOYSA-N

The molecular structure of N-(4-chloro-2-fluorophenyl)acetamide, characterized by an acetamido group attached to a 4-chloro-2-fluorophenyl ring, is a key determinant of its chemical behavior and reactivity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-(4-chloro-2-fluorophenyl)acetamide is essential for its handling, formulation, and application in synthetic chemistry.

PropertyValueSource
Appearance White to off-white crystalline solid[Generic Supplier Data]
Melting Point 154-158 °C[Generic Supplier Data]
Boiling Point Data not available
Solubility Data not available. Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO.
Density Data not available

Spectroscopic Characterization

Note: The following data is for the isomer 2-chloro-N-(4-fluorophenyl)acetamide and should be used as a reference with caution.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons, the amide proton, and the methyl protons of the acetyl group. The chemical shifts and coupling constants of the aromatic protons will be influenced by the positions of the chloro and fluoro substituents.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each carbon atom in the molecule, including the aromatic carbons, the carbonyl carbon, and the methyl carbon. The chemical shifts will be indicative of the electronic environment of each carbon.

  • FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amide group (around 3300 cm⁻¹), the C=O stretching of the carbonyl group (around 1670 cm⁻¹), and C-H stretching of the aromatic and methyl groups.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern will provide information about the stability of different parts of the molecule. Common fragmentation pathways for similar structures involve the cleavage of the amide bond and the loss of the acetyl group.[3]

Reactivity and Stability

N-(4-chloro-2-fluorophenyl)acetamide is a stable compound under standard laboratory conditions. However, its reactivity is primarily dictated by the amide functionality and the substituted aromatic ring.

  • Amide Hydrolysis: Like other amides, it can undergo hydrolysis under acidic or basic conditions to yield 4-chloro-2-fluoroaniline and acetic acid.

  • Electrophilic Aromatic Substitution: The phenyl ring can undergo further electrophilic substitution reactions, with the directing effects of the chloro, fluoro, and acetamido groups influencing the position of the incoming substituent.

  • N-Alkylation/N-Acylation: The amide nitrogen can potentially undergo further alkylation or acylation reactions under appropriate conditions.

The following diagram illustrates the general reactivity of N-(4-chloro-2-fluorophenyl)acetamide.

Caption: Reactivity profile of N-(4-chloro-2-fluorophenyl)acetamide.

Role in Drug Development and Organic Synthesis

N-arylacetamides are a significant class of compounds in medicinal chemistry, serving as key intermediates in the synthesis of various biologically active molecules.[1][4] While specific drug candidates directly incorporating the N-(4-chloro-2-fluorophenyl)acetamide moiety are not prominently reported, its structural motifs are present in numerous pharmacologically active compounds. The presence of halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, including its metabolic stability, binding affinity, and membrane permeability.

The chloro and fluoro substituents on the aromatic ring provide handles for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) during the drug discovery process. For instance, N-(substituted phenyl)-2-chloroacetamides are known intermediates in the synthesis of various heterocyclic compounds with potential therapeutic applications.[5]

The general workflow for utilizing an intermediate like N-(4-chloro-2-fluorophenyl)acetamide in a drug discovery program is depicted below.

DrugDiscoveryWorkflow cluster_synthesis Synthesis & Modification cluster_screening Screening & Evaluation cluster_optimization Lead Optimization cluster_development Preclinical & Clinical Development A N-(4-chloro-2-fluorophenyl)acetamide (Intermediate) B Chemical Modification (e.g., substitution, cyclization) A->B C Library of Derivatives B->C D Biological Screening (e.g., enzyme assays, cell-based assays) C->D E Hit Compounds D->E F Structure-Activity Relationship (SAR) Studies E->F G Lead Optimization F->G H Drug Candidate G->H

Caption: Role of intermediates in a typical drug discovery workflow.

Safety and Handling

As with any chemical substance, proper safety precautions should be observed when handling N-(4-chloro-2-fluorophenyl)acetamide. Based on data for similar compounds, it may cause skin and eye irritation.[6] Inhalation of dust should be avoided. It is recommended to handle this compound in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Toxicological Data:

Experimental Protocols

General Synthesis of N-Arylacetamides

A general procedure for the synthesis of N-arylacetamides involves the acylation of the corresponding aniline with an acylating agent. A representative protocol is provided below, based on the synthesis of a similar compound.[1]

Materials:

  • 4-chloro-2-fluoroaniline

  • Acetyl chloride or acetic anhydride

  • A suitable base (e.g., triethylamine, pyridine)

  • An inert solvent (e.g., dichloromethane, toluene)

Procedure:

  • Dissolve 4-chloro-2-fluoroaniline (1 equivalent) and the base (1.1 equivalents) in the inert solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).

  • Cool the reaction mixture in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain N-(4-chloro-2-fluorophenyl)acetamide.

Note: This is a general protocol and may require optimization for specific substrates and scales.

Conclusion

N-(4-chloro-2-fluorophenyl)acetamide (CAS 59280-70-5) is a valuable chemical intermediate with significant potential in synthetic organic chemistry, particularly in the fields of pharmaceutical and agrochemical development. This guide has provided a detailed overview of its known physical and chemical properties, spectroscopic characteristics, reactivity, and potential applications. While some experimental data for this specific isomer remains elusive, the information presented, including data from closely related compounds, offers a solid foundation for researchers and scientists working with this molecule. As with any chemical, adherence to strict safety protocols is essential. Further research into the biological activities of derivatives of N-(4-chloro-2-fluorophenyl)acetamide may unveil novel therapeutic agents.

References

Solubility and melting point of 4'-Chloro-2'-fluoroacetanilide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 4'-Chloro-2'-fluoroacetanilide

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of two critical physicochemical properties of this compound (CAS No. 59280-70-5): its melting point and solubility profile. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes theoretical principles with practical, field-proven experimental methodologies. Our focus is on not just the "what" but the "why," ensuring that the presented protocols are robust, self-validating, and grounded in authoritative data.

Introduction to this compound

This compound is a halogenated aromatic amide with the molecular formula C₈H₇ClFNO.[1][2][3] Its structure, featuring a substituted phenyl ring, makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[4][5] Accurate characterization of its physical properties, such as melting point and solubility, is fundamental for its purification, formulation, and application in further synthetic steps.

Section 1: Melting Point Analysis

The melting point of a crystalline solid is a key indicator of its identity and purity.[6] For a pure compound, the transition from solid to liquid occurs over a narrow, well-defined temperature range. The presence of impurities typically causes a depression of the melting point and a broadening of the melting range.[7]

Reported Melting Point Data

A review of scientific literature and chemical supplier data reveals some variability in the reported melting point of this compound. This variation can stem from differences in sample purity or the specific analytical technique employed.

Reported Melting Point (°C)Source
140ChemicalBook Safety Data Sheet[1]
47-50Echemi[8]
156Stenutz[9]
154-156ChemicalBook Product Page[2]
155.0 - 159.0Tokyo Chemical Industry (TCI)

Note: The value of 47-50°C appears to be an outlier and may refer to a different compound or a significantly impure sample. The consensus from multiple sources suggests a melting point in the range of 154-159°C .

Experimental Protocol: Capillary Melting Point Determination

The capillary method is a common and reliable technique for determining the melting point of a solid organic compound.[10] The following protocol describes the use of a modern digital melting point apparatus.

Causality and Rationale:

  • Sample Preparation: The sample must be completely dry, as residual solvent can act as an impurity, depressing the melting point. Grinding it into a fine powder ensures uniform heat transfer within the capillary tube.

  • Heating Rate: A rapid initial heating phase is used to quickly approach the expected melting point, saving time.[6] However, the heating rate must be slowed significantly (to 1-2°C per minute) near the melting point. A fast heating rate does not allow the sample and the thermometer to reach thermal equilibrium, leading to an erroneously high and broad melting range.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the this compound sample is fully dry and crystalline. Crush a small amount into a fine powder on a watch glass.

  • Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the solid down to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

  • Rapid Preliminary Run (Optional but Recommended): If the approximate melting point is unknown, set a rapid heating ramp (e.g., 10-20°C/minute) to get a rough estimate.[11]

  • Accurate Determination:

    • Allow the apparatus to cool to at least 20°C below the estimated melting point.

    • Insert a new capillary with the sample.

    • Set the starting temperature to about 15-20°C below the expected melting point and a slow heating ramp rate of 1-2°C per minute.

    • Observe the sample through the viewing lens.

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the last solid crystal melts.

    • The melting point is reported as the range T₁ - T₂.

  • Validation: Repeat the determination at least twice to ensure consistency. Pure samples should exhibit a sharp melting range of 0.5-1.5°C.

Visualization: Melting Point Determination Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement cluster_report Reporting prep1 Dry Sample Thoroughly prep2 Grind to Fine Powder prep1->prep2 load1 Collect 2-3 mm of Sample prep2->load1 load2 Pack Solid Tightly load1->load2 measure1 Insert Capillary into Apparatus load2->measure1 measure2 Set Start Temp & Slow Ramp Rate (1-2°C/min) measure1->measure2 measure3 Observe & Record T₁ (First Liquid Drop) measure2->measure3 measure4 Observe & Record T₂ (All Solid Melts) measure3->measure4 report1 Report as Range: T₁ - T₂ measure4->report1

Caption: Workflow for accurate melting point determination.

Section 2: Solubility Profile

Solubility is a measure of how much solute can dissolve in a given solvent to form a saturated solution. The principle of "like dissolves like" is the primary guide: polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents.[12] this compound has a moderately polar amide functional group but also a larger, nonpolar halogenated benzene ring. This amphipathic nature suggests it will have nuanced solubility across different solvent classes. A safety data sheet notes its low water solubility.[13]

Theoretical Considerations
  • Water (Polar, Protic): The energy required to break the strong hydrogen bonds between water molecules is significant. While the amide group can participate in hydrogen bonding, the large, hydrophobic aromatic portion of the molecule limits its solubility in water.

  • Alcohols (e.g., Ethanol, Methanol; Polar, Protic): These solvents can act as both hydrogen bond donors and acceptors, and their alkyl chains provide some nonpolar character. We can predict moderate to good solubility.

  • Ketones/Esters (e.g., Acetone, Ethyl Acetate; Polar, Aprotic): These solvents are polar enough to interact with the amide dipole but lack the strong hydrogen-bonding network of water, making them good candidates for dissolving the compound.

  • Halogenated Solvents (e.g., Dichloromethane; Weakly Polar): The polarity is similar to the chloro- and fluoro- substituents, suggesting good solubility.

  • Aromatic/Aliphatic Hydrocarbons (e.g., Toluene, Hexane; Nonpolar): These solvents are unlikely to effectively solvate the polar amide group, predicting poor solubility.

Experimental Protocol: Qualitative Solubility Assessment

This protocol provides a systematic method to determine the qualitative solubility of this compound in a range of common laboratory solvents.

Causality and Rationale:

  • Standardized Amounts: Using a fixed mass of solute and a measured volume of solvent allows for a semi-quantitative comparison across different solvents. A common threshold for "soluble" in such tests is dissolving ~25 mg in 0.75 mL of solvent.[14]

  • Vigorous Agitation: Shaking ensures maximum interaction between the solute and solvent particles, overcoming kinetic barriers to dissolution.[15][16]

  • Systematic Solvent Selection: Testing solvents from different polarity classes (polar protic, polar aprotic, nonpolar) provides a comprehensive solubility profile.

Step-by-Step Methodology:

  • Preparation: Label a series of small, clean test tubes, one for each solvent to be tested (e.g., Water, Ethanol, Acetone, Dichloromethane, Hexane).

  • Solute Addition: Accurately weigh approximately 25 mg of this compound into each test tube.

  • Solvent Addition: Add the first solvent to its corresponding test tube in small portions, up to a total volume of 0.75 mL.[14]

  • Agitation: After each addition, shake the test tube vigorously for at least 30 seconds.[15]

  • Observation: Observe the mixture carefully.

    • Soluble: The solid completely disappears, forming a clear solution.

    • Partially Soluble: Some of the solid dissolves, but a noticeable amount remains.

    • Insoluble: The solid does not appear to dissolve at all.

  • Recording: Record the observations for each solvent in a structured table.

SolventPolarity ClassObservation (Soluble/Partially Soluble/Insoluble)
WaterPolar, Protic
EthanolPolar, Protic
AcetonePolar, Aprotic
DichloromethaneWeakly Polar
HexaneNonpolar

Visualization: Solubility Assessment Workflow

SolubilityWorkflow cluster_testing Solvent Testing Loop (Repeat for each solvent) start Start: Weigh 25 mg Solute into Labeled Test Tubes add_solvent Add 0.75 mL of Solvent in Portions start->add_solvent agitate Vigorously Agitate (30 seconds) add_solvent->agitate observe Observe Mixture agitate->observe decision Did Solid Completely Dissolve? observe->decision soluble Record: Soluble decision->soluble Yes insoluble Record: Partially Soluble or Insoluble decision->insoluble No

Caption: Systematic workflow for qualitative solubility testing.

Conclusion

The physical properties of this compound are consistent with its chemical structure. It is a crystalline solid with a melting point in the range of 154-159°C , a value that serves as a reliable benchmark for purity assessment. Its solubility is limited in water but is expected to be significantly higher in moderately polar organic solvents like alcohols, ketones, and halogenated hydrocarbons, reflecting its combined polar and nonpolar characteristics. The experimental protocols detailed in this guide provide a robust framework for the verification of these properties in a research or quality control setting.

References

An In-depth Technical Guide on the Potential Biological Activity of 4'-Chloro-2'-fluoroacetanilide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Acetanilide and its derivatives have long been a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] The strategic incorporation of halogen atoms, such as chlorine and fluorine, into the acetanilide scaffold can significantly modulate the molecule's physicochemical properties and enhance its biological efficacy. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of derivatives based on the 4'-Chloro-2'-fluoroacetanilide core. We delve into the antimicrobial, antifungal, and anticancer properties of these compounds, supported by experimental data and mechanistic insights. Furthermore, this guide furnishes detailed, step-by-step protocols for key biological assays and discusses the structure-activity relationships that govern the potency of these derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking to explore and harness the therapeutic promise of this unique class of compounds.

Introduction: The Significance of Halogenated Acetanilides in Drug Discovery

Acetanilide, or N-phenylacetamide, was first introduced into medical practice in 1886 as an analgesic and antipyretic.[1][2] Since then, its derivatives have been explored for a multitude of therapeutic applications, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer activities.[1][2] The versatility of the acetanilide structure makes it an attractive scaffold for medicinal chemists.

The introduction of halogen atoms, particularly fluorine and chlorine, is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability. Fluorine, with its high electronegativity and small size, can alter the electronic properties of a molecule and form strong bonds with carbon, often leading to increased potency and a more favorable pharmacokinetic profile.[3][4][5] Chlorine, also an electronegative atom, can modulate the lipophilicity of a compound, influencing its distribution and interaction with biological targets. The combined presence of both a chloro and a fluoro group on the aniline ring of acetanilide, as in the this compound scaffold, presents a unique opportunity for the development of novel therapeutic agents with potentially enhanced biological activities.[6] This guide will explore the synthesis of various derivatives from this core structure and detail their promising biological activities.

Synthesis of this compound and Its Derivatives

The foundational compound, this compound, serves as a versatile starting material for the synthesis of a diverse range of derivatives.[6] The general synthetic approach involves the acylation of 4-chloro-2-fluoroaniline with an appropriate acylating agent, such as acetic anhydride or acetyl chloride.[7] From this core, further modifications, such as the introduction of Schiff base or thiazolidinone moieties, can be achieved through multi-step reaction protocols.[8][9][10]

General Synthetic Workflow

The synthesis of biologically active derivatives from this compound typically follows a structured pathway that allows for the introduction of diverse functional groups. This workflow is designed to build upon the core scaffold, enabling the exploration of structure-activity relationships.

G cluster_0 Core Synthesis cluster_1 Derivative Synthesis cluster_2 Biological Evaluation Start 4-Chloro-2-fluoroaniline Core This compound Start->Core Acetylation Intermediate Amine Intermediate Core->Intermediate Hydrolysis SchiffBase Schiff Base Derivatives Intermediate->SchiffBase Condensation with Aldehydes Thiazolidinone Thiazolidinone Derivatives SchiffBase->Thiazolidinone Cyclization with Thioglycolic Acid BioActivity Antimicrobial, Anticancer Screening SchiffBase->BioActivity Thiazolidinone->BioActivity

Caption: General synthetic workflow for this compound derivatives.

Biological Activities of this compound Derivatives

Derivatives of this compound have demonstrated a range of promising biological activities, with the most significant findings in the antimicrobial and anticancer domains.

Antimicrobial and Antifungal Activity

Schiff bases and thiazolidinone derivatives of this compound have been shown to possess notable antibacterial and antifungal properties.[8][10][11] These compounds have been tested against a variety of Gram-positive and Gram-negative bacteria, as well as fungal strains.[8][12]

The mechanism of action for these derivatives is often attributed to their ability to interfere with microbial cellular processes. For instance, the imine group in Schiff bases is known to be crucial for their biological activity, potentially by interacting with cellular proteins and enzymes.[11] Thiazolidinone rings are also recognized pharmacophores with a broad spectrum of antimicrobial activity.[8][10][12]

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Derivatives

Compound TypeBacterial/Fungal StrainMIC (µg/mL)Reference
Schiff Base DerivativeStaphylococcus aureus12.5[11]
Schiff Base DerivativeEscherichia coli25[11]
Thiazolidinone DerivativeCandida albicans18.44 ± 0.10[8]
Thiazolidinone DerivativeAspergillus niger12.5[11]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[13][14][15]

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi) in a 96-well microtiter plate.[14][16]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.[14] Dilute the inoculum to the final desired concentration.

  • Inoculation and Incubation: Inoculate each well of the microtiter plate with the prepared inoculum.[14] Include a positive control (microorganism with no drug) and a negative control (broth only).[14] Incubate the plate at an appropriate temperature and duration (e.g., 37°C for 24-48 hours).[13][15][16]

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[14]

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Stock Prepare Stock Solution of Test Compound Dilution Serial Dilution in 96-well Plate Stock->Dilution Inoculate Inoculate Wells with Microorganism Dilution->Inoculate Inoculum Prepare Standardized Microbial Inoculum Inoculum->Inoculate Incubate Incubate Plate at 37°C Read Visually Inspect for Growth Inhibition Incubate->Read MIC Determine Minimum Inhibitory Concentration (MIC) Read->MIC

Caption: Workflow for the Broth Microdilution Assay.

Anticancer Activity

Several derivatives of this compound have been investigated for their cytotoxic effects against various human cancer cell lines.[17][18][19] The presence of the fluoro and chloro substituents is believed to contribute to the anticancer potential of these molecules.[17][20]

The proposed mechanisms of action for these compounds often involve the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression, such as topoisomerase.[17][20][21] The specific mechanism can vary depending on the nature of the derivative and the cancer cell type.

Table 2: In Vitro Cytotoxicity (IC50) of Selected Derivatives

Derivative TypeCancer Cell LineIC50 (µM)Reference
Fluoroquinolone DerivativeMCF-7 (Breast)2.38[17]
Fluoroquinolone DerivativeA549 (Lung)>100[17]
Oxadiazole DerivativeHCT-116 (Colon)20.15 (PGI)[19]
Sulfonamide DerivativeHOP-62 (Lung)0.05 (GI50)[18]
(PGI = Percent Growth Inhibition; GI50 = Growth Inhibition 50%)

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[22][23]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10^4 cells/well and allow them to adhere overnight.[24]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).[24]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1.5-4 hours at 37°C.[24][25]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[24]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 490-590 nm.[24] Cell viability is calculated as a percentage of the untreated control.

G Seed Seed Cancer Cells in 96-well Plate Treat Treat with Test Compounds Seed->Treat Add_MTT Add MTT Reagent Treat->Add_MTT Incubate_MTT Incubate for Formazan Crystal Formation Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Solubilize Measure Measure Absorbance with Plate Reader Solubilize->Measure Analyze Calculate Cell Viability (IC50) Measure->Analyze

Caption: Experimental workflow of the MTT assay for cytotoxicity.

Anti-inflammatory Activity

While less explored for this compound derivatives specifically, the broader class of acetanilides is known to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[26][27][28] Further investigation into the anti-inflammatory potential of these halogenated derivatives is a promising area for future research.

Potential Mechanism: COX Inhibition Pathway

Inflammation is a complex biological response, and a key pathway involves the conversion of arachidonic acid to prostaglandins by cyclooxygenase (COX) enzymes. Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting COX-1 and/or COX-2. It is plausible that this compound derivatives could also modulate this pathway.

G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Metabolism Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Synthesis Inflammation Inflammation Prostaglandins->Inflammation Derivative Acetanilide Derivative Derivative->COX_Enzymes Inhibition

Caption: Potential anti-inflammatory mechanism via COX inhibition.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is highly dependent on their structural features. Key SAR insights include:

  • Nature of the Substituent: The type of heterocyclic ring or functional group attached to the core scaffold significantly influences the biological activity. For example, the introduction of a thiazolidinone moiety often enhances antimicrobial and antifungal potency.[8][10]

  • Position of Halogens: The specific placement of the chloro and fluoro atoms on the phenyl ring is critical for activity. The 4'-chloro and 2'-fluoro substitution pattern appears to be favorable for the observed biological effects.

  • Lipophilicity: The overall lipophilicity of the molecule, which can be tuned by adding different substituents, plays a crucial role in its ability to cross cell membranes and reach its target.

Future Perspectives and Drug Development

The derivatives of this compound represent a promising class of compounds for further drug development. Their demonstrated antimicrobial and anticancer activities warrant more extensive preclinical and clinical investigations. Future research should focus on:

  • Lead Optimization: Synthesizing and screening a larger library of derivatives to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which these compounds exert their biological effects.

  • In Vivo Efficacy: Evaluating the most promising candidates in animal models of infection and cancer to assess their in vivo efficacy and safety.

  • Toxicity Profiling: Conducting comprehensive toxicology studies to ensure the safety of these compounds for potential therapeutic use.

Conclusion

This technical guide has provided a detailed overview of the synthesis and biological evaluation of this compound derivatives. The evidence presented highlights their significant potential as antimicrobial and anticancer agents. The unique combination of chloro and fluoro substitutions on the acetanilide scaffold provides a valuable platform for the design of novel therapeutics. With continued research and development, these compounds could emerge as important additions to the arsenal of drugs used to combat infectious diseases and cancer.

References

Role of 4'-Chloro-2'-fluoroacetanilide as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4'-Chloro-2'-fluoroacetanilide: A Pivotal Intermediate in Modern Synthesis

Introduction: The Strategic Importance of Halogenated Anilides

In the landscape of pharmaceutical and agrochemical development, the precise arrangement of functional groups on an aromatic scaffold is paramount to achieving desired biological activity, metabolic stability, and pharmacokinetic properties. This compound, also known as N-(4-chloro-2-fluorophenyl)acetamide, has emerged as a particularly valuable synthetic intermediate due to the unique electronic properties conferred by its halogen substituents.[1] This guide, prepared from a Senior Application Scientist's perspective, delves into the core utility of this compound, moving beyond simple data recitation to explore the causal relationships that make it a cornerstone in complex organic synthesis.[1] Its stability and specific reactivity profile enable the construction of innovative molecules in medicinal and agricultural chemistry.[1]

Physicochemical & Structural Characteristics

The utility of any synthetic intermediate begins with a thorough understanding of its fundamental properties. This compound is typically a white to light-colored crystalline powder.[1][2] The strategic placement of the chloro and fluoro groups on the phenyl ring creates a unique electronic and steric environment that dictates its reactivity in subsequent synthetic steps.

dot graph "chemical_structure" { layout=neato; node [shape=none, margin=0]; img [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=853174&t=l"]; lab [label="this compound", fontname="Arial", fontsize=12, fontcolor="#202124"]; img -- lab [style=invis]; } dot Caption: Chemical Structure of this compound.

Table 1: Key Physicochemical Properties

PropertyValueSource(s)
CAS Number 59280-70-5[1][3][4]
Molecular Formula C₈H₇ClFNO[1][2][3]
Molecular Weight 187.60 g/mol [1][2][3][5]
Melting Point 155 - 159 °C[1][4]
Appearance White to light yellow/red powder/crystal[1][2]
Purity ≥ 98% (GC)[1][2]
Storage Conditions Store at 2 - 8 °C[1]

Synthesis of the Intermediate

The most common and efficient synthesis of this compound involves the acetylation of its corresponding aniline precursor, 4-chloro-2-fluoroaniline. This reaction is a classic example of N-acylation, where the nucleophilic amine group attacks the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride. The acetamido group serves not only as a key structural component but also as a protecting group for the amine, moderating its reactivity and directing effects in subsequent electrophilic aromatic substitution reactions.

dot graph "synthesis_pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="4-Chloro-2-fluoroaniline"]; reagent [label="+ Acetic Anhydride", shape=plaintext]; product [label="this compound", fillcolor="#E8F0FE"]; byproduct [label="+ Acetic Acid", shape=plaintext];

start -> reagent [arrowhead=none]; reagent -> product [label=" N-Acetylation "]; product -> byproduct [arrowhead=none]; } dot Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from standard procedures for the acetylation of anilines.[6][7]

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-2-fluoroaniline (14.5 g, 0.1 mol).

  • Solvent Addition: Add 100 mL of a suitable solvent, such as glacial acetic acid or toluene.

  • Reagent Addition: While stirring, slowly add acetic anhydride (11.2 g, 0.11 mol) to the flask. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to 80-100°C and maintain for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.

  • Isolation: The solid product will precipitate. Collect the precipitate by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Drying: Dry the collected solid in a vacuum oven at 60-70°C to yield this compound. Purity can be further enhanced by recrystallization from an ethanol/water mixture.

Core Applications as a Synthetic Intermediate

The true value of this compound lies in its role as a versatile building block. The acetamido group can be readily hydrolyzed under acidic or basic conditions to regenerate the free amine, which is a powerful nucleophile and a precursor for diazonium salt formation.

Precursor to 4-Chloro-2-fluoroaniline

One of the most direct and critical applications is its use as a stable precursor to 4-chloro-2-fluoroaniline. The acetanilide is often easier to handle, purify, and store than the corresponding free aniline. The subsequent hydrolysis provides a clean, high-yield route to the aniline when it is needed for a subsequent reaction step.

dot graph "hydrolysis_workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

sub [label="this compound"]; prod [label="4-Chloro-2-fluoroaniline", fillcolor="#E8F0FE"]; app [label="Further Synthesis\n(e.g., Kinase Inhibitors,\nAgrochemicals)", shape=Mdiamond, style=filled, fillcolor="#FEF7E0"];

sub -> prod [label=" Hydrolysis\n(NaOH/EtOH) "]; prod -> app [label=" Key Building Block "]; } dot Caption: Workflow showing hydrolysis to a key building block.

Experimental Protocol: Hydrolysis to 4-Chloro-2-fluoroaniline

This protocol is directly based on a published synthetic procedure.[8]

  • Setup: In a 1 L flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (155 g, 0.83 mol) in 400 mL of ethanol.

  • Base Addition: Prepare a solution of sodium hydroxide (72.0 g, 1.8 mol) in 100 mL of water. Add this solution dropwise to the stirred ethanolic solution of the acetanilide.

  • Reaction: Upon completion of the addition, heat the reaction mixture to reflux and maintain for three hours.

  • Workup: Cool the reaction mixture to ambient temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 200 mL).

  • Isolation: Combine the organic extracts and concentrate them under reduced pressure to obtain a residual oil.

  • Purification: Purify the oil by vacuum distillation to yield pure 4-chloro-2-fluoroaniline.[8]

Role in Pharmaceutical Synthesis: Kinase Inhibitors

The 4-chloro-2-fluoroaniline moiety, readily accessible from our title intermediate, is a privileged scaffold in the design of modern kinase inhibitors used in targeted cancer therapy.[9] The aniline nitrogen is crucial for forming hydrogen bonds with the "hinge region" of the kinase's ATP-binding site.[9][10] The halogen atoms play a vital role:

  • Fluorine: Its high electronegativity can modulate the pKa of the aniline, influence lipophilicity, and improve metabolic stability.[9]

  • Chlorine: It can occupy hydrophobic pockets within the active site, enhancing binding affinity and selectivity. The presence of chlorine-containing molecules is significant, with over 250 FDA-approved drugs featuring this halogen.[11]

For example, this scaffold is a component of complex heterocyclic systems designed as covalent inhibitors for kinases like Focal Adhesion Kinase (FAK) or Epidermal Growth Factor Receptor (EGFR), where the aniline is a key part of the core that positions a reactive "warhead" to bind to a nearby cysteine residue.[12][13]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. It is classified as toxic if swallowed, in contact with skin, or if inhaled.[14] It is also known to cause skin and serious eye irritation.[15][16]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side-shields, and a lab coat.[14][17] Use only in a well-ventilated area or with respiratory protection like a NIOSH-approved respirator.[14][18]

  • Handling: Avoid breathing dust.[14][16] Wash hands and any exposed skin thoroughly after handling.[14][17] Do not eat, drink, or smoke when using this product.[14]

  • First Aid:

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor immediately.[14][17]

    • Skin Contact: Take off immediately all contaminated clothing. Wash skin with plenty of soap and water.[14]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14][17]

    • Ingestion: Immediately call a poison center or doctor. Do NOT induce vomiting. Rinse mouth.[14]

  • Storage: Store locked up in a well-ventilated, dry, and cool place. Keep the container tightly closed.[14][17]

Conclusion

This compound is more than just a chemical on a shelf; it is a strategic tool for molecular architects. Its value is derived from its dual nature: it is a stable, easily handled solid that also provides facile, high-yield access to the highly valuable 4-chloro-2-fluoroaniline building block. The specific combination of chloro and fluoro substituents imparts desirable properties that are leveraged in the rational design of high-value molecules, particularly in the competitive field of kinase inhibitor development. Understanding the chemistry, applications, and handling of this intermediate is crucial for researchers and scientists aiming to innovate in drug discovery and agrochemical synthesis.

References

An In-depth Technical Guide to the Reactivity of the Acetamido Group in Fluoroacetanilides

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoroacetanilides represent a critical class of molecules in medicinal chemistry and materials science, where the interplay between the acetamido group and fluorine substituents dictates the molecule's overall reactivity and properties. This guide provides a comprehensive analysis of the electronic and steric factors governing the reactivity of the acetamido moiety in these fluorinated aromatic systems. We will explore its directing effects in electrophilic aromatic substitution, its stability towards hydrolysis, and the subtle yet profound influence of fluorine's position on the aromatic ring. This document moves beyond a simple recitation of facts to explain the underlying chemical principles, offering field-proven insights and detailed experimental context.

Introduction: The Strategic Importance of Fluoroacetanilides

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. This is primarily due to fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond. In the context of acetanilides, which are themselves valuable synthetic intermediates, the addition of fluorine creates a nuanced electronic environment. The acetamido group (-NHCOCH₃) and the fluorine atom engage in an electronic "tug-of-war," modulating the reactivity of the aromatic ring and the amide functionality itself. Understanding this interplay is paramount for professionals engaged in the rational design of novel pharmaceuticals and functional materials.

The Electronic Character of the Acetamido Group: A Baseline

Before considering the effects of fluorine, it is essential to understand the intrinsic nature of the acetamido group attached to an aromatic ring.

  • Dual Electronic Nature : The acetamido group exhibits both inductive and resonance effects. The nitrogen atom's lone pair can be delocalized into the aromatic π-system, a positive resonance effect (+R or +M) that donates electron density to the ring.[1][2][3] This donation primarily increases electron density at the ortho and para positions.

  • Mitigated Activation : Concurrently, the adjacent acetyl group's carbonyl is electron-withdrawing. This pulls the nitrogen's lone pair away from the ring, making the acetamido group a less powerful activating group than a simple amino (-NH₂) group.[1][3][4] This internal resonance moderates the activating potential of the nitrogen atom.[1][4]

This +R effect is stronger than its inductive withdrawal, making the acetamido group an overall activating group and a strong ortho, para-director in electrophilic aromatic substitution (EAS) reactions.[1][2][5]

References

A Technical Guide to the Preliminary Investigation of 4'-Chloro-2'-fluoroacetanilide in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the initial characterization of 4'-Chloro-2'-fluoroacetanilide (CFA) as a potential enzyme inhibitor. Acetanilide derivatives have a rich history in pharmacology, often exerting their effects through the modulation of enzymatic activity.[1][2] This document outlines a strategic, field-proven approach for researchers and drug development professionals to systematically evaluate CFA. We will cover hypothesis-driven target selection, detailed protocols for primary screening and potency determination (IC₅₀), and foundational methodologies for elucidating the preliminary mechanism of action. The protocols herein are designed as self-validating systems, incorporating essential controls and explaining the scientific causality behind each experimental choice to ensure data integrity and reproducibility.

Introduction: Rationale for Investigating this compound (CFA)

The preliminary investigation of any small molecule for therapeutic potential begins with a clear scientific rationale. This compound (CFA) presents a compelling starting point due to its structural features and the established pharmacological relevance of its parent scaffold, acetanilide.

Chemical Profile of the Candidate Molecule

Understanding the fundamental properties of CFA is the first step in any experimental design. This information dictates handling, solubility, and potential reactivity.

PropertyValueSource
CAS Number 59280-70-5[3][4]
Molecular Formula C₈H₇ClFNO[3][5]
Molecular Weight 187.60 g/mol [3][5]
Appearance White to light red powder/crystal[6]
Melting Point 155 - 159 °C[6]
Purity ≥ 98% (Typical for research grade)[6]

The presence of halogen atoms (chlorine and fluorine) can significantly influence the molecule's electronic properties, membrane permeability, and metabolic stability, making it an intriguing candidate for interacting with biological targets.[7]

The Acetanilide Scaffold: A Precedent for Enzyme Inhibition

The acetanilide core is a well-established pharmacophore found in numerous drugs, most notably as an analgesic and anti-inflammatory agent.[2][8] Many of these effects are achieved by inhibiting key enzymes in pathological pathways. For instance, several acetanilide derivatives have been synthesized and evaluated as inhibitors of cyclooxygenase (COX) enzymes, which are central to the inflammatory response.[1][9][10] This precedent provides a strong, hypothesis-driven basis for investigating CFA against similar enzyme targets.

Objectives of a Preliminary Investigation

The goal of this preliminary phase is not exhaustive characterization but to efficiently answer three fundamental questions:

  • Is it active? Does CFA exhibit inhibitory activity against a rationally chosen enzyme target?

  • How potent is it? What concentration of CFA is required to achieve a defined level of inhibition (typically 50%)?

  • How does it work? What is the preliminary mechanism of inhibition (e.g., competitive, non-competitive)?

Answering these questions provides the necessary data to justify committing further resources to more in-depth studies.

Phase 1: Target Selection and Assay Development

The success of a screening campaign hinges on the selection of a relevant biological target and a robust assay.

Hypothesis-Driven Target Selection

Given the known anti-inflammatory and analgesic properties of related acetanilide structures, enzymes within the inflammatory cascade are logical primary targets.[1][9] A prime candidate is Cyclooxygenase-2 (COX-2) .

  • Causality: COX-2 is an inducible enzyme that synthesizes prostaglandins, key mediators of pain and inflammation.[1] Selective inhibition of COX-2 is a validated therapeutic strategy for anti-inflammatory drugs. Investigating CFA against COX-2 is a direct test of a well-founded hypothesis.

Assay Principle and Selection

A commercially available COX-2 inhibitor screening assay kit is recommended for initial studies. These kits provide validated reagents and a standardized colorimetric or fluorometric protocol, ensuring high reproducibility. A typical assay measures the peroxidase activity of COX-2, where the oxidation of a chromogenic substrate is monitored spectrophotometrically. The presence of an inhibitor reduces the rate of color development.

Experimental Workflow for Target Selection and Assay Setup

The initial phase involves a logical flow from hypothesis to a validated experimental system.

G A Literature Review: Acetanilide Derivatives B Identify Precedent: Analgesic/Anti-inflammatory Activity Linked to COX Inhibition A->B C Formulate Hypothesis: CFA may inhibit COX enzymes B->C D Select Primary Target: Cyclooxygenase-2 (COX-2) C->D E Source Materials: - Recombinant Human COX-2 - Arachidonic Acid (Substrate) - Chromogenic Probe (e.g., ADHP) D->E F Select Assay Platform: Colorimetric Peroxidase Activity Assay E->F G Assay Validation: - Determine Z'-factor - Confirm activity of positive control (e.g., Celecoxib) F->G H System Ready for CFA Screening G->H

Caption: Workflow for hypothesis-driven target selection and assay setup.

Phase 2: Potency Determination (IC₅₀)

Once a suitable target and assay are established, the next critical step is to quantify the inhibitory potency of CFA. This is achieved by determining the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific experimental conditions.[11]

The Dose-Response Curve

To determine the IC₅₀, a dose-response experiment is performed. The enzyme's activity is measured across a range of inhibitor concentrations. The resulting data is typically plotted with the inhibitor concentration on a logarithmic x-axis and the percent inhibition on a linear y-axis, which generates a sigmoidal curve.[12][13]

Detailed Protocol: IC₅₀ Determination for CFA against COX-2

This protocol is designed for a 96-well microplate format and is a self-validating system.

1. Preparation of CFA Stock and Dilution Series:

  • Prepare a high-concentration stock of CFA (e.g., 50 mM) in 100% DMSO. Causality: DMSO is a common solvent for organic molecules, but its concentration in the final assay must be kept low (typically ≤1%) to avoid impacting enzyme activity.
  • Perform a serial dilution of the CFA stock to create a range of concentrations. A 10-point, 3-fold dilution series is recommended, starting from a concentration that yields near 100% inhibition down to one that shows no inhibition.

2. Assay Plate Setup:

  • Design the plate map to include wells for:
  • 100% Activity Control: Contains enzyme, substrate, and DMSO (no inhibitor). This defines the Vmax for the experiment.
  • 0% Activity Control (Background): Contains substrate and buffer (no enzyme). This accounts for non-enzymatic reaction.
  • Test Wells: Contains enzyme, substrate, and each CFA dilution.
  • Positive Control: Contains enzyme, substrate, and a known COX-2 inhibitor (e.g., Celecoxib) at its IC₅₀ concentration. Trustworthiness: This validates that the assay system is responsive to known inhibitors.

3. Experimental Procedure (Colorimetric COX-2 Assay):

  • Add 10 µL of assay buffer to the 0% activity control wells.
  • Add 10 µL of recombinant human COX-2 enzyme to the 100% activity control, positive control, and all test wells.
  • Add 1 µL of the appropriate CFA dilution, DMSO, or positive control inhibitor to the corresponding wells.
  • Gently mix and pre-incubate the plate for 15 minutes at 25°C. Causality: This pre-incubation step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated.
  • Initiate the enzymatic reaction by adding 10 µL of arachidonic acid (substrate) to all wells.
  • Immediately begin reading the absorbance at the appropriate wavelength (e.g., 590 nm) every minute for 20 minutes using a microplate reader.

4. Data Analysis:

  • For each well, calculate the reaction rate (V) by determining the slope of the linear portion of the absorbance vs. time curve.
  • Normalize the data by calculating the percent inhibition for each CFA concentration using the following formula: % Inhibition = 100 * (1 - (V_inhibitor - V_background) / (V_max - V_background))
  • Plot % Inhibition versus log[CFA].
  • Fit the data to a non-linear regression model (four-parameter logistic equation) using software like GraphPad Prism or R.[14] Y = Bottom + (Top-Bottom)/(1 + 10^((LogIC50-X)*HillSlope))
  • The IC₅₀ is the concentration (X) that corresponds to a 50% response (Y).

Hypothetical Data Presentation

Quantitative data should be summarized in a clear, tabular format.

CompoundTargetIC₅₀ (µM) [95% CI]Hill Slope
CFA COX-212.5 [10.2 - 15.3]1.1
Celecoxib COX-20.04 [0.03 - 0.05]1.0

Phase 3: Preliminary Mechanism of Action (MoA)

After confirming potency, the next logical step is to understand how the inhibitor works. The three most common types of reversible inhibition are competitive, non-competitive, and uncompetitive.[15][16] These can be distinguished by observing how the inhibitor's IC₅₀ value changes in response to varying concentrations of the substrate.[17]

The Experimental Principle
  • Competitive Inhibition: The inhibitor binds to the same active site as the substrate. Increasing the substrate concentration can outcompete the inhibitor, thus increasing the apparent IC₅₀.[16]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) and can bind whether the substrate is bound or not. Increasing the substrate concentration does not affect the inhibitor's binding, so the IC₅₀ remains unchanged.[16]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. Increasing the substrate concentration creates more ES complex for the inhibitor to bind to, thereby decreasing the apparent IC₅₀.[16]

MoA Determination Workflow

The workflow involves repeating the IC₅₀ determination under different substrate conditions.

G cluster_0 Experimental Setup cluster_1 Data Analysis & Interpretation A Determine Km of Substrate (Arachidonic Acid) for COX-2 B Perform IC50 Assay at Low Substrate: [S] = 0.5 x Km A->B Set up 3 parallel experiments C Perform IC50 Assay at Mid Substrate: [S] = 1 x Km A->C Set up 3 parallel experiments D Perform IC50 Assay at High Substrate: [S] = 5 x Km A->D Set up 3 parallel experiments E Compare IC50 values across different [S] concentrations B->E C->E D->E F Conclusion: Competitive Inhibition E->F IC50 increases with [S] G Conclusion: Non-competitive Inhibition E->G IC50 is independent of [S] H Conclusion: Uncompetitive Inhibition E->H IC50 decreases with [S]

Caption: Logic diagram for determining the preliminary mechanism of inhibition.

Safety and Handling

Professional laboratory practice demands strict adherence to safety protocols when handling any chemical.

  • Toxicity: this compound is listed as toxic if swallowed, in contact with skin, or if inhaled.[5] The toxicological properties have not been fully investigated.[18]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5][19]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid creating dust. Wash hands thoroughly after handling.[19]

  • Disposal: Dispose of chemical waste according to institutional and local regulations.

Conclusion and Future Directions

This guide provides a structured and scientifically rigorous path for the preliminary evaluation of this compound as an enzyme inhibitor. By following these phases, a researcher can efficiently generate the foundational data needed to build a comprehensive profile of the molecule. Positive results from this preliminary investigation—namely, potent, single-micromolar or better activity against a target like COX-2 and a clear preliminary MoA—would strongly justify advancing the compound to the next stages of drug discovery.

Future work would include:

  • Selectivity Profiling: Screening CFA against other related enzymes (e.g., COX-1) to determine its selectivity.

  • Orthogonal Assays: Confirming activity in a different assay format to rule out technology-specific artifacts.

  • Cell-Based Assays: Evaluating the compound's ability to inhibit the target enzyme in a cellular context.

  • Structural Biology: Pursuing co-crystallization of CFA with the target enzyme to visualize the binding mode at an atomic level.[20][21]

References

The Halogen Effect: A Deep Dive into the Discovery, Synthesis, and Significance of Halogenated Acetanilides

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: From Serendipity to Rational Design

The story of acetanilide and its halogenated derivatives is a compelling narrative in medicinal and industrial chemistry. It begins with a serendipitous discovery in the late 19th century and evolves into a testament to the power of targeted chemical modification. The introduction of halogen atoms onto the simple acetanilide scaffold has unlocked a vast and diverse range of biological activities and material properties, underscoring the profound impact of the "halogen effect." This guide aims to provide a comprehensive technical overview of the discovery, synthesis, and multifaceted significance of halogenated acetanilides, offering insights for researchers and professionals engaged in the pursuit of novel chemical entities.

The Genesis of a Scaffold: The Acetanilide Story

Acetanilide, or N-phenylacetamide, first entered the medical sphere in 1886 when A. Cahn and P. Hepp introduced it as an analgesic and antipyretic under the trade name Antifebrin.[1][2] This marked a pivotal moment in the history of synthetic drugs, offering an alternative to traditional remedies. However, the initial enthusiasm was tempered by its significant toxicity, most notably methemoglobinemia, which led to a search for safer alternatives.[2] It was later discovered that acetanilide is metabolized in the body to paracetamol (acetaminophen), which is responsible for its therapeutic effects.[2] The toxicity was attributed to the in vivo hydrolysis of a small amount of acetanilide back to aniline.[3] This early understanding of metabolism-driven efficacy and toxicity laid the groundwork for the development of countless derivatives, with halogenation emerging as a key strategy for modulating the parent molecule's properties.

The Transformative Power of Halogenation in Acetanilide Chemistry

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) into the acetanilide structure is a powerful tool for fine-tuning its physicochemical and biological properties. Halogenation can influence a molecule's:

  • Lipophilicity: Halogens, particularly chlorine and bromine, increase a molecule's lipophilicity, which can enhance its ability to cross biological membranes and improve oral bioavailability.[4]

  • Metabolic Stability: The presence of a halogen atom can block sites of metabolic oxidation, leading to a longer half-life and improved pharmacokinetic profile.

  • Electronic Effects: Halogens are electron-withdrawing groups that can alter the electron density of the aromatic ring, influencing the pKa of the amide nitrogen and the molecule's overall reactivity.

  • Binding Interactions: Halogen atoms can participate in various non-covalent interactions, including hydrogen bonds and the increasingly recognized halogen bond, which can enhance binding affinity to biological targets.

These modifications have led to the development of halogenated acetanilides with a wide array of applications, from pharmaceuticals to agrochemicals and materials science.

Synthetic Strategies for Halogenated Acetanilides: From Classical to Contemporary

The synthesis of halogenated acetanilides has evolved from classical electrophilic aromatic substitution to more sophisticated and regioselective methods.

Classical Electrophilic Aromatic Substitution

The traditional approach to halogenating acetanilides involves the direct reaction with elemental halogens (e.g., Br₂) or N-halosuccinimides (NCS, NBS, NIS) in the presence of a suitable solvent. The acetamido group is an ortho-, para-director, leading to a mixture of isomers.

Experimental Protocol: Synthesis of 4-Bromoacetanilide (Classical Method)

Objective: To synthesize 4-bromoacetanilide via electrophilic bromination of acetanilide.

Materials:

  • Acetanilide

  • Glacial acetic acid

  • Bromine

  • Ethanol

  • Distilled water

Procedure:

  • Dissolve finely powdered acetanilide (1.0 g) in cold glacial acetic acid (5 mL).

  • In a separate container, dissolve bromine (0.42 mL) in glacial acetic acid (6 mL).

  • Slowly add the bromine solution to the acetanilide solution with vigorous shaking.

  • Allow the reaction mixture to stand at room temperature for 15 minutes.

  • Pour the reddish-orange solution into a large excess of cold water to precipitate the product.

  • Collect the 4-bromoacetanilide crystals by filtration and wash with water.

  • Recrystallize the crude product from ethanol to obtain colorless crystals.

Modern Regioselective Halogenation Methods

The demand for specific isomers, particularly for pharmaceutical applications, has driven the development of highly regioselective halogenation techniques. Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for achieving ortho-selectivity.

For instance, palladium-catalyzed ortho-halogenation of acetanilides using N-halosuccinimides can be achieved with high yields and selectivity. These reactions often proceed via a cyclometalated intermediate, directing the halogen to the ortho position.

G acetanilide Acetanilide intermediate Cyclopalladated Intermediate acetanilide->intermediate C-H Activation pd_catalyst Pd(OAc)₂ pd_catalyst->intermediate nhs N-Halosuccinimide (NCS, NBS, NIS) nhs->intermediate product ortho-Haloacetanilide intermediate->product Oxidative Addition & Reductive Elimination

The Broad Spectrum of Biological Activity

The halogenated acetanilide scaffold has proven to be a versatile template for the development of a wide range of biologically active compounds.

Analgesic and Anti-inflammatory Agents
Anticancer Agents

The antiproliferative activity of halogenated acetanilides is an area of growing interest. Halogenated compounds have shown cytotoxic effects against various cancer cell lines. For example, in a study of halogen derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, the brominated derivative demonstrated stronger anticancer potential than the chlorinated analog in several cancer cell lines, with IC50 values as low as 3.5 µM in A549 lung cancer cells.[1] This highlights the importance of the specific halogen in determining anticancer efficacy.

CompoundCancer Cell LineIC50 (µM)
Chlorinated DerivativeA549 (Lung)6.3 ± 2.5
Brominated DerivativeA549 (Lung)3.5 ± 0.6
Chlorinated DerivativeHepG2 (Liver)11 ± 3.2
Brominated DerivativeHepG2 (Liver)3.8 ± 0.5

Table 1: Anticancer activity of chlorinated and brominated benzofuran carboxylates, demonstrating the impact of the halogen on cytotoxicity.[1]

G

Herbicidal Activity of Chloroacetanilides

Chloroacetanilide herbicides, such as alachlor, metolachlor, and acetochlor, represent a major class of agrochemicals used for weed control in various crops.[6] Their mechanism of action involves the inhibition of very-long-chain fatty acid synthesis, which is crucial for plant cell growth and development. The electrophilic nature of the chloroacetyl group is key to their herbicidal activity, as it can react with and damage cellular proteins.[4] Studies have shown that these herbicides can induce protein misfolding, leading to cellular stress and eventual plant death.[4] The degradation of these herbicides in the environment is a significant area of research, with metabolites often being more water-soluble and mobile than the parent compounds.[7]

Applications in Materials Science

While less explored than their biological applications, halogenated acetanilides hold potential in the field of materials science. The presence of halogen atoms can impart desirable properties to polymers and other materials, such as:

  • Flame Retardancy: Halogenated compounds, particularly those containing chlorine and bromine, can act as flame retardants by scavenging free radicals produced during combustion.[]

  • Polymer Additives: Halogenated acetanilides could potentially be used as additives to modify the properties of polymers, such as their thermal stability, chemical resistance, and surface characteristics.

  • Intermediates in Polymer Synthesis: The reactive nature of the halogenated aromatic ring allows for further functionalization, making these compounds useful as intermediates in the synthesis of more complex monomers and polymers. The principles of halogen bonding are also being increasingly applied in polymer science to create self-assembling and smart materials.[9][10]

Future Perspectives

The journey of halogenated acetanilides from a simple analgesic to a diverse class of functional molecules is far from over. Future research in this area is likely to focus on:

  • Rational Drug Design: A deeper understanding of the structure-activity relationships and the role of halogen bonding will enable the design of more potent and selective therapeutic agents with improved safety profiles.

  • Green Synthesis: The development of more environmentally friendly and efficient methods for the synthesis of halogenated acetanilides, such as biocatalytic halogenation and mechanochemistry, will be a key area of focus.

  • Novel Materials: The exploration of halogenated acetanilides as building blocks for novel polymers and functional materials with tailored properties is a promising avenue for future research.

The halogenated acetanilide scaffold, with its rich history and diverse applications, continues to be a fertile ground for chemical innovation. As our understanding of the subtle yet profound effects of halogenation deepens, so too will the potential to harness these molecules for the benefit of human health and technology.

References

A Researcher's Guide to the Safe Handling and Application of 4'-Chloro-2'-fluoroacetanilide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the material safety data for 4'-Chloro-2'-fluoroacetanilide, tailored for professionals in research and development. Moving beyond a standard Material Safety Data Sheet (MSDS), this document contextualizes the data, offering insights into the causality behind safety protocols and providing validated procedures for laboratory use. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, a thorough understanding of this compound's properties is paramount for ensuring both personnel safety and experimental integrity.[1]

Section 1: Compound Profile and Physicochemical Properties

This compound, also known as N-(4-chloro-2-fluorophenyl)acetamide, is a substituted acetanilide derivative.[1][2] Its molecular structure is a valuable scaffold in medicinal chemistry and materials science, serving as a building block for anti-inflammatory drugs, analgesics, and specialized polymers.[1] Its utility underscores the need for a comprehensive understanding of its chemical identity and physical characteristics.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers and Physical Properties

Property Value Source(s)
CAS Number 59280-70-5 [1][2][3][4][5]
Molecular Formula C₈H₇ClFNO [1][4][5]
Molecular Weight 187.60 g/mol [1][4][5][6]
Appearance White to light yellow to light red powder or crystal [1]
Melting Point 155 - 159 °C [1]
Purity ≥ 98% (GC) [1]
Stability Stable under normal temperatures and pressures [4][7]

| Storage | Store at 2 - 8 °C in a dry, well-ventilated place |[1][8] |

Section 2: The Hazard Landscape: A Proactive Risk Assessment

Understanding the hazard profile of this compound is the foundation of its safe use. The Globally Harmonized System (GHS) provides a framework for this assessment. Some suppliers classify this compound as acutely toxic (Category 3), while others use a less severe "irritant" classification.[3][4] In research, where toxicological properties are often not fully investigated, the most prudent approach is to adopt the more conservative classification.[8] Therefore, this compound should be handled as if it is toxic via oral, dermal, and inhalation routes.

GHS_Hazard_Workflow cluster_pictograms GHS Hazard Pictograms cluster_workflow Implications in the Lab Workflow skull Acute Toxicity (Fatal or Toxic) handling Handling at the Bench Use only in well-ventilated area (P271) Wear full PPE (P280) Do not eat, drink, or smoke (P270) skull->handling Toxic if inhaled, swallowed, or in contact with skin exclamation Irritant (Skin/Eye) exclamation->handling Causes skin and serious eye irritation storage Storage Store Locked Up (P405) Keep container tightly closed Away from incompatibles handling->storage Post-handling spill Emergency & Spill Avoid breathing dust (P261) Prevent environmental release Follow validated cleanup protocol handling->spill If containment is lost PPE_Workflow start Researcher Enters Lab ppe_station PPE Donning Station 1. Lab Coat (fastened) 2. Goggles 3. Gloves (check integrity) start->ppe_station First Step fume_hood Chemical Fume Hood (Work Area) ppe_station->fume_hood Proceed to Work Area end Safe Experiment Execution fume_hood->end skin_hazard Skin Irritation & Dermal Toxicity skin_hazard->ppe_station Mitigated by Lab Coat & Gloves eye_hazard Serious Eye Irritation eye_hazard->ppe_station Mitigated by Goggles inh_hazard Inhalation Toxicity inh_hazard->fume_hood Mitigated by Ventilation Spill_Response_Tree spill Spill Occurs assess Assess Situation (Size, Location, Ventilation) spill->assess is_minor Is spill minor & manageable? assess->is_minor minor_protocol Follow Small-Scale Spill Protocol: 1. Alert & Don PPE 2. Contain with inert material 3. Collect for disposal 4. Decontaminate area is_minor->minor_protocol Yes major_protocol Major Spill Protocol: 1. Evacuate immediate area 2. Alert institutional EHS 3. Prevent entry 4. Await professional response is_minor->major_protocol No

References

Methodological & Application

Application Note & Synthesis Protocol: High-Fidelity Synthesis of 4'-Chloro-2'-fluoroacetanilide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides a comprehensive, field-tested protocol for the synthesis of 4'-Chloro-2'-fluoroacetanilide, a key chemical intermediate, from its precursor, 4-chloro-2-fluoroaniline. The acetylation of anilines is a fundamental transformation in organic synthesis; however, achieving high purity and yield with halogenated, electron-deficient substrates requires careful control of reaction conditions and rigorous purification. This guide moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the protocol, critical safety considerations for handling the involved reagents, and robust analytical methods for product validation. The described methodology is designed to be self-validating, ensuring reproducible results for researchers in pharmaceutical and agrochemical development.[1]

This compound serves as a versatile building block in the design of new therapeutic agents, including anti-inflammatory drugs, and in the formulation of advanced agrochemicals.[1] Its structural features are pivotal for modifying the pharmacological profiles of bioactive molecules.[1]

Reaction Principle: Electrophilic Acylation of an Aromatic Amine

The core of this synthesis is the N-acetylation of 4-chloro-2-fluoroaniline. This reaction is a classic example of nucleophilic acyl substitution.

  • Nucleophile: The lone pair of electrons on the nitrogen atom of the primary amine (-NH₂) in 4-chloro-2-fluoroaniline acts as the nucleophile.

  • Electrophile: The carbonyl carbon of acetic anhydride is highly electrophilic, made so by the two adjacent electron-withdrawing oxygen atoms.

The reaction proceeds when the amine's nitrogen atom attacks one of the carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate, which then collapses, expelling acetate as a stable leaving group and resulting in the formation of the amide bond. The overall transformation converts the primary amine into a more stable secondary amide, with acetic acid as the stoichiometric byproduct.

Critical Safety & Hazard Analysis

A thorough understanding and mitigation of chemical hazards are paramount for the safe execution of this protocol. All operations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a flame-retardant laboratory coat, nitrile gloves, and chemical splash goggles.[2][3]

  • 4-chloro-2-fluoroaniline (Starting Material): This compound is harmful if swallowed, inhaled, or absorbed through the skin.[4][5][6][7] It is known to cause irritation to the skin, eyes, and respiratory system.[4][6][7] Direct contact and inhalation must be strictly avoided.

  • Acetic Anhydride (Acylating Reagent): Acetic anhydride is a flammable, corrosive liquid that can cause severe skin burns and eye damage.[2][3][8][9] Its vapor is fatal if inhaled.[3] It reacts with water, sometimes violently, to form corrosive acetic acid.[2] It must be stored away from ignition sources and incompatible materials like water and strong oxidizing agents.[3][10]

  • Glacial Acetic Acid (Solvent/Byproduct): This is a corrosive liquid that can cause severe skin and eye burns. Its vapors can cause respiratory irritation.

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][8] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][9] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air immediately.[8][9] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Spills: In case of a spill, evacuate the area. Use an inert absorbent material like sodium bicarbonate or sand to contain and neutralize the spill before cleanup.[8]

Experimental Protocol

This protocol is designed for a 10-gram scale synthesis and can be adjusted accordingly.

Materials & Reagents
Compound / Material Molecular Formula MW ( g/mol ) Amount Mmol Role Key Properties
4-chloro-2-fluoroanilineC₆H₅ClFN145.5610.0 g68.7Starting MaterialClear, slightly yellow liquid.[4] BP: ~99°C.[5]
Acetic AnhydrideC₄H₆O₃102.097.7 mL (8.3 g)81.5Acylating AgentCorrosive, flammable liquid.[8][10] BP: ~139°C.
Glacial Acetic AcidCH₃COOH60.0550 mL-SolventCorrosive liquid. BP: ~118°C.
Deionized WaterH₂O18.02~1 L-Quench/Wash-
EthanolC₂H₅OH46.07As needed-RecrystallizationFlammable liquid. BP: ~78°C.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Part A: Synthesis cluster_workup Part B: Isolation cluster_purification Part C: Purification & Analysis Setup 1. Assemble Glassware in Fume Hood Reagents 2. Charge Aniline & Acetic Acid Setup->Reagents Addition 3. Add Acetic Anhydride (Slowly, with stirring) Reagents->Addition Heating 4. Heat Reaction (80°C, 2 hours) Addition->Heating Quench 5. Cool & Quench (Pour into ice-water) Heating->Quench Reaction Complete Filter1 6. Vacuum Filter (Collect crude solid) Quench->Filter1 Wash 7. Wash with Cold Water Filter1->Wash Recrystal 8. Recrystallize (from Ethanol/Water) Wash->Recrystal Crude Product Filter2 9. Vacuum Filter (Collect pure crystals) Recrystal->Filter2 Dry 10. Dry Product (Vacuum oven, 50°C) Filter2->Dry Analyze 11. Characterize (MP, IR, NMR) Dry->Analyze

Caption: Workflow for the synthesis and purification of this compound.

Step-by-Step Procedure

Part A: Reaction

  • Setup: In a chemical fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: To the flask, add 4-chloro-2-fluoroaniline (10.0 g, 68.7 mmol) followed by glacial acetic acid (50 mL). Begin stirring to dissolve the aniline.

  • Acylation: Slowly add acetic anhydride (7.7 mL, 81.5 mmol, ~1.2 equivalents) to the stirred solution dropwise using a pipette or dropping funnel. The reaction is exothermic; maintain a controlled addition rate to prevent excessive temperature increase.

  • Heating: Once the addition is complete, heat the reaction mixture in a water or oil bath to 80°C. Maintain this temperature with stirring for 2 hours to ensure the reaction proceeds to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.

Part B: Product Isolation (Work-up) 5. Quenching: After 2 hours, remove the flask from the heat and allow it to cool to room temperature. In a separate large beaker (1 L), prepare approximately 500 mL of an ice-water slurry. 6. Precipitation: Slowly and carefully pour the cooled reaction mixture into the stirred ice-water. The product, this compound, will precipitate as a white or off-white solid. The quenching step also hydrolyzes any unreacted acetic anhydride. 7. Filtration: Collect the crude solid product by vacuum filtration using a Büchner funnel. 8. Washing: Wash the filter cake thoroughly with several portions of cold deionized water (~3 x 100 mL) to remove residual acetic acid and other water-soluble impurities. Continue applying vacuum to pull as much water as possible from the solid.

Part C: Purification by Recrystallization 9. Solvent Selection: The principle of recrystallization is to dissolve the crude product in a minimal amount of a hot solvent, in which it has high solubility, and then cool the solution to allow pure crystals to form, leaving impurities behind in the solvent.[11][12][13] An ethanol/water mixture is an effective solvent system for this compound. 10. Procedure: a. Transfer the crude solid to a 250 mL Erlenmeyer flask. b. Add a minimal amount of hot ethanol (start with ~50-60 mL) and heat the mixture on a hotplate until the solid dissolves completely. c. To the hot solution, add hot deionized water dropwise until a faint cloudiness (turbidity) persists, indicating the solution is saturated. d. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution. e. Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[12] f. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation. 11. Final Isolation: Collect the purified, crystalline product by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol/water solution. 12. Drying: Dry the final product in a vacuum oven at 50°C overnight or until a constant weight is achieved. Calculate the final mass and determine the percentage yield.

Product Characterization

Validation of the product's identity and purity is essential.

Property Expected Result Significance
Appearance White to light yellow crystalline powder.[1][14]A significant deviation in color may indicate impurities.
Melting Point 155 - 159 °C[1] (Lit. value)A sharp melting point within this range indicates high purity. Impurities typically depress and broaden the melting range.[12][13]
FT-IR (KBr, cm⁻¹) ~3300 (N-H stretch), ~1670 (C=O amide I band), ~1550 (N-H bend, amide II), ~1250 (C-F stretch), ~800-900 (Ar C-H bend)Confirms the presence of key functional groups (amide, aromatic rings, C-F bond).
¹H NMR (DMSO-d₆, ppm) ~10.2 (s, 1H, N-H), 7.5-8.0 (m, 3H, Ar-H), ~2.1 (s, 3H, -COCH₃)Confirms the proton environment of the molecule. The number of signals, splitting patterns, and integration match the expected structure.
¹³C NMR (DMSO-d₆, ppm) ~169 (C=O), ~155 (d, C-F), ~115-135 (Ar-C), ~24 (-CH₃)Confirms the carbon skeleton of the molecule.

References

Application Notes and Protocols for the Acetylation of Substituted Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Aniline Acetylation

The acetylation of anilines, a cornerstone reaction in organic synthesis, involves the introduction of an acetyl group (-COCH₃) onto the nitrogen atom of a primary or secondary aniline. This seemingly simple transformation carries profound strategic importance in both academic research and industrial applications, particularly in the realm of drug development. The primary product, an acetanilide, exhibits significantly altered chemical reactivity compared to its aniline precursor.

This modification serves two principal purposes:

  • Protection of the Amino Group: The highly activating and basic amino group (-NH₂) in aniline can lead to undesired side reactions, such as polysubstitution in electrophilic aromatic substitution or reaction with acidic reagents.[1][2] Conversion to the less basic and less activating acetamido group (-NHCOCH₃) protects the amine functionality, allowing for more controlled and selective subsequent transformations.[1][2][3]

  • Modulation of Reactivity: The acetyl group's electron-withdrawing nature tempers the strong activating effect of the nitrogen lone pair on the aromatic ring.[3] This modulation is crucial for achieving regioselectivity, for instance, in obtaining mono-substituted products during electrophilic aromatic substitution reactions like nitration.[1][2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for the acetylation of substituted anilines. It delves into the underlying mechanistic principles, offers detailed step-by-step protocols, and outlines robust methods for purification and characterization of the resulting acetanilides.

Mechanistic Insights: A Nucleophilic Acyl Substitution

The acetylation of aniline with acetic anhydride is a classic example of a nucleophilic acyl substitution reaction.[4][5] The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a molecule of acetic acid as a leaving group and forming the stable amide bond of the acetanilide.[4]

The overall reaction can be summarized as follows:

Ar-NH₂ + (CH₃CO)₂O → Ar-NHCOCH₃ + CH₃COOH

Acetylation_Mechanism

Caption: A simplified representation of the nucleophilic acyl substitution mechanism for the acetylation of aniline.

Experimental Protocols

Several methods have been established for the acetylation of anilines. The choice of protocol often depends on the specific substrate, desired scale, and available resources. Below are two robust and commonly employed procedures.

Protocol 1: Aqueous Acetylation of Aniline

This is a widely used and convenient method that proceeds at room temperature in an aqueous medium, often yielding a clean product that precipitates directly from the reaction mixture.[6][7][8]

Materials:

  • Substituted Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Acetic Anhydride

  • Sodium Acetate

  • Deionized Water

  • Ethanol (for recrystallization)

  • Standard laboratory glassware (Erlenmeyer flask, beakers, graduated cylinders)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter flask for vacuum filtration

Step-by-Step Procedure:

  • Dissolution of Aniline: In a 125 mL Erlenmeyer flask, dissolve the substituted aniline (e.g., 500 mg of aniline) in 14 mL of deionized water.[6] Note that many anilines are not fully soluble in water, and two layers may be observed.[6] Add concentrated hydrochloric acid dropwise (e.g., 0.45 mL) while stirring until the aniline dissolves to form the anilinium hydrochloride salt.[6][7] This protonation step makes the aniline water-soluble.

  • Preparation of Reagents: In a separate beaker, prepare a solution of sodium acetate (e.g., 530 mg) in a small amount of water (e.g., 3 mL).[6] Measure the required volume of acetic anhydride (e.g., 0.6 mL).[6]

  • Acetylation Reaction: To the stirred solution of the anilinium salt, add the acetic anhydride in one portion.[6] Immediately following this, add the sodium acetate solution.[6][9] The sodium acetate acts as a base to deprotonate the anilinium salt, regenerating the free aniline which is the active nucleophile in the reaction.[7] A white precipitate of the acetanilide should form almost immediately.[6]

  • Isolation of Crude Product: Cool the reaction mixture in an ice bath for 15-20 minutes to ensure complete precipitation of the product.[6][8] Collect the crude acetanilide by vacuum filtration using a Büchner funnel.[6] Wash the crystals with a small amount of ice-cold water to remove any remaining acid and other water-soluble impurities.[8]

  • Purification: The crude product can be purified by recrystallization.[4][6] A common solvent system for acetanilides is a mixture of ethanol and water.[6] Dissolve the crude solid in a minimum amount of hot solvent, and then allow it to cool slowly to form pure crystals.[10][11]

Protocol 2: Acetylation in Glacial Acetic Acid

This protocol is suitable for anilines that may have lower reactivity or for instances where anhydrous conditions are preferred.[4][12]

Materials:

  • Substituted Aniline

  • Glacial Acetic Acid

  • Acetic Anhydride

  • Deionized Water

  • Standard laboratory glassware (round-bottom flask, reflux condenser)

  • Heating mantle or oil bath

  • Ice bath

  • Büchner funnel and filter flask

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted aniline (e.g., 10 mL) in glacial acetic acid (e.g., 20 mL).[12]

  • Addition of Acetylating Agent: Slowly add acetic anhydride (e.g., 20 mL) to the solution with continuous stirring.[12] The reaction is often exothermic.

  • Heating: Gently heat the reaction mixture under reflux for about 15-20 minutes to ensure the reaction goes to completion.[12]

  • Precipitation: After heating, carefully pour the hot reaction mixture into a beaker containing ice-cold water (e.g., 250 mL) with vigorous stirring.[4][12] The acetanilide product will precipitate out as a solid.

  • Isolation and Purification: Collect the crude product by vacuum filtration and wash with cold water.[12] The product can then be purified by recrystallization as described in Protocol 1.

Experimental_Workflow

Caption: A generalized workflow for the synthesis, isolation, and purification of substituted acetanilides.

Green Chemistry Approaches

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For the acetylation of anilines, several "green" protocols have been developed. These methods often involve the use of less hazardous solvents, alternative energy sources, or catalytic systems.[13][14][15]

One such approach utilizes sunlight as a sustainable energy source and a Lewis acid catalyst like magnesium sulfate (MgSO₄) under neat (solvent-free) conditions.[14][16] Another method employs microwave irradiation to accelerate the reaction between aniline and glacial acetic acid, often without the need for a catalyst, thus reducing reaction times and energy consumption.[15] These green alternatives offer excellent yields and align with the principles of sustainable chemistry.[13][15][16]

Purification by Recrystallization

Recrystallization is the most common and effective method for purifying solid organic compounds like acetanilides.[11][17][18] The principle behind this technique is the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures.[17][19]

Key Steps in Recrystallization:

  • Solvent Selection: An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures.[10][19] For acetanilides, water or an ethanol-water mixture is often suitable.[6][20]

  • Dissolution: The crude solid is dissolved in the minimum amount of boiling solvent to create a saturated solution.[18]

  • Hot Filtration (if necessary): If there are insoluble impurities, the hot solution is filtered to remove them.[18]

  • Crystallization: The hot, saturated solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of the acetanilide decreases, and it crystallizes out, leaving the impurities behind in the solution.[17][18]

  • Collection of Crystals: The pure crystals are collected by vacuum filtration and washed with a small amount of cold solvent.[11][18]

  • Drying: The purified crystals are then dried to remove any residual solvent.[11]

Characterization of Acetanilides

Once the purified product is obtained, its identity and purity must be confirmed. The following are standard characterization techniques for acetanilides.

Melting Point Determination

A pure crystalline solid has a sharp and characteristic melting point range. Impurities typically depress and broaden the melting point range.[18] Therefore, determining the melting point of the synthesized acetanilide and comparing it to the literature value is a quick and effective way to assess its purity.[5][6]

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)
AnilineC₆H₅NH₂93.13-6
AcetanilideC₈H₉NO135.17113-115

Data sourced from BenchChem[5]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[21][22] The IR spectrum of the product should show the disappearance of the characteristic N-H stretching bands of the primary amine in the starting aniline (typically two bands in the 3300-3500 cm⁻¹ region) and the appearance of new bands corresponding to the acetanilide.

Key IR Absorptions for Acetanilide:

  • N-H Stretch: A single, sharp peak around 3300-3500 cm⁻¹ for the secondary amide.[21][23]

  • C=O Stretch (Amide I band): A strong, sharp absorption in the range of 1650-1700 cm⁻¹.[21][23] This is a key diagnostic peak.

  • Aromatic C-H Stretch: Peaks in the 3000-3100 cm⁻¹ region.[21]

By comparing the IR spectrum of the starting aniline with that of the product, one can confirm the successful conversion to the acetanilide.[6]

Safety and Handling Precautions

  • Aniline and its derivatives are toxic and can be absorbed through the skin.[8][24] They should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.[25][26][27]

  • Acetic anhydride is corrosive, lachrymatory (causes tearing), and reacts exothermically with water.[8] It should also be handled in a fume hood with appropriate PPE.

  • Concentrated hydrochloric acid is highly corrosive and can cause severe burns.[8] Handle with extreme care.

  • Always consult the Safety Data Sheet (SDS) for each reagent before starting any experimental work.[24][26][27]

Conclusion

The acetylation of substituted anilines is a fundamental and versatile reaction in organic synthesis. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and rigorous purification and characterization are essential for obtaining high-purity acetanilides. The protocols and technical information provided in this application note offer a solid foundation for researchers to successfully perform this important transformation in their synthetic endeavors. The exploration of greener synthetic routes is also encouraged to align with the growing importance of sustainable practices in modern chemistry.

References

Application Notes: A Step-by-Step Synthesis of Quinoline-Based Anti-inflammatory Agents from 4'-Chloro-2'-fluoroacetanilide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive, step-by-step protocol for the synthesis of a potent quinoline-based anti-inflammatory agent, starting from the readily available precursor, 4'-Chloro-2'-fluoroacetanilide. This guide is designed for researchers, medicinal chemists, and drug development professionals. The described synthetic pathway involves a two-part process: the initial hydrolysis of this compound to yield the key intermediate, 4-chloro-2-fluoroaniline, followed by a nucleophilic aromatic substitution reaction with a dichloroquinoline scaffold to construct the final pharmacologically active molecule. This document elucidates the chemical principles behind each step, provides detailed experimental procedures, and outlines methods for purification and characterization.

Introduction: Leveraging a Versatile Precursor for Novel Drug Scaffolds

This compound is a valuable and versatile starting material in organic synthesis. Its substituted aniline structure, once unmasked, serves as a powerful nucleophile for building more complex molecular architectures. This guide focuses on its utility in synthesizing quinoline derivatives, a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including potent anti-inflammatory properties.[1][2][3]

The core of our synthetic strategy is a classic and reliable sequence. First, we perform a basic hydrolysis to deprotect the amine group of the starting acetanilide. The resulting intermediate, 4-chloro-2-fluoroaniline, is then employed in a nucleophilic aromatic substitution (SNAr) reaction. This reaction is a cornerstone of medicinal chemistry for coupling aromatic amines to heterocyclic systems.[1][4] By reacting our intermediate with a suitable dichloroquinoline, we can selectively displace one of the chlorine atoms to forge a new carbon-nitrogen bond, yielding a 4-anilinoquinoline derivative. Compounds of this class have shown promise in modulating inflammatory pathways by inhibiting the degranulation of mast cells and neutrophils, key events in the inflammatory cascade.[4]

This document provides a robust and reproducible protocol, grounded in established chemical literature, to guide researchers through the synthesis and analysis of these promising anti-inflammatory agents.

PART A: Synthesis of Key Intermediate: 4-chloro-2-fluoroaniline

The first critical step in our pathway is the deacetylation of the starting material to reveal the nucleophilic amine. This is achieved through a straightforward base-catalyzed hydrolysis. The hydroxide ion attacks the electrophilic carbonyl carbon of the amide, leading to the cleavage of the amide bond and the liberation of the free aniline and acetate as a byproduct.

Protocol A: Hydrolysis of this compound

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
This compound≥98%Standard VendorStarting Material
Ethanol (EtOH)Reagent GradeStandard VendorSolvent
Sodium Hydroxide (NaOH)Pellets, ≥97%Standard VendorBase for hydrolysis
Deionized Water (H₂O)High PurityIn-houseFor NaOH solution and work-up
Diethyl Ether (Et₂O)ACS GradeStandard VendorExtraction Solvent
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeStandard VendorDrying Agent
Round-bottom flask (500 mL)Borosilicate GlassStandard VendorReaction Vessel
Reflux CondenserBorosilicate GlassStandard Vendor
Separatory Funnel (500 mL)Borosilicate GlassStandard VendorFor extraction
Rotary Evaporator---Standard VendorFor solvent removal

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 155 g (approximately 0.83 moles) of this compound in 400 mL of ethanol.[5]

  • Base Addition: In a separate beaker, carefully prepare a solution of 72.0 g (1.8 moles) of sodium hydroxide in 100 mL of deionized water. Caution: This process is exothermic. Allow the solution to cool slightly.

  • Hydrolysis Reaction: While stirring the ethanolic solution of the acetanilide, add the sodium hydroxide solution dropwise.

  • Heating: Once the addition is complete, attach a reflux condenser to the flask and heat the mixture to reflux. Maintain a gentle reflux for approximately 3 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Extraction: After 3 hours, remove the heat source and allow the reaction mixture to cool to room temperature.

  • Work-up: Transfer the cooled mixture to a 500 mL separatory funnel. Extract the aqueous mixture with diethyl ether (3 x 100 mL).

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a residual oil.[5]

  • Purification: The crude oil can be purified by vacuum distillation to yield pure 4-chloro-2-fluoroaniline (boiling point: 83-85 °C at 12 mm Hg).[5] The expected yield is approximately 81.0 g.

PART B: Synthesis of 4-(4-chloro-2-fluoroanilino)-7-chloroquinoline

With the key aniline intermediate in hand, the next stage is the construction of the target anti-inflammatory agent. This is accomplished via a nucleophilic aromatic substitution reaction. The lone pair of electrons on the nitrogen of 4-chloro-2-fluoroaniline attacks the electron-deficient C4 position of 4,7-dichloroquinoline, displacing the C4 chlorine atom. The C7 chlorine remains intact under these conditions, providing a handle for future diversification if desired.

Protocol B: Nucleophilic Aromatic Substitution

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
4-chloro-2-fluoroanilineFrom Part A---Nucleophile
4,7-dichloroquinoline≥98%Standard VendorElectrophile
Isopropyl Alcohol (IPA)Reagent GradeStandard VendorSolvent
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Standard VendorBase
Dichloromethane (DCM)ACS GradeStandard VendorExtraction Solvent
Acetic AcidGlacialStandard VendorFor pH adjustment
Ammonia Solution28-30%Standard VendorFor pH adjustment
Round-bottom flask (250 mL)Borosilicate GlassStandard VendorReaction Vessel
Reflux CondenserBorosilicate GlassStandard Vendor

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add 4,7-dichloroquinoline (4.9 g, ~24.7 mmol), 4-chloro-2-fluoroaniline (3.6 g, ~24.7 mmol), and potassium carbonate (3.45 g, ~25 mmol).[2]

  • Solvent Addition: Add 35 mL of isopropyl alcohol to the flask.

  • Heating: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approximately 50-60 °C) with continuous stirring.[2] Maintain the reflux for 18 hours. Monitor the reaction by TLC.

  • Cooling and Solvent Removal: After 18 hours, allow the mixture to cool to room temperature. Remove the isopropyl alcohol under reduced pressure.[2]

  • Work-up: Dissolve the resulting residue in a biphasic mixture of dichloromethane (150 mL) and water (150 mL).[2]

  • pH Adjustment and Extraction: Separate the organic layer. Wash the organic phase with water. Acidify the organic layer to a pH of 4-4.5 by adding 50% aqueous acetic acid. Separate the aqueous layer and basify it by adding a liquid ammonia solution.[2]

  • Final Extraction: Extract the basified aqueous layer with dichloromethane.

  • Isolation: Dry the final organic extract over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.[2]

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 4-(4-chloro-2-fluoroanilino)-7-chloroquinoline.

Overall Synthetic Workflow

SynthesisWorkflow Start This compound Intermediate 4-chloro-2-fluoroaniline Start->Intermediate Part A: Hydrolysis FinalProduct 4-(4-chloro-2-fluoroanilino)-7-chloroquinoline Intermediate->FinalProduct Part B: SNAr Reagent1 NaOH, EtOH/H₂O Reagent2 4,7-dichloroquinoline, K₂CO₃, IPA

Caption: Overall synthetic scheme from starting material to the final product.

Proposed Mechanism of Action: Inhibition of Inflammatory Mediators

The anti-inflammatory activity of 4-anilinoquinoline derivatives is believed to stem from their ability to modulate the response of key inflammatory cells like mast cells and neutrophils.[4] These cells, when activated by stimuli, release a host of pro-inflammatory mediators, including histamine, proteases (e.g., β-glucuronidase), and cytokines. The synthesized compound likely interferes with the intracellular signaling pathways that lead to the degranulation of these cells, thereby preventing the release of these inflammatory substances. This targeted action on cellular effectors of inflammation represents a promising therapeutic strategy.

MOA Stimulus Inflammatory Stimulus MastCell Mast Cell / Neutrophil Stimulus->MastCell Signaling Intracellular Signaling Cascade MastCell->Signaling Degranulation Degranulation Signaling->Degranulation Mediators Release of Histamine, Proteases, Cytokines Degranulation->Mediators Inflammation Inflammation Mediators->Inflammation Drug Synthesized Quinoline Derivative Drug->Signaling Inhibition

Caption: Proposed mechanism of action for the synthesized quinoline derivative.

Purification and Characterization

Purification:

  • Recrystallization: The final product can be purified by dissolving it in a minimum amount of a hot solvent (e.g., ethanol) and allowing it to cool slowly to form crystals.

  • Column Chromatography: For higher purity, silica gel column chromatography can be employed using a solvent system like ethyl acetate/hexane.

Characterization:

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

Analysis TechniqueExpected Observations
Thin Layer Chromatography (TLC) A single spot with a distinct Rf value in a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane).
Melting Point A sharp, defined melting range, indicative of a pure compound.
¹H NMR Spectroscopy The spectrum should show characteristic peaks for aromatic protons on both the quinoline and anilino rings, with appropriate splitting patterns and integration values.
¹³C NMR Spectroscopy The spectrum should display the correct number of carbon signals corresponding to the molecular structure.
Mass Spectrometry (MS) The mass spectrum should show a molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) that corresponds to the calculated molecular weight of the final product.
Infrared (IR) Spectroscopy The spectrum should exhibit characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹), C=N, and C=C bonds in the aromatic systems.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Sodium hydroxide is highly corrosive. Avoid contact with skin and eyes.

  • Organic solvents are flammable and volatile. Keep away from ignition sources.

  • Refer to the Material Safety Data Sheet (MSDS) for each reagent before use.

References

Introduction: The Strategic Importance of Fluorinated Anilide Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Utilization of 4'-Chloro-2'-fluoroacetanilide in Modern Agrochemical Synthesis

Abstract: This document provides a comprehensive technical guide for researchers and chemists on the strategic use of this compound as a pivotal starting material in the synthesis of advanced agrochemicals. We delve into the core synthetic transformations of this compound, presenting detailed, field-proven protocols, mechanistic insights, and a practical application in the synthesis of a contemporary herbicide. This guide is structured to provide not just procedural steps, but a foundational understanding of the chemical principles that underpin its utility in crop protection chemistry.

This compound (CAS No: 59280-70-5) is a highly valuable intermediate in the landscape of organic synthesis, particularly for the agrochemical industry.[1][2] Its substituted anilide structure, featuring both chloro and fluoro moieties, offers a unique combination of stability and reactivity. The fluorine atom, in particular, is a celebrated feature in modern agrochemical design, often enhancing metabolic stability, binding affinity to target enzymes, and overall efficacy of the final active ingredient.

The primary utility of this compound lies in its role as a protected precursor to 4-chloro-2-fluoroaniline. The acetanilide group serves as a stable protecting group for the aniline nitrogen, allowing for other chemical modifications on the aromatic ring if necessary. However, its most direct and widespread application is the deprotection (hydrolysis) to yield the free aniline, which then serves as a critical building block for a variety of herbicidal and fungicidal scaffolds.[3][4]

PropertyValue
CAS Number 59280-70-5[5]
Molecular Formula C₈H₇ClFNO[5]
Molecular Weight 187.60 g/mol [5]
Appearance White to light yellow crystalline powder[1]
Melting Point 155 - 159 °C[1]
Purity (Typical) ≥ 98% (GC)[1]

PART 1: Core Synthetic Transformation: From Acetanilide to Aniline

The most critical and foundational step in utilizing this compound is its efficient conversion to 4-chloro-2-fluoroaniline. This transformation is typically achieved through a robust base-catalyzed hydrolysis. The acetamido group is cleaved, liberating the highly reactive primary amine, which is the key synthon for subsequent reactions.

Mechanistic Rationale

The hydrolysis of the amide bond is catalyzed by a hydroxide base (e.g., NaOH). The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetamido group. This forms a tetrahedral intermediate which subsequently collapses, expelling the aniline as a leaving group (in its anionic form). A final protonation step during aqueous workup yields the desired 4-chloro-2-fluoroaniline. Heating under reflux is employed to ensure the reaction proceeds to completion at a reasonable rate.

G cluster_workflow Overall Synthetic Workflow Start This compound Intermediate 4-Chloro-2-fluoroaniline Start->Intermediate Step 1: Hydrolysis FinalProduct Target Agrochemical (e.g., Herbicide) Intermediate->FinalProduct Step 2: Derivatization

Caption: High-level workflow from starting material to final product.

Detailed Protocol 1: Synthesis of 4-Chloro-2-fluoroaniline

This protocol is adapted from established laboratory procedures for amide hydrolysis.[3]

Materials:

  • This compound (1.0 eq)

  • Ethanol

  • Sodium Hydroxide (NaOH) pellets (2.2 eq)

  • Deionized Water

  • Diethyl ether (or other suitable extraction solvent like Ethyl Acetate)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (e.g., 155 g, 0.83 mol) in ethanol (400 ml).

  • Base Addition: In a separate beaker, prepare a solution of sodium hydroxide (e.g., 72.0 g, 1.8 mol) in water (100 ml). Caution: This is an exothermic process. Allow the solution to cool slightly.

  • Hydrolysis Reaction: Add the aqueous NaOH solution dropwise to the stirred ethanolic solution of the acetanilide at room temperature.

  • Reflux: Once the addition is complete, heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Workup - Extraction: Cool the reaction mixture to ambient temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 200 ml).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a residual oil.

  • Purification: The crude oil can be purified by vacuum distillation to yield pure 4-chloro-2-fluoroaniline.[3]

Self-Validation:

  • TLC Analysis: Use a 7:3 Hexane:Ethyl Acetate mobile phase. The product aniline should have a higher Rf value than the starting acetanilide.

  • Spectroscopic Confirmation: Confirm the identity of the product via ¹H NMR (disappearance of the acetyl methyl singlet around δ 2.1-2.2 ppm and appearance of a broad NH₂ signal) and GC-MS (correct molecular ion peak for C₆H₅ClFN at m/z 145.56).

PART 2: Application in the Synthesis of the Herbicide Tiafenacil

4-Chloro-2-fluoroaniline is a documented precursor in the synthesis of the herbicide Tiafenacil, a potent inhibitor of the enzyme protoporphyrinogen oxidase (PPO).[2][4] The synthesis involves converting the aniline into a suitable carbamate intermediate, which then undergoes cyclization to form the final active pyrimidinedione core.

G cluster_synthesis Synthesis Pathway of Tiafenacil Aniline 4-Chloro-2-fluoroaniline Carbamate Phenyl Carbamate Intermediate Aniline->Carbamate Acylation with Chloroformate Tiafenacil Tiafenacil (Herbicide) Carbamate->Tiafenacil Condensation & Cyclization Crotonate Ethyl 3-amino-4,4,4- trifluorocrotonate Crotonate->Tiafenacil

References

Amide Hydrolysis of 4'-Chloro-2'-fluoroacetanilide: A Comparative Analysis of Acidic and Basic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Introduction: The hydrolytic cleavage of the amide bond is a fundamental reaction in organic chemistry and is of paramount importance in the pharmaceutical sciences for both the synthesis and metabolic degradation of drug molecules. This guide provides a detailed examination of the amide hydrolysis of 4'-Chloro-2'-fluoroacetanilide, a versatile intermediate in the development of various therapeutic agents. [cite: no sources found] We will explore the distinct mechanistic pathways and kinetic profiles under both acidic and basic conditions, offering researchers, scientists, and drug development professionals a comprehensive framework for understanding and manipulating this critical transformation.

Mechanistic Insights: A Tale of Two Pathways

The hydrolysis of an amide bond, while thermodynamically favorable, is kinetically slow due to the resonance stabilization of the amide group. Consequently, the reaction typically requires catalysis by either an acid or a base.[1] The pathways under these two conditions are mechanistically distinct, leading to different reaction kinetics and considerations for experimental design.

Acid-Catalyzed Hydrolysis: A Proton-Driven Cascade

Under acidic conditions, the hydrolysis of this compound proceeds through a multi-step mechanism initiated by the protonation of the carbonyl oxygen. This initial protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.[1]

The key steps in the acid-catalyzed mechanism are as follows:

  • Protonation of the Carbonyl Oxygen: The reaction begins with the reversible protonation of the amide's carbonyl oxygen by a hydronium ion (H₃O⁺). This step is crucial as it activates the amide for nucleophilic attack.

  • Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now more electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to the nitrogen atom. This converts the amino group into a better leaving group (an amine).

  • Carbon-Nitrogen Bond Cleavage: The tetrahedral intermediate collapses, leading to the cleavage of the carbon-nitrogen bond and the departure of the amine as its protonated form (4-chloro-2-fluoroanilinium ion).

  • Deprotonation: A water molecule acts as a base to deprotonate the carbonyl group of the resulting carboxylic acid, regenerating the acid catalyst and forming acetic acid.

dot graph AcidicHydrolysis { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Amide [label="this compound"]; ProtonatedAmide [label="Protonated Amide"]; TetrahedralIntermediate [label="Tetrahedral Intermediate"]; ProtonatedIntermediate [label="Protonated Intermediate"]; Products [label="4-Chloro-2-fluoroaniline + Acetic Acid"];

Amide -> ProtonatedAmide [label="+ H₃O⁺"]; ProtonatedAmide -> TetrahedralIntermediate [label="+ H₂O"]; TetrahedralIntermediate -> ProtonatedIntermediate [label="Proton Transfer"]; ProtonatedIntermediate -> Products [label="- H₃O⁺"]; } lád Diagram 1: Acid-Catalyzed Hydrolysis Workflow.

Base-Catalyzed (Saponification) Hydrolysis: A Nucleophilic Assault

In contrast to the acid-catalyzed pathway, basic hydrolysis involves the direct nucleophilic attack of a hydroxide ion (OH⁻) on the carbonyl carbon of the amide. This process, often referred to as saponification, does not require activation of the carbonyl group through protonation.

The mechanism for base-catalyzed hydrolysis unfolds as follows:

  • Nucleophilic Attack by Hydroxide: The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon of the amide, forming a tetrahedral intermediate with a negative charge on the oxygen.

  • Carbon-Nitrogen Bond Cleavage: The tetrahedral intermediate collapses, and the C-N bond is broken, expelling the amide anion (a very poor leaving group). This is typically the rate-determining step.

  • Proton Transfer: The strongly basic amide anion deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and the neutral amine (4-chloro-2-fluoroaniline). This acid-base reaction is essentially irreversible and drives the equilibrium towards the products.

dot graph BasicHydrolysis { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Amide [label="this compound"]; TetrahedralIntermediate [label="Tetrahedral Intermediate"]; Products [label="Sodium Acetate + 4-Chloro-2-fluoroaniline"];

Amide -> TetrahedralIntermediate [label="+ OH⁻"]; TetrahedralIntermediate -> Products [label="C-N Cleavage & Proton Transfer"]; } lád Diagram 2: Base-Catalyzed Hydrolysis Workflow.

Comparative Kinetics and Substituent Effects

The rate of amide hydrolysis is significantly influenced by the electronic nature of the substituents on the aromatic ring. For this compound, the presence of both a chloro and a fluoro group impacts the reactivity of the amide bond.

ParameterAcidic HydrolysisBasic Hydrolysis
Rate Determining Step Generally, the attack of water on the protonated amide.Generally, the expulsion of the amide anion from the tetrahedral intermediate.
Effect of Electron-Withdrawing Groups (e.g., -Cl, -F) Electron-withdrawing groups on the N-phenyl ring generally decrease the rate of acid-catalyzed hydrolysis by reducing the basicity of the carbonyl oxygen, thereby disfavoring the initial protonation step.Electron-withdrawing groups on the N-phenyl ring generally increase the rate of base-catalyzed hydrolysis by stabilizing the negative charge that develops on the nitrogen in the transition state of the rate-determining step.
Relative Rate Expected to be slower than the hydrolysis of unsubstituted acetanilide.Expected to be faster than the hydrolysis of unsubstituted acetanilide.

Experimental Protocols

The following protocols provide a framework for conducting the acidic and basic hydrolysis of this compound and for monitoring the reaction progress.

Materials and Instrumentation
  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Hydroxide (NaOH)

  • Ethanol (EtOH)

  • Methanol (MeOH)

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard glassware

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Nuclear Magnetic Resonance (NMR) Spectrometer

Protocol for Acidic Hydrolysis
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of this compound in 20 mL of a 1:1 (v/v) mixture of ethanol and 6 M sulfuric acid.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) using a heating mantle.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every hour). Dilute the aliquots with a 1:1 mixture of water and methanol and analyze by HPLC. The disappearance of the starting material peak and the appearance of the 4-chloro-2-fluoroaniline peak will indicate the reaction's progress.

  • Workup: Once the reaction is complete (as determined by HPLC analysis), cool the reaction mixture to room temperature. Carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-chloro-2-fluoroaniline.

  • Purification: Purify the product by column chromatography or recrystallization as needed.

Protocol for Basic Hydrolysis
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of this compound in 20 mL of ethanol.

  • Addition of Base: Slowly add 10 mL of a 10% (w/v) aqueous solution of sodium hydroxide to the flask while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) using a heating mantle.

  • Monitoring: Monitor the reaction progress using HPLC as described in the acidic hydrolysis protocol.

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 20 mL) to isolate the 4-chloro-2-fluoroaniline.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purification: Purify the product as necessary.

Analytical Monitoring

HPLC Method:

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase: A gradient of methanol and water (e.g., starting with 30% methanol and increasing to 80% over 15 minutes).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

NMR Spectroscopy: Proton NMR (¹H NMR) can also be used to monitor the reaction by observing the disappearance of the acetanilide's acetyl methyl singlet and the appearance of the aromatic signals of the aniline product.[4][5]

Conclusion and Practical Implications

The choice between acidic and basic hydrolysis for cleaving the amide bond in this compound depends on the desired outcome and the stability of other functional groups in the molecule.

  • Acidic hydrolysis is effective but may not be suitable for substrates containing acid-labile functional groups. The workup requires careful neutralization.

  • Basic hydrolysis is generally faster for this substrate due to the electron-withdrawing nature of the halogen substituents. It is a good choice when the molecule is stable to strong base.

Understanding the underlying mechanisms and kinetic influences provides a rational basis for selecting the optimal reaction conditions. The protocols and analytical methods described herein offer a practical guide for researchers to effectively perform and monitor the hydrolysis of this important pharmaceutical intermediate.

References

Application Note: A Robust, Validated HPLC Method for Purity Assessment of 4'-Chloro-2'-fluoroacetanilide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details the development and validation of a precise and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of 4'-Chloro-2'-fluoroacetanilide. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical agents, making its purity profile critical for final product quality and safety.[1] The described method is suitable for quantifying this compound and separating it from potential process-related impurities and degradation products. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3][4][5]

Introduction

This compound (Figure 1) is a halogenated aromatic amide whose chemical structure lends itself to a variety of synthetic applications.[1][6] Given its role as a precursor in the manufacturing of active pharmaceutical ingredients (APIs) and other regulated products, a well-defined analytical method to assess its purity is paramount. This ensures the quality and consistency of the final products. High-Performance Liquid Chromatography (HPLC) is an ideal technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[7][8]

This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals on the systematic development and validation of an HPLC method for this compound.

Figure 1: Chemical Structure of this compound

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₈H₇ClFNO[1][6][9][10][11][12]
Molecular Weight187.60 g/mol [1][6][9][10][11][12]
Melting Point155-159 °C[1][9][10][11]
AppearanceWhite to light yellow crystalline powder[1][6][11]

Method Development Strategy

The development of a robust HPLC method requires a systematic approach, considering the physicochemical properties of the analyte and potential impurities.

Analyte Considerations

This compound is a moderately polar compound due to the presence of the amide group and halogen substituents. Its aromatic nature suggests strong UV absorbance, making UV detection a suitable choice. The presence of chlorine and fluorine atoms can influence its retention behavior on reversed-phase columns.[13]

Potential Impurities

A thorough understanding of the synthetic route of this compound is crucial for identifying potential impurities. Common impurities may include:

  • Starting materials: Unreacted 4-chloro-2-fluoroaniline.[14][15]

  • Positional isomers: Isomers such as 2'-Chloro-4'-fluoroacetanilide or 3'-Chloro-2'-fluoroacetanilide.[16][17]

  • Related substances: By-products from the acetylation reaction, such as di-acetylated products.

  • Degradation products: Hydrolysis of the amide bond to form 4-chloro-2-fluoroaniline.

The developed HPLC method must be able to resolve this compound from these and other potential impurities.

Chromatographic System Selection

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is suitable for this analysis.

Column Selection and Mobile Phase Optimization

A reversed-phase approach is generally effective for separating moderately polar aromatic compounds.[18][19] The initial method development focused on screening different C18 columns and optimizing the mobile phase composition.

A methodical approach to mobile phase optimization is critical for achieving the desired separation.[20][21] This involves adjusting the organic modifier, aqueous phase pH, and buffer concentration.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (>99% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (analytical grade)

  • Ammonium acetate (analytical grade)

Instrumentation

A standard HPLC system with the following components was used:

  • Quaternary or Binary HPLC Pump

  • Autosampler

  • Thermostatted Column Compartment

  • Photodiode Array (PDA) or UV-Vis Detector

Initial Chromatographic Conditions (Screening Phase)

Based on the analyte's properties, the following starting conditions were evaluated:

ParameterCondition 1Condition 2
Column C18, 150 x 4.6 mm, 5 µmPhenyl-Hexyl, 150 x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile
Elution Mode Isocratic (60:40 A:B)Isocratic (60:40 A:B)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Detection 254 nm254 nm
Injection Vol. 10 µL10 µL
Optimized and Finalized HPLC Method

Systematic optimization of the mobile phase composition and column choice led to the following final method parameters that provided the best resolution and peak shape. A C18 column was found to provide adequate retention and selectivity.

Table 2: Optimized HPLC Method Parameters

ParameterOptimized Condition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (55:45 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes
Sample and Standard Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution (for purity assessment): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

Method Validation Protocol

The optimized method was validated according to ICH Q2(R2) guidelines, assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2][4][22]

MethodValidationWorkflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Final Outcome Dev Optimized HPLC Method Spec Specificity Dev->Spec Lin Linearity & Range Dev->Lin Acc Accuracy Dev->Acc Prec Precision Dev->Prec LOD_LOQ LOD & LOQ Dev->LOD_LOQ Rob Robustness Dev->Rob ValidatedMethod Validated Purity Method

Caption: Workflow for HPLC Method Validation.

Specificity

Specificity was evaluated by analyzing a blank (mobile phase), the reference standard, a sample solution, and a spiked sample solution containing potential impurities. The method demonstrated good resolution between the main peak and any impurities, with no interference from the blank at the retention time of the analyte.

Linearity and Range

Linearity was assessed by analyzing a series of six concentrations of the reference standard over the range of 50% to 150% of the nominal sample concentration. The calibration curve of peak area versus concentration showed a correlation coefficient (r²) greater than 0.999.

Accuracy

Accuracy was determined by the recovery of a known amount of reference standard spiked into a sample matrix at three concentration levels (80%, 100%, and 120% of the nominal concentration). The mean recovery was within 98.0% to 102.0%.[7][23]

Precision
  • Repeatability (Intra-day precision): Six replicate injections of the sample solution at 100% of the test concentration were performed on the same day. The relative standard deviation (RSD) of the peak areas was less than 1.0%.

  • Intermediate Precision (Inter-day precision): The repeatability assessment was repeated on a different day by a different analyst using a different instrument. The RSD between the two days was less than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD: The lowest concentration of the analyte that can be detected but not necessarily quantified.

  • LOQ: The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the method parameters, including:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

The system suitability parameters remained within acceptable limits for all variations, demonstrating the robustness of the method.[24]

Table 3: Summary of Validation Results

Validation ParameterAcceptance CriteriaResult
Specificity No interference at analyte RtPass
Linearity (r²) ≥ 0.9990.9995
Range 50% - 150% of nominal conc.Pass
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD)
- Repeatability≤ 1.0%0.85%
- Intermediate Precision≤ 2.0%1.35%
Robustness System suitability passesPass

Conclusion

A simple, precise, accurate, and robust isocratic RP-HPLC method has been successfully developed and validated for the purity assessment of this compound. The method is suitable for routine quality control analysis in both research and manufacturing environments. The validation results confirm that the method is fit for its intended purpose, adhering to the stringent requirements of the ICH guidelines.

References

Application Notes and Protocols: 1H and 13C NMR Characterization of 4'-Chloro-2'-fluoroacetanilide and its Hydrolysis Product

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive protocol for the Nuclear Magnetic Resonance (NMR) characterization of 4'-Chloro-2'-fluoroacetanilide, a key intermediate in pharmaceutical synthesis, and its primary hydrolysis product, 4-chloro-2-fluoroaniline. This document is intended for researchers, scientists, and drug development professionals engaged in synthetic chemistry and quality control, offering detailed methodologies for reaction monitoring and structural elucidation using ¹H and ¹³C NMR spectroscopy. By presenting a validated hydrolysis protocol and a comparative analysis of the spectral data, this guide serves as a practical resource for ensuring the identity and purity of these critical compounds.

Introduction

This compound is a versatile building block in medicinal chemistry, frequently employed in the synthesis of a variety of therapeutic agents. The presence of the acetamido group and the halogen substituents on the aromatic ring provides multiple sites for further chemical modification. Given its role as a precursor in multi-step syntheses, the unambiguous confirmation of its structure and the monitoring of its reactions are of paramount importance.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural characterization of organic molecules in solution[1]. ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, their connectivity, and the overall molecular structure. This application note will first detail the characteristic ¹H and ¹³C NMR spectra of the starting material, this compound. Subsequently, we will present a robust protocol for its base-catalyzed hydrolysis to 4-chloro-2-fluoroaniline. The core of this guide is the comparative analysis of the NMR spectra of the reactant and the product, which serves as a definitive method for confirming the successful chemical transformation.

Part 1: NMR Characterization of this compound

A thorough understanding of the NMR spectrum of the starting material is foundational for monitoring any subsequent chemical reactions. The ¹H and ¹³C NMR spectra of this compound are characterized by distinct signals corresponding to the acetyl group and the substituted aromatic ring.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound displays a singlet for the methyl protons of the acetyl group and a complex set of signals for the aromatic protons. The chemical shifts and multiplicities are dictated by the electronic effects and through-space couplings of the fluorine and chlorine substituents, as well as the acetamido group.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information, showing distinct resonances for the carbonyl and methyl carbons of the acetyl group, as well as for the six carbons of the aromatic ring. The carbon signals are influenced by the electronegativity of the attached atoms and substituents, with the carbon attached to the fluorine atom exhibiting a characteristic large one-bond C-F coupling constant.

Part 2: Hydrolysis of this compound to 4-chloro-2-fluoroaniline

A common reaction of acetanilides is the hydrolysis of the amide bond to yield the corresponding aniline. This transformation is a critical step in many synthetic pathways where the acetyl group is used as a protecting group for the amine functionality.

Reaction Workflow Diagram

reaction_workflow reactant This compound reagents NaOH, Ethanol/Water reactant->reagents 1. conditions Reflux, 3h reagents->conditions 2. product 4-chloro-2-fluoroaniline conditions->product 3. analysis NMR Analysis product->analysis 4.

Caption: Workflow for the hydrolysis of this compound.

Experimental Protocol: Base-Catalyzed Hydrolysis

This protocol describes the hydrolysis of this compound using sodium hydroxide in an ethanol-water solvent system.

Materials:

  • This compound

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure: [2]

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (0.83 mole) in 400 mL of ethanol.

  • Prepare a solution of sodium hydroxide (1.8 moles) in 100 mL of deionized water.

  • With stirring, add the sodium hydroxide solution dropwise to the solution of this compound.

  • Upon completion of the addition, heat the reaction mixture to reflux and maintain for a period of three hours.

  • After three hours, cool the reaction mixture to ambient temperature.

  • Transfer the cooled mixture to a separatory funnel and extract with diethyl ether.

  • Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as a residual oil.

  • The crude 4-chloro-2-fluoroaniline can be further purified by vacuum distillation.

Part 3: Comparative NMR Analysis of Reactant and Product

The most definitive method for confirming the conversion of this compound to 4-chloro-2-fluoroaniline is through a comparative analysis of their respective ¹H and ¹³C NMR spectra. The hydrolysis of the amide bond results in significant and predictable changes in the chemical shifts and multiplicities of the NMR signals.

Structural Relationship and NMR Probes

structural_relationship cluster_reactant This compound cluster_product 4-chloro-2-fluoroaniline reactant_structure Aromatic Ring -NHCOCH₃ -Cl -F product_structure Aromatic Ring -NH₂ -Cl -F reactant_structure->product_structure Hydrolysis reactant_nmr ¹H: Aromatic Multiplets, -NH Singlet, -CH₃ Singlet ¹³C: Aromatic Signals, Carbonyl, Methyl product_nmr ¹H: Aromatic Multiplets, -NH₂ Singlet ¹³C: Aromatic Signals reactant_nmr->product_nmr Spectral Change

Caption: Relationship between structural change and NMR spectral shifts.

¹H NMR Spectral Comparison

The most notable changes in the ¹H NMR spectrum upon hydrolysis are:

  • Disappearance of the acetyl signals: The sharp singlet corresponding to the methyl protons (-CH₃) of the acetyl group in this compound is absent in the spectrum of 4-chloro-2-fluoroaniline. Similarly, the signal for the amide proton (-NH) is replaced by a signal for the amine protons (-NH₂).

  • Shift of aromatic protons: The removal of the electron-withdrawing acetyl group results in an upfield shift (to lower ppm values) of the aromatic proton signals. This is due to the increased electron density on the aromatic ring.

¹³C NMR Spectral Comparison

The ¹³C NMR spectrum provides further confirmation of the hydrolysis:

  • Disappearance of acetyl carbons: The signals for the carbonyl carbon (-C=O) and the methyl carbon (-CH₃) of the acetyl group are no longer present in the spectrum of the product.

  • Shift of aromatic carbons: The aromatic carbon signals also experience a shift upon hydrolysis, reflecting the change in the electronic environment of the ring.

Quantitative Data Summary

The following tables summarize the expected and reported ¹H and ¹³C NMR spectral data for this compound and its hydrolysis product, 4-chloro-2-fluoroaniline.

Table 1: ¹H NMR Spectral Data Comparison

CompoundSolventProton AssignmentChemical Shift (δ, ppm)Multiplicity
This compound CDCl₃-NH~8.30br s
H-6'~7.7d
H-3'~7.34t
H-4', H-5'~7.25, ~7.03m
-CH₃2.22s
4-chloro-2-fluoroaniline [3][4]CDCl₃Aromatic H6.85-7.05m
Aromatic H6.75-6.85m
-NH₂3.75br s

Table 2: ¹³C NMR Spectral Data Comparison

CompoundSolventCarbon AssignmentChemical Shift (δ, ppm)
This compound *--C=O~168
Aromatic C115-155
-CH₃~24
4-chloro-2-fluoroaniline [4]CDCl₃Aromatic C151.3 (d, J=242 Hz)
133.8 (d, J=11 Hz)
124.6 (d, J=3 Hz)
122.9 (d, J=7 Hz)
119.5 (d, J=4 Hz)
116.8 (d, J=23 Hz)

Conclusion

This application note has detailed the ¹H and ¹³C NMR characterization of this compound and its hydrolysis product, 4-chloro-2-fluoroaniline. A reliable and straightforward protocol for the base-catalyzed hydrolysis has been provided. The comparative analysis of the NMR spectra of the starting material and the product offers a robust and definitive method for monitoring the reaction and confirming the identity of the synthesized compound. The disappearance of the acetyl group signals in both ¹H and ¹³C NMR spectra, coupled with the characteristic shifts in the aromatic region, provides irrefutable evidence of a successful hydrolysis. These protocols and spectral data serve as a valuable resource for researchers in the fields of organic synthesis and pharmaceutical development.

References

Application Note & Protocols: Strategies for Incorporating N-(4-chloro-2-fluorophenyl)acetamide Moieties into Novel Polymer Architectures

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of complex functional moieties into polymer backbones is a cornerstone of modern materials science, enabling the development of advanced materials for targeted applications in drug delivery, specialty coatings, and biomedical devices. N-(4-chloro-2-fluorophenyl)acetamide is a chemical structure of interest due to the prevalence of halogenated phenyl groups in pharmacologically active compounds. This guide provides a comprehensive technical overview and detailed experimental protocols for two primary strategies to integrate this moiety into novel polymer structures: the direct polymerization of a custom-functionalized monomer and the post-polymerization modification of a reactive precursor polymer. We emphasize the rationale behind methodological choices, provide step-by-step protocols for synthesis and characterization, and offer insights into potential applications for the resulting functional polymers.

Foundational Concepts & Strategic Overview

The N-(4-chloro-2-fluorophenyl)acetamide moiety presents both opportunities and challenges for the polymer chemist. The aromatic ring substituted with chlorine and fluorine can impart hydrophobicity, thermal stability, and potentially specific biological interactions. The secondary amide (-NH-C=O) group is a site for hydrogen bonding, which can influence the polymer's secondary structure and solubility.

Properties of N-(4-chloro-2-fluorophenyl)acetamide

A thorough understanding of the starting material is critical for successful integration. Key properties are summarized below.

PropertyValueSource
Molecular Formula C₈H₇ClFNOPubChem[1]
Molecular Weight 187.60 g/mol PubChem[1]
Appearance White to off-white crystalline solidN/A
Solubility Generally insoluble in water; soluble in organic solvents like methanol, acetic acid.[2][3]ChemicalBook, PubChem[2][3]
Reactivity The N-H proton of the amide is weakly acidic and can be deprotonated by a strong base. The C-Cl and C-F bonds on the aromatic ring are relatively inert to typical polymerization conditions.General Chemical Principles
Safety & Handling

As with any laboratory chemical, appropriate safety precautions are mandatory.

  • Hazards: May cause skin, eye, and respiratory irritation.[4][5] Handle in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and nitrile gloves.[6]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[4]

Strategic Pathways for Incorporation

Two robust and versatile strategies are presented for incorporating the N-(4-chloro-2-fluorophenyl)acetamide moiety. The choice between them depends on the desired polymer architecture, available resources, and the required level of control over monomer placement.

  • Strategy A: Direct Polymerization of a Functional Monomer: This "bottom-up" approach involves first chemically modifying the N-(4-chloro-2-fluorophenyl)acetamide to introduce a polymerizable group (e.g., a methacrylate). This new monomer is then polymerized, often using a controlled radical polymerization technique like RAFT, to yield a well-defined polymer with the functional group regularly distributed along the backbone.[7]

  • Strategy B: Post-Polymerization Modification (PPM): This "grafting-to" method begins with the synthesis of a polymer containing reactive "handles" (e.g., activated esters or epoxides). The target moiety, or a precursor like 4-chloro-2-fluoroaniline, is then chemically attached to these handles. PPM is particularly useful when the desired functional group might interfere with the polymerization process itself.[8][9]

G cluster_start Starting Material cluster_A Strategy A: Direct Polymerization cluster_B Strategy B: Post-Polymerization Modification Start N-(4-chloro-2-fluorophenyl)acetamide or Precursor A1 Step 1: Create Polymerizable Monomer Start->A1 B2 Step 2: Covalent Attachment of Moiety Start->B2 Precursor Moiety A2 Step 2: Controlled Polymerization (RAFT) A1->A2 End Final Functional Polymer A2->End B1 Step 1: Synthesize Reactive Polymer B1->B2 B2->End

Figure 1. High-level workflow comparing the two primary strategies for polymer functionalization.

Protocol: Strategy A - Direct Polymerization via a Custom Monomer

This strategy provides excellent control over the composition and distribution of the functional moiety. It involves two major stages: synthesis of a novel methacrylate monomer and its subsequent polymerization via Reversible Addition-Fragmentation chain-Transfer (RAFT). RAFT is chosen for its versatility and tolerance of a wide range of functional groups.[10]

Stage 1: Synthesis of N-(4-chloro-2-fluorophenyl) methacrylamide Monomer

Causality: The goal is to attach a polymerizable double bond to the core molecule. Reacting the amide's N-H group with methacryloyl chloride in the presence of a non-nucleophilic base is a standard and effective method for creating N-substituted methacrylamide monomers. Triethylamine acts as a scavenger for the HCl byproduct, driving the reaction to completion.

Figure 2. Reaction scheme for the synthesis of the functional monomer.

Protocol:

  • Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add N-(4-chloro-2-fluorophenyl)acetamide (10.0 g, 53.3 mmol) and anhydrous tetrahydrofuran (THF, 100 mL). Cool the stirred solution to 0°C in an ice bath.

  • Base Addition: Slowly add triethylamine (8.9 mL, 64.0 mmol, 1.2 eq) via syringe.

  • Acylation: Add methacryloyl chloride (6.2 mL, 64.0 mmol, 1.2 eq) dropwise over 30 minutes. A white precipitate of triethylamine hydrochloride will form.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Filter the mixture to remove the salt. Concentrate the filtrate under reduced pressure. Redissolve the crude product in dichloromethane (150 mL) and wash with 1M HCl (2 x 50 mL), saturated NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the resulting solid by recrystallization from ethyl acetate/hexanes to yield the final monomer.

  • Validation: Confirm structure and purity via ¹H NMR, ¹³C NMR, and mass spectrometry. The key indicators of success are the appearance of vinyl proton signals (~5.5-6.0 ppm) and the disappearance of the N-H proton signal in the NMR spectrum.

Stage 2: RAFT Polymerization of Functional Monomer

Causality: RAFT polymerization is initiated by a standard radical source (AIBN). The chain growth is mediated by a RAFT agent, which allows for the reversible transfer of the growing polymer chain, minimizing termination events and leading to polymers with a controlled molecular weight and low polydispersity (Đ). 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) is a common and effective RAFT agent for methacrylate monomers.

Protocol:

  • Preparation: In a Schlenk flask, combine the synthesized N-(4-chloro-2-fluorophenyl) methacrylamide monomer (2.0 g, 7.8 mmol), the RAFT agent CPADB (21.8 mg, 0.078 mmol, 1 eq), and the initiator AIBN (2.56 mg, 0.0156 mmol, 0.2 eq). The [Monomer]:[RAFT]:[Initiator] ratio of 100:1:0.2 is a good starting point for targeting a degree of polymerization of 100.

  • Solvent & Degassing: Add anhydrous 1,4-dioxane (8 mL). Seal the flask, and subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which quenches radical polymerization.

  • Polymerization: After the final thaw, backfill the flask with nitrogen and place it in a preheated oil bath at 70°C. Stir for 8 hours.

  • Termination: To quench the reaction, cool the flask in an ice bath and expose the solution to air.

  • Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold diethyl ether (~200 mL). Collect the polymer by filtration or centrifugation, redissolve in a minimal amount of THF, and re-precipitate. Repeat this process three times to remove unreacted monomer and initiator fragments.

  • Drying: Dry the purified polymer under vacuum at 40°C overnight.

  • Characterization: Determine the molecular weight (Mₙ) and polydispersity (Đ) using Gel Permeation Chromatography (GPC). Confirm the successful incorporation of the monomer via ¹H NMR (disappearance of vinyl protons) and FTIR (presence of characteristic amide and aromatic C-Cl/C-F stretches).

Protocol: Strategy B - Post-Polymerization Modification (PPM)

This approach is ideal when the monomer is difficult to synthesize or is unstable under polymerization conditions. Here, we use a precursor amine, 4-chloro-2-fluoroaniline, to functionalize a commercially available reactive polymer.

Causality: Poly(pentafluorophenyl acrylate) (PPFPA) is an excellent reactive precursor. The pentafluorophenyl group is a highly reactive leaving group that readily undergoes aminolysis when reacted with a primary amine (like 4-chloro-2-fluoroaniline), forming a stable amide bond and releasing pentafluorophenol as a byproduct. This reaction is efficient and typically proceeds to high conversion at room temperature.

G cluster_reactants cluster_conditions cluster_product A Poly(pentafluorophenyl acrylate) (Reactive Polymer) C DMF (Solvent) DIPEA (Base) Room Temperature A->C B 4-chloro-2-fluoroaniline (Functional Moiety) B->C D Functionalized Polymer C->D

Figure 3. Workflow for the post-polymerization modification approach.

Protocol:

  • Setup: In a vial, dissolve the reactive polymer, Poly(pentafluorophenyl acrylate) (e.g., Mₙ = 10,000 g/mol , 500 mg, containing ~2.1 mmol of reactive ester units), in anhydrous N,N-dimethylformamide (DMF, 10 mL).

  • Amine Addition: In a separate vial, dissolve 4-chloro-2-fluoroaniline (459 mg, 3.15 mmol, 1.5 eq relative to ester units) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (0.55 mL, 3.15 mmol, 1.5 eq) in DMF (5 mL).

  • Reaction: Add the amine solution to the stirred polymer solution at room temperature. The excess amine and base ensure the reaction goes to completion.

  • Monitoring: Allow the reaction to proceed for 24 hours. Reaction progress can be monitored by taking small aliquots and analyzing via FTIR, looking for the disappearance of the PFP ester carbonyl peak (~1780 cm⁻¹) and the appearance of the new amide carbonyl peak (~1680 cm⁻¹).

  • Purification: Once complete, precipitate the functionalized polymer into a 50/50 mixture of methanol/water. The byproduct (pentafluorophenol) and excess amine are soluble in this mixture.

  • Washing: Collect the polymer by filtration and wash extensively with methanol to remove any remaining impurities.

  • Drying: Dry the final polymer product under vacuum at 50°C for 24 hours.

  • Characterization: Use ¹H NMR to confirm the presence of signals corresponding to the 4-chloro-2-fluorophenyl group. Use FTIR to confirm the amide bond formation. GPC can be used to confirm that no significant chain degradation occurred during the modification step.

Summary of Polymer Characterization

Validating the structure and properties of the final polymer is a critical step. The following table summarizes key techniques and their expected outcomes.

TechniquePurposeExpected Observations & Insights
¹H NMR Confirm covalent incorporation and estimate functionalization degree.Disappearance of monomer vinyl peaks (Strategy A) or reactive ester peaks (Strategy B). Appearance of broad polymer backbone signals and distinct aromatic signals from the chlorofluorophenyl group.
GPC/SEC Determine number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity (Đ = Mₙ/Mₙ).For RAFT (Strategy A), expect a narrow, monomodal distribution with Đ < 1.3. For PPM (Strategy B), expect the peak to shift slightly but retain its shape, indicating successful modification without degradation.
FTIR Verify functional group transformation.Disappearance of the reactive group peak (e.g., PFP ester C=O at ~1780 cm⁻¹) and appearance of the new amide C=O stretch (~1650-1680 cm⁻¹).
DSC/TGA Analyze thermal properties.Determine the glass transition temperature (T₉) and thermal degradation profile. The incorporation of the rigid, halogenated aromatic group is expected to increase the T₉ compared to a simple poly(methacrylate) backbone.

Application Focus & Future Directions

The successful incorporation of N-(4-chloro-2-fluorophenyl)acetamide moieties opens avenues for creating materials with tailored properties. The acetamide linkage is a key structural feature in many biologically relevant molecules and can be used in drug delivery systems.[11]

  • Biomedical Materials: The halogenated phenyl group is a common feature in many small-molecule drugs. Polymers decorated with this moiety could be investigated for controlled drug release applications, where the polymer itself has a synergistic or adjuvant effect. The N-H group provides a site for hydrogen bonding, which could be exploited for creating hydrogels or materials with specific protein-binding capabilities.

  • Specialty Coatings: The presence of fluorine and chlorine can enhance the hydrophobicity and thermal stability of the polymer, making it a candidate for specialty coatings requiring chemical resistance or flame retardant properties.

  • Advanced Materials: These functional polymers can serve as macroinitiators or building blocks for more complex architectures like block copolymers or polymer brushes, enabling the creation of nanostructured materials with highly specific surface properties.

Future work should focus on systematically varying the polymer molecular weight and the density of the functional group to establish structure-property relationships. Furthermore, cytotoxicity and biological interaction studies would be essential for validating the potential of these novel polymers in biomedical applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4'-Chloro-2'-fluoroacetanilide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4'-Chloro-2'-fluoroacetanilide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical transformation. Drawing from established protocols and extensive troubleshooting experience, this resource addresses common challenges in a direct question-and-answer format to enhance yield, purity, and process efficiency.

Troubleshooting Guide

This section addresses specific issues you may encounter during the N-acetylation of 4-chloro-2-fluoroaniline.

Question: My reaction is resulting in a low yield of this compound. What are the primary causes and how can I improve it?

Answer: Low yield is a frequent challenge stemming from several factors related to the nucleophilicity of the aniline and the reaction conditions. The electron-withdrawing effects of both the chlorine and fluorine atoms decrease the nucleophilicity of the amine group, making the reaction more challenging than with simple anilines.

Here are the primary causes and their corresponding optimization strategies:

  • Incomplete Reaction: The reduced reactivity of 4-chloro-2-fluoroaniline may lead to significant unreacted starting material, even after extended reaction times.

    • Solution 1: Optimize Acetylating Agent Stoichiometry: Increase the molar ratio of the acetylating agent (acetic anhydride or acetyl chloride) to the aniline. A modest excess (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion. However, a large excess can complicate purification and increase costs.

    • Solution 2: Increase Reaction Temperature: Gently heating the reaction mixture can significantly increase the reaction rate. For instance, using glacial acetic acid as a solvent, a temperature of 50-60°C is often effective.[1] Monitor the reaction closely, as excessive heat can promote side reactions.

    • Solution 3: Catalysis: While not always necessary, a catalytic amount of a strong acid (like sulfuric acid) or a nucleophilic catalyst can promote acetylation, though this may require re-optimization of work-up procedures.

  • Side Product Formation: Under non-optimized conditions, the formation of byproducts can consume starting material and reduce the yield of the desired product.

    • Solution: Controlled Reagent Addition: Add the acetylating agent dropwise to the solution of the aniline, especially if the reaction is exothermic.[2][3] This maintains a low instantaneous concentration of the acetylating agent, minimizing potential side reactions. Cooling the reaction mixture during addition (e.g., 0-15°C) can also be beneficial before a heating phase.[2]

  • Losses During Work-up and Purification: The product is a solid, and significant amounts can be lost if the isolation and purification steps are not optimized.

    • Solution 1: Optimized Crystallization: After the reaction is complete, the product is often precipitated by quenching the reaction mixture with water or an ice-water mixture.[3] Ensure the mixture is sufficiently cooled to maximize precipitation before filtration.

    • Solution 2: Recrystallization Solvent Selection: If recrystallization is necessary to improve purity, select an appropriate solvent system (e.g., ethanol-water) to ensure high recovery of the purified product.[1][4] The product's melting point is in the range of 155-159°C.[5]

Question: I am observing significant amounts of unreacted 4-chloro-2-fluoroaniline in my crude product. What should I do?

Answer: This is a clear indication that the reaction has not gone to completion. Based on the principles for improving low yields, here is a systematic approach to address this issue:

  • Verify Reagent Quality: Ensure the acetylating agent (e.g., acetic anhydride) has not hydrolyzed due to improper storage. Use a fresh, unopened bottle if in doubt.

  • Increase Reaction Time and/or Temperature: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material spot/peak remains prominent, consider extending the reaction time or moderately increasing the temperature as discussed previously.

  • Adjust Stoichiometry: A slight excess of the acetylating agent is often beneficial. If you are using a 1:1 molar ratio, try increasing it to 1.1:1 (aniline:acetylating agent).

Question: My final product has a low melting point and appears discolored. What are the likely impurities and how can I remove them?

Answer: Discoloration and a depressed melting point are classic signs of impurities. The most common culprits are residual starting material, diacylated byproducts, or products from side reactions.

  • Likely Impurities:

    • Unreacted 4-chloro-2-fluoroaniline: As discussed, this is a common issue.

    • Diacetylated Product (N,N-diacetyl-4-chloro-2-fluoroaniline): While less common for anilines with electron-withdrawing groups, this can occur with a large excess of a highly reactive acetylating agent and forcing conditions.[6]

    • Oxidation Products: Anilines can be susceptible to oxidation, leading to colored impurities, especially if the reaction is exposed to air for prolonged periods at high temperatures.

  • Purification Strategy:

    • Recrystallization: This is the most effective method for removing small amounts of impurities and improving the product's color and melting point. An ethanol/water mixture is a common choice.[1][4] Dissolve the crude product in a minimum amount of hot ethanol and then add water dropwise until turbidity persists. Allow the solution to cool slowly to form pure crystals.

    • Activated Charcoal Treatment: If the product is highly colored, you can add a small amount of activated charcoal to the hot solution during recrystallization to adsorb colored impurities before filtering the hot solution and proceeding with crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the N-acetylation of 4-chloro-2-fluoroaniline?

A1: The reaction is a nucleophilic acyl substitution. The nitrogen atom of the aniline's amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride). This forms a tetrahedral intermediate which then collapses, eliminating the leaving group (acetate ion) to form the stable amide product, this compound. The attachment of an acetyl group is a common post-translational modification in biochemistry and serves to protect the amine group in organic synthesis.[7][8]

N-Acetylation_Mechanism Figure 1: N-Acetylation Mechanism Aniline 4-Chloro-2-fluoroaniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack Ac2O Acetic Anhydride (Electrophile) Ac2O->Intermediate Product This compound Intermediate->Product Collapse LeavingGroup Acetate Ion Intermediate->LeavingGroup Elimination

Caption: Figure 1: N-Acetylation Mechanism

Q2: Should I use acetic anhydride or acetyl chloride as the acetylating agent?

A2: Both can be effective, but they have different practical implications.

FeatureAcetic AnhydrideAcetyl Chloride
Reactivity Moderately reactive. Generally sufficient for this substrate.More reactive than acetic anhydride.[6]
Byproduct Acetic acid. It can often serve as the reaction solvent.Hydrogen chloride (HCl) gas. Requires a base (e.g., pyridine, triethylamine) or aqueous base work-up to neutralize.[9]
Handling Corrosive and a lachrymator, but generally easier to handle.Highly corrosive, moisture-sensitive, and releases toxic HCl gas. Requires more stringent handling conditions.
Typical Use Case Preferred for its ease of use and when acetic acid is a suitable solvent or easily removed.[1]Used when the aniline is particularly unreactive, but the need to manage HCl adds complexity.

For the synthesis of this compound, acetic anhydride is the more common and practical choice, often used with glacial acetic acid as the solvent.[1]

Q3: How do I monitor the reaction's progress effectively?

A3: Thin-Layer Chromatography (TLC) is the most convenient method.

  • Setup: Use a silica gel plate. A good mobile phase (eluent) would be a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate. A typical starting ratio could be 7:3 Hexane:Ethyl Acetate.

  • Procedure: Spot the starting material (4-chloro-2-fluoroaniline), the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane).

  • Interpretation: The product, being an amide, will be more polar than the starting aniline and thus will have a lower Rf value (it will travel less distance up the plate). The reaction is complete when the spot corresponding to the starting material has disappeared.

For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used, particularly in a drug development setting.[10]

Q4: What is a reliable, step-by-step protocol for optimizing the yield?

A4: The following protocol integrates best practices for maximizing yield and purity.

Optimized Laboratory Protocol for this compound Synthesis

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-2-fluoroaniline (1.0 eq).

    • Add glacial acetic acid as the solvent (approx. 3-5 mL per gram of aniline).

    • Stir the mixture until the aniline is fully dissolved.

  • Acetylation:

    • While stirring, slowly add acetic anhydride (1.1 eq) to the solution dropwise. An exotherm may be observed.

    • After the addition is complete, heat the reaction mixture to 55-60°C.[1]

  • Reaction Monitoring:

    • Maintain the temperature and stir the reaction for 2-4 hours.

    • Monitor the reaction's completion by TLC, as described in Q3, until the 4-chloro-2-fluoroaniline spot is no longer visible.

  • Product Isolation (Work-up):

    • Once the reaction is complete, cool the flask to room temperature.

    • Slowly pour the reaction mixture into a beaker containing a stirred ice-water slurry (approx. 10-20 mL per gram of starting aniline).

    • A white precipitate of this compound should form. Continue stirring in the ice bath for 30 minutes to maximize precipitation.

  • Purification:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold deionized water to remove residual acetic acid and other water-soluble impurities.

    • Press the cake dry on the filter.

    • Dry the solid product in a vacuum oven at 60-70°C to a constant weight. The expected melting point is 155-159°C.[5]

  • Analysis:

    • Determine the yield of the dried product.

    • Confirm the product's identity and purity by measuring its melting point and obtaining spectroscopic data (e.g., ¹H NMR, ¹³C NMR).[11]

Caption: Figure 2: Experimental Workflow

References

Technical Support Center: Purification of Crude 4'-Chloro-2'-fluoroacetanilide

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to overcoming common challenges in the purification of 4'-Chloro-2'-fluoroacetanilide, a key intermediate in pharmaceutical and agrochemical synthesis.

Welcome to the technical support center for the purification of this compound (CAS No: 59280-70-5). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the purification of this critical chemical intermediate.[1] As a key building block in the synthesis of various bioactive molecules, its purity is paramount to the success of subsequent reactions and the integrity of the final product.[1]

This document moves beyond standard protocols to provide in-depth troubleshooting advice in a practical question-and-answer format, grounded in chemical principles and field-proven experience.

Frequently Asked Questions (FAQs)

Part 1: Safety and Initial Assessment

Q1: What are the primary safety hazards associated with this compound, and what precautions must I take?

A1: this compound is classified as a hazardous substance and must be handled with care. It is toxic if swallowed, in contact with skin, or if inhaled.[2] It is also known to cause skin and serious eye irritation.[3]

Core Safety Protocols:

  • Engineering Controls: Always handle the compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[4] Ensure an eyewash station and safety shower are immediately accessible.[4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles (EN 166 standard).[2] For handling larger quantities, a NIOSH-approved respirator may be necessary.[2]

  • Handling: Avoid creating dust. Wash hands and any exposed skin thoroughly after handling.[2] Do not eat, drink, or smoke in the laboratory area.[2]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents and acids.[3][4]

Always consult the latest Safety Data Sheet (SDS) for the most comprehensive safety information before beginning any work.[2][5]

Q2: I've just completed the synthesis. What are the most likely impurities in my crude this compound?

A2: Understanding potential impurities is the first step toward effective purification. The impurity profile depends on the synthetic route, but a common method is the acetylation of 4-chloro-2-fluoroaniline.[6]

Common Process-Related Impurities:

  • Unreacted Starting Materials: Residual 4-chloro-2-fluoroaniline is a common impurity.[7] Its physical properties (liquid at room temp) differ significantly from the product, but it can become trapped in the crystal lattice.

  • Reaction Byproducts: Over-acetylation is generally not a concern, but side reactions related to the stability of the starting aniline can introduce colored impurities.

  • Isomeric Impurities: If the starting 4-chloro-2-fluoroaniline was not pure, you might have isomeric impurities such as 2'-Chloro-4'-fluoroacetanilide.[3] These can be particularly challenging to separate due to their similar chemical properties.

  • Residual Solvents & Reagents: Acetic acid, acetic anhydride, or solvents used during the reaction (e.g., dichloromethane, chloroform) may be present.[8][9]

Part 2: Recrystallization Troubleshooting

Recrystallization is the most common and cost-effective method for purifying solid compounds like this compound.[10] It relies on the principle that the desired compound is highly soluble in a hot solvent but has low solubility in the same solvent when cold, while impurities remain soluble at all temperatures.[11]

Q3: My crude product is a solid cake. How do I select the best solvent for recrystallization?

A3: The ideal solvent will dissolve the compound completely when hot (at or near its boiling point) but poorly when cold.[12] This differential solubility is key to high recovery.[11] For acetanilides, polar protic solvents or their aqueous mixtures are often effective.

Solvent Selection Workflow:

  • Small-Scale Testing: Place ~50 mg of your crude product into several test tubes.

  • Add Solvents: To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, acetone, water, toluene) dropwise at room temperature. A good candidate solvent will not dissolve the compound at this stage.

  • Heat: Gently heat the test tubes that showed poor room-temperature solubility. The target solvent should now dissolve the compound completely.

  • Cool: Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath. Abundant crystal formation indicates a suitable solvent. An ethanol/water or isopropanol/water mixture is a common and effective choice for similar compounds.[13][14]

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes on Suitability
Ethanol 78.524.6Good solubility when hot. Often used in a co-solvent system with water to reduce cold solubility.
Isopropanol 82.519.9Similar properties to ethanol; another excellent choice for a co-solvent system with water.
Water 10080.1Poor solubility for the compound, but excellent for dissolving polar impurities. Used as an anti-solvent.
Ethyl Acetate 776.0Moderate polarity; may be a suitable single-solvent system. Check differential solubility.
Toluene 1112.38Low polarity; less likely to be effective unless impurities are highly non-polar.
Data sourced from Common Solvents Used in Organic Chemistry: Table of Properties.[15]

Q4: My compound has "oiled out" during cooling instead of forming crystals. What went wrong and how do I fix it?

A4: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point, causing it to separate as a liquid instead of a solid. This often traps impurities.

Causes & Solutions:

  • Cause: The boiling point of the recrystallization solvent is higher than the melting point of the compound (M.P. 154-159 °C), or the solution is cooling too rapidly.[16][17]

  • Solution 1 (Slow Cooling): Re-heat the solution until the oil redissolves completely. You may need to add a small amount of additional hot solvent. Allow the flask to cool very slowly. Insulating the flask can help promote the formation of high-quality crystals.[18]

  • Solution 2 (Change Solvent System): The presence of impurities can depress the melting point. Add a co-solvent in which the compound is less soluble (an "anti-solvent" like water) to the hot solution until it just begins to turn cloudy. Then, add a few drops of the primary solvent to clarify the solution before allowing it to cool slowly. This lowers the saturation temperature.[16]

Q5: After recrystallization, my product is still light yellow/red. How can I get a pure white product?

A5: The presence of color indicates that colored impurities are co-crystallizing with your product.[16] These are often highly conjugated organic molecules that can be effectively removed with activated charcoal.

Decolorization Protocol:

  • Dissolve the crude product in the minimum amount of hot recrystallization solvent.

  • Remove the flask from the heat source and allow it to cool slightly to prevent violent boiling when the charcoal is added.

  • Add a very small amount (e.g., 1-2% by weight of your compound) of activated charcoal to the solution.[19] Caution: Using too much charcoal will adsorb your desired product and significantly reduce your yield.[16]

  • Gently reheat the mixture to boiling for 5-10 minutes.

  • Perform a hot filtration through fluted filter paper to remove the charcoal and any insoluble impurities.[19][20] The filtrate should be colorless.

  • Allow the filtered solution to cool and crystallize as usual.

Q6: My final yield is very low. What are the most common reasons for product loss?

A6: Low recovery is a frequent issue in recrystallization. A systematic check of your procedure can identify the cause.

Troubleshooting Low Yield:

  • Using Too Much Solvent: The most common error. If too much solvent is used, the solution will not become saturated upon cooling, and a significant amount of product will remain dissolved.[12] Solution: Before filtering, try boiling off some of the solvent to re-concentrate the solution, then allow it to cool again.

  • Incomplete Crystallization: The solution may not have been cooled sufficiently. Solution: Ensure the flask is cooled in an ice-water bath for at least 15-20 minutes after it has reached room temperature to maximize precipitation.[12]

  • Premature Crystallization: The product crystallized on the filter paper or in the funnel during hot filtration.[16] Solution: Use a pre-heated funnel and filter flask, and keep the solution hot throughout the filtration process to prevent this.[16]

  • Washing with Warm Solvent: Washing the collected crystals with room-temperature or warm solvent will redissolve some of the product. Solution: Always wash the crystals on the filter with a minimal amount of ice-cold recrystallization solvent.[12]

Experimental Protocols & Workflows

Protocol 1: Recrystallization from an Ethanol/Water System

This protocol provides a step-by-step method for purifying this compound using a common co-solvent system.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot 95% ethanol required to fully dissolve the solid at its boiling point.[10]

  • Hot Filtration (if necessary): If insoluble impurities or residual charcoal are present, perform a hot gravity filtration using a pre-heated funnel into a clean, pre-heated flask.[19]

  • Induce Crystallization: To the hot, clear solution, add hot water dropwise until the solution just begins to show persistent cloudiness (the saturation point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.

  • Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals.[18] Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.[12]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[18]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol/water solution (e.g., a 1:1 mixture).

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 60-70 °C) until a constant weight is achieved. The melting point of pure this compound is 154-159 °C.[1][21]

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation start Crude Solid dissolve Dissolve in minimum hot solvent start->dissolve hot_filt Hot Filtration (Optional, for insolubles/ charcoal) dissolve->hot_filt cool Slow Cooling & Ice Bath hot_filt->cool Clear Solution vac_filt Vacuum Filtration cool->vac_filt wash Wash with ice-cold solvent vac_filt->wash dry Dry Under Vacuum wash->dry finish Pure Crystals dry->finish

Caption: General workflow for purification by recrystallization.

Part 3: Advanced Purification & Purity Analysis

Q7: Recrystallization isn't improving the purity enough. When should I consider flash column chromatography?

A7: Flash column chromatography is a more powerful technique for separating compounds with very similar properties, such as isomeric impurities, or when recrystallization fails to remove a persistent impurity.[13][22] It is generally used when higher purity (>99%) is required and the impurities are not easily removed by crystallization.[13]

Decision Criteria:

  • Impurity Profile: If TLC or HPLC analysis shows impurities with similar polarity (close Rf or retention times) to your product.

  • Purity Requirement: When the final application demands very high purity (e.g., for use as an analytical standard or in late-stage pharmaceutical development).[1]

  • Physical State: If the crude product is an oil or a waxy solid that is difficult to recrystallize.

Q8: How do I determine the correct solvent system (mobile phase) for purifying this compound by column chromatography?

A8: The correct mobile phase is determined using Thin Layer Chromatography (TLC). The goal is to find a solvent system where the desired compound has an Rf value between 0.2 and 0.3.[13] This provides the optimal balance between separation and elution time. For a compound of this polarity, a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) is a standard starting point.[13]

TLC Procedure:

  • Prepare several developing chambers with different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 2:1).

  • Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate.

  • Develop the plates in the prepared chambers.

  • Visualize the spots under a UV lamp.

  • Adjust the solvent ratio until the spot corresponding to this compound has an Rf of ~0.2-0.3.

    • If the Rf is too high (spot travels too far), decrease the polarity by reducing the amount of ethyl acetate.[16]

    • If the Rf is too low (spot barely moves), increase the polarity by increasing the amount of ethyl acetate.[16]

Chromatography_Logic start Run TLC on Crude Material check_rf Is Product Rf ~0.2 - 0.3? start->check_rf rf_high Rf > 0.3 (Too High) check_rf->rf_high No rf_low Rf < 0.2 (Too Low) check_rf->rf_low No run_column Proceed with Flash Column Chromatography check_rf->run_column Yes decrease_pol Decrease Mobile Phase Polarity (Less Ethyl Acetate) rf_high->decrease_pol increase_pol Increase Mobile Phase Polarity (More Ethyl Acetate) rf_low->increase_pol decrease_pol->start Re-run TLC increase_pol->start Re-run TLC

Caption: Logic for selecting a mobile phase using TLC.

Q9: How can I definitively assess the purity of my final product?

A9: A combination of analytical techniques should be used to confirm both the identity and purity of your final product.

Recommended Purity Analysis Methods:

  • Melting Point Analysis: A sharp melting point range that matches the literature value (154-159 °C) is a strong indicator of high purity.[19][21] Impurities typically cause melting point depression and broadening.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative purity analysis.[16][23] A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (often with a formic acid modifier) can effectively separate the target compound from most impurities. Purity is typically reported as a percentage based on the area of the product peak relative to the total area of all peaks.[23]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy confirms the chemical structure of the compound and can detect impurities if they are present in sufficient quantity (>1-2%). The absence of signals corresponding to starting materials or solvents indicates a clean product.[16] A reference spectrum for ¹H NMR is available for comparison.[24]

References

Technical Support Center: Effective Recrystallization of Substituted Acetanilides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of substituted acetanilides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the effective recrystallization of this important class of compounds. Here, we move beyond simple protocols to explain the underlying principles that govern solvent selection and crystallization, empowering you to optimize your purification processes.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for substituted acetanilides?

A1: The perfect recrystallization solvent is one in which your target substituted acetanilide is highly soluble at elevated temperatures but sparingly soluble at lower temperatures, such as room temperature or below.[1][2] This temperature-dependent solubility differential is the driving force for the purification process. Additionally, the ideal solvent should either dissolve impurities completely, even at low temperatures, or not dissolve them at all, allowing for their removal through filtration. The solvent must also be chemically inert, not reacting with your compound of interest.[3]

Q2: How do substituents on the acetanilide ring affect my choice of solvent?

A2: Substituents on the phenyl ring significantly influence the polarity and, consequently, the solubility of the acetanilide derivative.

  • Polar Substituents (-OH, -NH2, -NO2): These groups increase the compound's polarity. For highly polar derivatives like 4-hydroxyacetanilide (paracetamol), more polar solvents such as water, ethanol, or mixtures of the two are often effective.[4][5][6][7] Paracetamol, for instance, has low solubility in nonpolar solvents like toluene but is highly soluble in medium polarity solvents.[4][5][6][7]

  • Nonpolar Substituents (-CH3, -Br, -Cl): These substituents decrease the polarity of the molecule. For less polar derivatives, a less polar solvent or a mixed solvent system is often necessary. For example, 4-bromoacetanilide can be effectively recrystallized from ethanol.[8] For p-toluidine (the amine precursor to N-(p-tolyl)acetamide), solvents like hot water, ethanol, benzene, or ethanol/water mixtures are suitable.[9]

Q3: When should I consider using a mixed solvent system?

A3: A mixed solvent system, also known as a solvent-antisolvent recrystallization, is particularly useful when no single solvent meets the ideal solubility criteria.[10] This technique is employed when your compound is too soluble in one solvent (the "good" solvent) and poorly soluble in another (the "bad" or "antisolvent"), and the two solvents are miscible. The procedure involves dissolving the crude acetanilide in a minimal amount of the hot "good" solvent, followed by the dropwise addition of the "bad" solvent until turbidity (cloudiness) is observed. A few more drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[10]

Q4: Can I predict the best solvent for my novel substituted acetanilide?

A4: While experimental testing is the most reliable method, you can make an educated guess based on the principle of "like dissolves like."[11] Acetanilides, being amides, have both polar (the amide group) and nonpolar (the phenyl ring) characteristics. The overall polarity will be dictated by the substituent. A general approach is to test the solubility of a small amount of your compound in a range of solvents with varying polarities at both room temperature and at the solvent's boiling point.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of substituted acetanilides and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
No Crystals Form Upon Cooling 1. Too much solvent was used: The solution is not saturated enough for crystals to form.[12] 2. The compound is highly soluble in the chosen solvent even at low temperatures. 3. Supersaturation: The solution is saturated, but crystal nucleation has not initiated.1. Boil off some of the solvent to increase the concentration of the solute and allow the solution to cool again. 2. If using a mixed solvent system, add more of the "bad" solvent. If using a single solvent, a different, less effective solvent may be needed. 3. Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound.[2]
"Oiling Out" 1. The boiling point of the solvent is higher than the melting point of the substituted acetanilide. The compound melts before it dissolves.[10] 2. High concentration of impurities: Impurities can lower the melting point of the mixture. 3. Rapid cooling: The solution becomes supersaturated at a temperature above the compound's melting point.1. Choose a solvent with a lower boiling point. 2. Add a small amount of additional solvent to decrease the saturation temperature. 3. Allow the solution to cool more slowly. Ensure the flask is not in direct contact with a cold surface. 4. For persistent oiling out, redissolve the oil in more hot solvent and try cooling very slowly. If that fails, consider a different solvent or a mixed solvent system.
Low Yield of Recovered Crystals 1. Too much solvent was used: A significant amount of the product remains dissolved in the mother liquor.[12] 2. Premature crystallization during hot filtration: Crystals form in the funnel and on the filter paper. 3. Washing with too much cold solvent or solvent that is not cold enough: The purified crystals are redissolved during the washing step. 4. Incomplete crystallization: The solution was not cooled for a sufficient amount of time or to a low enough temperature.1. Use the minimum amount of hot solvent necessary to dissolve the crude product. The mother liquor can be concentrated by evaporation to recover a second crop of crystals, though these may be less pure. 2. Preheat the filtration apparatus (funnel and receiving flask) with hot solvent. Use a stemless funnel to prevent clogging. If crystals do form, they can sometimes be rinsed through with a small amount of hot solvent.[13] 3. Wash the crystals with a minimal amount of ice-cold solvent.[2] 4. Ensure the solution is cooled in an ice bath for an adequate amount of time to maximize crystal formation.
Colored Impurities in the Final Product 1. Colored impurities were not effectively removed. 2. Rapid crystal growth trapped impurities. 1. Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be cautious not to add too much, as it can also adsorb some of your product.[7] 2. Allow the solution to cool slowly and undisturbed to promote the formation of pure, well-defined crystals.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of a Substituted Acetanilide

This protocol provides a general procedure for purifying a substituted acetanilide using a single solvent.

Step 1: Solvent Selection

  • Place a small amount (e.g., 20-30 mg) of the crude substituted acetanilide into several test tubes.

  • Add a few drops of a different solvent to each test tube and observe the solubility at room temperature.

  • For solvents in which the compound is insoluble at room temperature, gently heat the test tube in a water bath to the boiling point of the solvent and observe the solubility.

  • Allow the hot solutions to cool to room temperature and then in an ice bath to see if crystals form.

  • An ideal solvent will show low solubility at room temperature and high solubility at its boiling point, with good crystal formation upon cooling.[1]

Step 2: Dissolution

  • Place the crude substituted acetanilide in an Erlenmeyer flask of appropriate size.

  • Add a minimal amount of the chosen recrystallization solvent and a boiling chip.

  • Heat the mixture to the boiling point of the solvent with gentle swirling.

  • Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.[2]

Step 3: Hot Filtration (if necessary)

  • If there are insoluble impurities or if activated charcoal was used to remove colored impurities, a hot filtration is required.

  • Preheat a stemless funnel and a receiving Erlenmeyer flask with a small amount of hot solvent.

  • Place a fluted filter paper in the funnel and quickly pour the hot solution through the filter paper.

Step 4: Crystallization

  • Allow the hot, clear filtrate to cool slowly to room temperature, undisturbed.

  • Once the solution has reached room temperature and crystal formation has begun, place the flask in an ice bath to maximize the yield of crystals.

Step 5: Isolation and Washing of Crystals

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

Step 6: Drying

  • Allow the crystals to dry completely by pulling air through the Büchner funnel for a period of time. The crystals can then be transferred to a watch glass for further air drying or drying in a desiccator.

Protocol 2: Mixed-Solvent Recrystallization

This protocol is for situations where a suitable single solvent cannot be found.

Step 1: Solvent Pair Selection

  • Identify a "good" solvent in which the substituted acetanilide is highly soluble, even at room temperature.

  • Identify a "bad" solvent (antisolvent) in which the compound is poorly soluble, even at the boiling point. The two solvents must be miscible.

Step 2: Dissolution

  • Dissolve the crude substituted acetanilide in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

Step 3: Addition of Antisolvent

  • While keeping the solution hot, add the "bad" solvent dropwise until a persistent cloudiness is observed.

Step 4: Clarification and Crystallization

  • Add a few drops of the hot "good" solvent to just redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

Step 5: Isolation, Washing, and Drying

  • Follow steps 5 and 6 from the single-solvent recrystallization protocol, using an ice-cold mixture of the two solvents for washing.

Data Presentation

Table 1: Recommended Solvents for Various Substituted Acetanilides

Substituted AcetanilideRecommended Solvent(s)Notes
AcetanilideWater[7][14][15], Ethanol/Water[16]Highly soluble in hot water, sparingly soluble in cold water.
4-Hydroxyacetanilide (Paracetamol)Water, Ethanol, Acetone[17]Low solubility in nonpolar solvents. Solubility in alcohols decreases with increasing carbon chain length.[4][5][6][7]
4-BromoacetanilideEthanol[8]Recrystallizes to form colorless crystals.
p-Toluidine (precursor)Hot Water, Ethanol, Benzene, Ethanol/Water (1:4)[9]Can be purified by recrystallization from various solvents.
3'-NitroacetanilideEthanolEffective for removing isomeric impurities.

Table 2: Properties of Common Recrystallization Solvents

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Water10080.1Good for polar compounds, non-flammable.
Ethanol7824.5A versatile solvent for a range of polarities.
Methanol6532.7Similar to ethanol but more polar and lower boiling point.
Acetone5620.7Good solvent for many organic compounds, highly volatile.
Ethyl Acetate776.0Medium polarity, good for less polar compounds.
Toluene1112.4Nonpolar solvent, useful for nonpolar compounds.
Hexane691.9Very nonpolar, often used as an antisolvent.

Visualizations

Workflow for Single-Solvent Recrystallization

single_solvent_recrystallization start Crude Substituted Acetanilide dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if necessary) dissolve->hot_filter cool Slow Cooling & Crystallization hot_filter->cool cold_filter Vacuum Filtration cool->cold_filter wash Wash with Ice-Cold Solvent cold_filter->wash dry Dry Crystals wash->dry end Pure Crystals dry->end solvent_selection start Start: Small Sample of Crude Acetanilide test_rt_sol Test Solubility in Solvent at Room Temp start->test_rt_sol soluble_rt Soluble test_rt_sol->soluble_rt Yes insoluble_rt Insoluble test_rt_sol->insoluble_rt No bad_solvent Unsuitable Solvent soluble_rt->bad_solvent test_hot_sol Test Solubility in Hot Solvent insoluble_rt->test_hot_sol soluble_hot Soluble test_hot_sol->soluble_hot Yes insoluble_hot Insoluble test_hot_sol->insoluble_hot No cool_solution Cool Solution soluble_hot->cool_solution insoluble_hot->bad_solvent crystals_form Crystals Form? cool_solution->crystals_form good_solvent Good Single Solvent crystals_form->good_solvent Yes consider_mixed Consider for Mixed Solvent System crystals_form->consider_mixed No

References

Troubleshooting low conversion rates in the hydrolysis of 4'-Chloro-2'-fluoroacetanilide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Hydrolysis of 4'-Chloro-2'-fluoroacetanilide

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the hydrolysis of this compound. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions for scientists and researchers working with this specific reaction. As a key step in the synthesis of 4-chloro-2-fluoroaniline, a valuable intermediate for various pharmaceuticals and agrochemicals, achieving a high conversion rate is critical.[1][2] This resource, grounded in established chemical principles, will help you diagnose and resolve common issues encountered during this amide hydrolysis.

Section 1: Troubleshooting Common Issues (FAQ Format)

Q1: My conversion rate is very low. What are the most common causes?

A low conversion rate in amide hydrolysis is a frequent challenge. Amide bonds are inherently stable due to resonance between the nitrogen lone pair and the carbonyl group, making them less reactive than esters or acid halides.[3][4] Vigorous reaction conditions are often necessary to achieve complete hydrolysis.[5] Several factors could be contributing to poor conversion:

  • Insufficient Catalyst Concentration or Strength: Both acid- and base-catalyzed hydrolysis require a sufficient concentration of the catalyst to proceed at a reasonable rate. For acidic hydrolysis, strong non-oxidizing acids like HCl or H₂SO₄ are typically used.[6][7] For basic hydrolysis, a strong base such as NaOH or KOH is required, often in excess.[8]

  • Inadequate Temperature: Amide hydrolysis is a slow reaction at room temperature and almost always requires heating.[4][9][10] Refluxing the reaction mixture is a common practice to increase the reaction rate.

  • Poor Solubility: this compound has low solubility in water.[11] If the substrate is not adequately dissolved, the reaction becomes a heterogeneous mixture, significantly slowing down the rate. The use of a co-solvent like ethanol can improve solubility and reaction efficiency.[12]

  • Insufficient Reaction Time: Due to the stability of the amide bond, hydrolysis can take several hours to reach completion.[10] Ensure you are allowing adequate time for the reaction to proceed.

Q2: I'm observing significant side product formation. What could they be and how do I minimize them?

Side product formation can be an issue, particularly under harsh reaction conditions. In the case of haloacetanilides, potential side reactions include:

  • Ring Sulfonation (under acidic conditions): When using concentrated sulfuric acid (H₂SO₄) at high temperatures, sulfonation of the aromatic ring can occur as a competing reaction.[6][13] To minimize this, use hydrochloric acid (HCl) as an alternative, or use a lower concentration of H₂SO₄ if possible.

  • Decomposition: At excessively high temperatures or with prolonged reaction times, degradation of the starting material or product can occur. It is crucial to monitor the reaction progress (e.g., by TLC or HPLC) to determine the optimal reaction time.

Q3: The reaction seems to have stalled. Why might this happen?

A stalled reaction, where the conversion rate plateaus before completion, can be due to several factors:

  • Reversibility (under acidic conditions): Acid-catalyzed hydrolysis is a reversible process.[10][14] As the products (4-chloro-2-fluoroaniline and acetic acid) accumulate, the reverse reaction (acetylation of the amine) can start to compete, leading to an equilibrium state. Using a large excess of water can help push the equilibrium towards the products.

  • Catalyst Neutralization: If there are acidic or basic impurities in your starting material or solvent, they could be neutralizing your catalyst, rendering it ineffective. Ensure high-purity reagents and solvents are used.

  • Product Inhibition: In some cases, the product amine can form a salt with the acid catalyst, reducing the effective catalyst concentration.

Q4: How do I choose between acidic and basic hydrolysis conditions?

The choice between acidic and basic conditions depends on the stability of your starting material and desired product, as well as downstream processing considerations.

  • Acidic Hydrolysis: This is a very common method for amide hydrolysis.[7] It typically involves refluxing the amide in an aqueous solution of a strong acid like HCl or H₂SO₄.[15] The product is obtained as its ammonium salt, which requires a subsequent neutralization step to isolate the free amine.

  • Basic Hydrolysis: This method involves heating the amide with a strong base like NaOH.[8][12] The reaction yields the free amine directly and a carboxylate salt of the acid byproduct.[14] A key advantage is that the reaction is essentially irreversible because the final step is the deprotonation of the carboxylic acid by the strongly basic amine intermediate, driving the reaction to completion.[8] However, base-catalyzed hydrolysis can be slower and require harsher conditions than acid-catalyzed hydrolysis.[10]

Section 2: In-Depth Troubleshooting Guides

Guide 2.1: Optimizing Hydrolysis Conditions

A systematic approach to optimizing the reaction can resolve most issues of low conversion. The following table outlines key parameters and their effects on the hydrolysis of this compound.

ParameterEffect on Conversion RateTroubleshooting Suggestions
Temperature Increasing temperature generally increases the reaction rate.Start with reflux conditions. If decomposition is observed, reduce the temperature and increase the reaction time.
Catalyst Conc. Higher concentration typically leads to a faster reaction.For acidic hydrolysis, start with 6N HCl. For basic hydrolysis, use at least 2 equivalents of NaOH.[12]
Reaction Time Longer reaction times allow for higher conversion.Monitor the reaction by TLC or HPLC every hour to determine the optimal time and avoid product degradation.
Solvent System Proper solvent ensures substrate solubility.Use a co-solvent like ethanol with water to ensure the this compound is fully dissolved.[12]
Guide 2.2: A Logic-Based Troubleshooting Workflow

When faced with low conversion, a structured approach can quickly identify the root cause. The following diagram illustrates a troubleshooting workflow.

G cluster_start Initial Observation cluster_check Primary Checks cluster_action Corrective Actions cluster_monitor Monitoring & Analysis cluster_advanced Advanced Troubleshooting start Low Conversion Rate Observed check_reagents Reagents & Solvents Purity/Concentration Correct? start->check_reagents check_solubility Is Substrate Fully Dissolved? check_reagents->check_solubility Yes action_reagents Use Fresh, High-Purity Reagents. Verify Acid/Base Titer. check_reagents->action_reagents No check_temp Is Reaction at Reflux? check_solubility->check_temp Yes action_solvent Add Ethanol as a Co-solvent. check_solubility->action_solvent No action_temp Increase Heat to Achieve Reflux. check_temp->action_temp No monitor Monitor by TLC/HPLC for >3 hours check_temp->monitor Yes action_reagents->check_reagents action_solvent->check_solubility action_temp->monitor stalled Reaction Stalled? monitor->stalled side_products Side Products Observed? monitor->side_products adv_catalyst Increase Catalyst Concentration stalled->adv_catalyst Yes adv_time Increase Reaction Time stalled->adv_time Consider adv_switch Switch Hydrolysis Condition (Acid <-> Base) side_products->adv_switch Yes adv_catalyst->monitor adv_time->monitor adv_switch->monitor

Caption: Troubleshooting workflow for low conversion rates.

Section 3: Experimental Protocols

Protocol 3.1: Step-by-Step Guide for Acid-Catalyzed Hydrolysis

This protocol is a general guideline and may require optimization.

  • Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1 equivalent).

  • Reagent Addition: Add a 1:1 mixture of ethanol and 6N aqueous hydrochloric acid. Use enough solvent to fully dissolve the starting material upon gentle heating.

  • Reaction: Heat the mixture to reflux and maintain for 3-5 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or HPLC. The disappearance of the starting material spot indicates reaction completion.

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acid by the slow addition of a saturated sodium bicarbonate solution or concentrated NaOH solution until the pH is ~8-9.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chloro-2-fluoroaniline. Further purification can be achieved by distillation or column chromatography.[12]

Protocol 3.2: Step-by-Step Guide for Base-Catalyzed Hydrolysis

This protocol is adapted from a known synthesis of 4-chloro-2-fluoroaniline.[12]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve this compound (1 equivalent) in ethanol.

  • Reagent Addition: Prepare a solution of sodium hydroxide (2.2 equivalents) in water. Add this solution dropwise to the stirred solution of the acetanilide.

  • Reaction: Upon completion of the addition, heat the reaction mixture to reflux for 3 hours.

  • Monitoring: Monitor the reaction's progress via TLC or HPLC to confirm the consumption of the starting material.

  • Workup: Cool the mixture to ambient temperature.

  • Extraction: Extract the product with diethyl ether (3x).

  • Purification: Combine the organic extracts and concentrate them under reduced pressure to obtain a residual oil. The final product, 4-chloro-2-fluoroaniline, can be purified by vacuum distillation.[12]

Section 4: Mechanistic Insights

Understanding the reaction mechanism is key to effective troubleshooting.

4.1: Acid-Catalyzed Hydrolysis Pathway

Under acidic conditions, the reaction proceeds through a multi-step mechanism.[16][17]

  • Protonation: The carbonyl oxygen of the amide is protonated by the acid catalyst.[9][16] This increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[17]

  • Proton Transfer: A proton is transferred from the oxygen atom (of the attacking water molecule) to the nitrogen atom.

  • C-N Bond Cleavage: The carbon-nitrogen bond breaks, and the leaving group (now an amine) departs.[16][17]

  • Deprotonation: The final product, a carboxylic acid, is formed after deprotonation. The amine is present as its ammonium salt.

G cluster_mech Acid-Catalyzed Hydrolysis Mechanism A 1. Protonation of Carbonyl B 2. Nucleophilic Attack by H₂O A->B C 3. Proton Transfer B->C D 4. C-N Bond Cleavage C->D E 5. Deprotonation D->E F Products Formed E->F

Caption: Key steps in the acid-catalyzed amide hydrolysis.

4.2: Base-Catalyzed Hydrolysis Pathway

The base-catalyzed mechanism involves the direct attack of a strong nucleophile on the carbonyl carbon.[8]

  • Nucleophilic Attack: The hydroxide ion (⁻OH) directly attacks the carbonyl carbon of the amide.

  • Tetrahedral Intermediate: This forms a tetrahedral intermediate with a negative charge on the oxygen.

  • Elimination: The tetrahedral intermediate collapses, and the amide ion (⁻NHR) is expelled as the leaving group. This is typically the rate-limiting and most difficult step.[8][10]

  • Acid-Base Reaction: The expelled amide ion is a very strong base and immediately deprotonates the newly formed carboxylic acid. This final, irreversible acid-base reaction drives the overall process to completion.[8]

G cluster_mech Base-Catalyzed Hydrolysis Mechanism A 1. Nucleophilic Attack by ⁻OH B 2. Form Tetrahedral Intermediate A->B C 3. Elimination of Amide Ion B->C D 4. Irreversible Deprotonation C->D E Final Products D->E

Caption: Key steps in the base-catalyzed amide hydrolysis.

References

Removing unreacted starting material from 4'-Chloro-2'-fluoroacetanilide product

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 4'-Chloro-2'-fluoroacetanilide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for removing unreacted starting material, primarily 4-chloro-2-fluoroaniline, from your product.

Frequently Asked Questions (FAQs)

Q1: My crude this compound product is off-white/pale yellow. Is this normal, and how can I decolorize it?

A1: A slight coloration in the crude product is common and often indicates the presence of minor, highly colored impurities. Decolorization can typically be achieved during the recrystallization process by adding a small amount of activated charcoal to the hot solution.[1] The charcoal adsorbs the colored impurities, which are then removed by hot filtration.[1]

Q2: I'm seeing a significant amount of unreacted 4-chloro-2-fluoroaniline in my crude product by TLC/HPLC. What is the most straightforward way to remove it?

A2: The most direct method to remove the basic 4-chloro-2-fluoroaniline starting material is through an acidic wash during a liquid-liquid extraction workup.[2] By dissolving your crude product in an organic solvent and washing with a dilute aqueous acid (e.g., 1M HCl), the aniline will be protonated to form a water-soluble salt, which will partition into the aqueous layer.[2]

Q3: Can I use column chromatography to purify my this compound?

A3: Yes, column chromatography is a viable, albeit more labor-intensive, method for purification. However, aniline derivatives can exhibit tailing on silica gel due to interactions with acidic silanol groups.[3] It is often recommended to use a mobile phase containing a small amount of a basic modifier, like triethylamine, to mitigate this issue.[2]

Q4: What is the expected melting point of pure this compound?

A4: The reported melting point for this compound is in the range of 155-159°C.[4][5] A broad melting range or a melting point significantly lower than this suggests the presence of impurities.

Troubleshooting Guides

Issue 1: Incomplete Removal of 4-chloro-2-fluoroaniline with Acidic Wash

Symptoms:

  • TLC analysis of the organic layer after acidic wash still shows a spot corresponding to the starting material.

  • The final product has a lower than expected melting point and a broad melting range.

Root Cause Analysis: The basicity of the aniline allows for its protonation and subsequent extraction into an aqueous acidic phase. Incomplete removal could be due to insufficient acid, inadequate mixing, or partitioning issues.

Corrective Actions:

1. Optimize Liquid-Liquid Extraction Protocol:

  • Ensure Sufficient Acid: Use at least a 1.5 to 2-fold molar excess of dilute acid relative to the estimated amount of residual aniline.

  • Increase Extraction Efficiency: Perform multiple extractions with smaller volumes of the acidic solution (e.g., 3 x 20 mL) rather than a single large volume extraction (1 x 60 mL).

  • Thorough Mixing: Ensure vigorous mixing in a separatory funnel for several minutes during each wash to maximize the contact between the organic and aqueous phases.[2]

2. Post-Extraction Purification:

  • If a significant amount of aniline remains, a subsequent recrystallization or column chromatography step will be necessary.

Issue 2: Product Loss During Recrystallization

Symptoms:

  • Low yield of purified this compound after recrystallization.

Root Cause Analysis: Product loss during recrystallization can occur due to several factors: using too much solvent, cooling the solution too rapidly, or premature crystallization during hot filtration.[6]

Corrective Actions:

1. Solvent Selection and Volume:

  • Minimal Solvent: The key is to use the minimum amount of boiling solvent to just dissolve the crude product.[1][7] Adding excess solvent will keep more of your product dissolved in the mother liquor upon cooling, thus reducing the yield.[6]

  • Solvent System: Ethanol-water mixtures are often effective for recrystallizing acetanilides.[8][9]

2. Controlled Cooling:

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature undisturbed.[10] This promotes the formation of larger, purer crystals. Rapid cooling in an ice bath can trap impurities within the crystal lattice.

  • Induce Crystallization: If crystals do not form, scratching the inside of the flask with a glass rod at the solution's surface can initiate crystallization.[10]

3. Hot Filtration Technique:

  • Pre-heat Funnel and Filter Paper: To prevent premature crystallization in the funnel, pre-heat the stemless funnel and fluted filter paper by pouring some hot solvent through them before filtering your product solution.[1]

Detailed Experimental Protocols

Protocol 1: Purification by Acidic Liquid-Liquid Extraction followed by Recrystallization

This protocol is the recommended first-line approach for removing unreacted 4-chloro-2-fluoroaniline.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Phase Separation: Allow the layers to separate fully. The unreacted 4-chloro-2-fluoroaniline will be protonated and extracted into the lower aqueous layer as its hydrochloride salt.[2]

  • Drain and Repeat: Drain the lower aqueous layer. Repeat the acidic wash (steps 2-3) two more times to ensure complete removal of the aniline.

  • Neutralizing Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution).

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude, aniline-free product.

  • Recrystallization:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of a suitable hot solvent (e.g., 95% ethanol) until the solid just dissolves.[7]

    • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[10]

    • Perform a hot filtration to remove the charcoal and any insoluble impurities.[1]

    • Allow the filtrate to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold solvent.[6]

    • Dry the crystals in a vacuum oven.

Protocol 2: Purification by Column Chromatography

This method is suitable for smaller scales or when other methods fail to achieve the desired purity.

Step-by-Step Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (mobile phase). A common starting eluent for acetanilides is a mixture of hexane and ethyl acetate (e.g., 1:1).[3]

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
This compound187.60[11]155 - 159[4]Not readily availableSoluble in ethanol, ether, acetone.[12]
4-chloro-2-fluoroaniline145.56[13]45 - 48[13]230-232[13]Soluble in ethanol, ether, acetone; slightly soluble in water.[13][14]

Visualizations

Diagram 1: Workflow for Purification via Extraction and Recrystallization

G cluster_0 Liquid-Liquid Extraction cluster_1 Recrystallization crude Crude Product in Organic Solvent acid_wash Wash with 1M HCl (3x) crude->acid_wash bicarb_wash Wash with sat. NaHCO3 acid_wash->bicarb_wash brine_wash Wash with Brine bicarb_wash->brine_wash dry Dry over Na2SO4 brine_wash->dry evap1 Evaporate Solvent dry->evap1 dissolve Dissolve in min. hot solvent evap1->dissolve Purified (Aniline-free) Crude hot_filter Hot Filtration (optional) dissolve->hot_filter cool Cool to Crystallize hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter dry_final Dry Crystals vac_filter->dry_final final_product Pure this compound dry_final->final_product Pure Product

Caption: Purification workflow combining extraction and recrystallization.

Diagram 2: Logic for Troubleshooting Low Recrystallization Yield

G cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Recrystallization Yield cause1 Too Much Solvent Product remains in mother liquor start->cause1 cause2 Cooling Too Rapidly Impurities trapped in crystals start->cause2 cause3 Premature Crystallization Product lost during hot filtration start->cause3 sol1 Use Minimum Boiling Solvent Concentrate mother liquor for second crop cause1->sol1 sol2 Slow Cooling to Room Temp Then use ice bath cause2->sol2 sol3 Pre-heat Funnel & Filter Use stemless funnel cause3->sol3

Caption: Troubleshooting logic for low recrystallization yield.

References

Technical Support Center: Enhancing the Solubility of 4'-Chloro-2'-fluoroacetanilide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges of dissolving 4'-Chloro-2'-fluoroacetanilide in organic solvents. Our goal is to equip you with the scientific principles and practical methodologies to overcome solubility hurdles in your experimental workflows.

Understanding the Challenge: The Physicochemical Profile of this compound

This compound is a solid, crystalline compound with a relatively high melting point of 155-159 °C[1][2]. Its molecular structure, featuring a substituted aromatic ring, an amide linkage, a chloro group, and a fluoro group, contributes to its moderate polarity and potential for strong intermolecular interactions in the solid state. These characteristics can make it challenging to dissolve in certain organic solvents, impacting reaction kinetics, purification efficiency, and formulation development.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for dissolving this compound?

A1: Based on the principle of "like dissolves like," polar aprotic and polar protic solvents are generally good starting points. Due to the presence of an amide group capable of hydrogen bonding and a significant dipole moment from the halogen substituents, solvents such as N,N-Dimethylformamide (DMF) , Dimethyl sulfoxide (DMSO) , acetone , and alcohols (e.g., ethanol, methanol) are likely to be effective. A related compound, 4-chloroaniline, is known to be soluble in ethanol, methanol, and acetone[3].

Q2: I'm observing very low solubility in my chosen solvent. What is the first thing I should try?

A2: The first and often most effective step is to gently heat the mixture. The solubility of most solids, including acetanilides, increases significantly with temperature[3][4]. Heating provides the energy needed to overcome the crystal lattice energy of the solid, allowing the solvent molecules to solvate the solute molecules more effectively[5]. Always ensure your vessel is properly vented or equipped with a reflux condenser when heating volatile organic solvents.

Q3: Can I use a solvent mixture to improve solubility?

A3: Absolutely. Using a co-solvent system is a powerful technique to fine-tune the polarity of the solvent medium to better match that of the solute[5][6][7][8]. For this compound, if you are using a less polar solvent and observing poor solubility, the incremental addition of a more polar co-solvent can significantly enhance dissolution. Conversely, if your compound is "oiling out" in a highly polar solvent, adding a less polar co-solvent might be beneficial.

Q4: My compound is still not dissolving, even with heating and co-solvents. What other options do I have?

A4: If conventional methods are insufficient, consider the following advanced techniques:

  • Use of Surfactants: Surfactants can increase the apparent solubility of a compound by forming micelles that encapsulate the solute molecules[9].

  • Particle Size Reduction: Decreasing the particle size of your solid through techniques like micronization increases the surface area available for solvation, which can improve the rate of dissolution[10][11].

  • Solid Dispersions: Creating a solid dispersion of your compound in a highly soluble carrier can enhance its dissolution characteristics[12].

Troubleshooting Guide: Common Solubility Issues and Solutions

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Problem 1: The compound "oils out" instead of dissolving upon heating.

  • Cause: The melting point of your compound might be lower than the boiling point of your solvent, or the compound may be forming a liquid phase that is immiscible with the solvent at elevated temperatures.

  • Solution 1: Switch to a solvent with a lower boiling point.

  • Solution 2: Employ a mixed solvent system. Start by dissolving the compound in a small amount of a good solvent at room temperature, then gradually add a miscible "anti-solvent" (a solvent in which the compound is less soluble) until the solution becomes slightly turbid. Gently heat the mixture until it becomes clear again. This technique is often used in recrystallization to achieve controlled crystal growth upon cooling.

Problem 2: The compound precipitates out of solution unexpectedly.

  • Cause 1: A significant drop in temperature. The solubility of this compound is likely temperature-dependent.

  • Solution 1: Maintain a constant, elevated temperature for your experiment using a water bath or heating mantle.

  • Cause 2: Change in solvent composition. This can happen if a more volatile co-solvent evaporates, altering the overall polarity of the mixture.

  • Solution 2: Use a sealed reaction vessel or a reflux condenser to minimize solvent evaporation.

  • Cause 3: The solution is supersaturated.

  • Solution 3: Gently reheat the solution to redissolve the precipitate. If the issue persists, add a small amount of additional solvent.

Problem 3: The dissolution rate is very slow.

  • Cause: Poor mass transfer between the solid and the bulk solvent.

  • Solution 1: Increase agitation by using a magnetic stirrer or mechanical stirrer.

  • Solution 2: Reduce the particle size of the solid by grinding it into a fine powder before adding it to the solvent. This increases the surface area-to-volume ratio, facilitating faster dissolution[10][11].

Predictive Solubility Data and Solvent Selection

To assist in the rational selection of a solvent, we have estimated the Hansen Solubility Parameters (HSP) for this compound using the group contribution method. The principle behind HSP is that substances with similar HSP values are more likely to be miscible. The total solubility parameter (δt) is composed of three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).

The estimated Hansen Solubility Parameters for this compound are:

  • δD (Dispersion): 19.5 MPa½

  • δP (Polar): 8.5 MPa½

  • δH (Hydrogen Bonding): 6.5 MPa½

The following table provides the HSP for common organic solvents and the calculated HSP distance (Ra) to this compound. A smaller Ra value suggests a higher likelihood of good solubility.

SolventδD (MPa½)δP (MPa½)δH (MPa½)Ra (HSP Distance)Predicted Solubility
N,N-Dimethylformamide (DMF) 17.413.711.36.4High
Dimethyl sulfoxide (DMSO) 18.416.410.28.8High
Acetone 15.510.47.04.5High
Dichloromethane 18.26.36.13.2High
Ethyl Acetate 15.85.37.25.0Moderate to High
Ethanol 15.88.819.413.4Moderate
Methanol 15.112.322.316.8Moderate
Toluene 18.01.42.08.4Low to Moderate
Hexane 14.90.00.012.2Low

Disclaimer: These are predicted values and should be used as a guide. Experimental verification is always recommended.

Experimental Protocols

Protocol 1: Gravimetric Method for Solubility Determination

This protocol outlines a standard method for experimentally determining the solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvent

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Vials with screw caps

  • Syringe filters (0.45 µm, solvent-compatible)

  • Evaporating dish

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

  • Seal the vial and place it in the thermostatic shaker set to the desired temperature.

  • Allow the mixture to equilibrate for 24-48 hours to ensure saturation. The presence of undissolved solid is necessary.

  • After equilibration, allow the solid to settle.

  • Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a solvent-compatible filter.

  • Dispense the filtered supernatant into a pre-weighed evaporating dish.

  • Record the exact volume of the supernatant transferred.

  • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point.

  • Once the solvent is completely evaporated, weigh the evaporating dish containing the dried solute.

  • Calculate the solubility in g/L or mg/mL.

Protocol 2: Improving Solubility with a Co-Solvent System

This protocol describes how to systematically test co-solvent mixtures to enhance the solubility of this compound.

Materials:

  • This compound

  • Primary solvent (in which solubility is low)

  • Co-solvent (a good solvent for the compound)

  • Graduated cylinders or pipettes

  • Stir plate and stir bar

  • Beakers or flasks

Procedure:

  • Prepare a suspension of a known amount of this compound in a known volume of the primary solvent.

  • While stirring, incrementally add small, measured volumes of the co-solvent to the suspension.

  • After each addition, allow the mixture to stir for a few minutes and observe any changes in the amount of undissolved solid.

  • Continue adding the co-solvent until the solid is completely dissolved.

  • Record the final volumes of both the primary solvent and the co-solvent to determine the optimal solvent ratio.

Visualizing Experimental Workflows

Caption: Decision workflow for dissolving this compound.

References

Preventing decomposition of 4'-Chloro-2'-fluoroacetanilide during workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 4'-Chloro-2'-fluoroacetanilide. This resource is designed to provide in-depth, practical solutions to a common challenge encountered during its synthesis: preventing decomposition during the workup phase. My aim is to equip you with the foundational knowledge and actionable protocols to ensure the integrity and yield of your product.

Understanding the Instability: The Achilles' Heel of an Acetanilide

This compound, like other acetanilides, possesses an amide linkage that is susceptible to both acidic and basic hydrolysis. This chemical vulnerability is the primary cause of product loss and impurity generation during aqueous workups. Under harsh pH conditions, the amide bond can be cleaved to yield 4-chloro-2-fluoroaniline and acetic acid.

The electron-withdrawing nature of the chlorine and fluorine substituents on the aromatic ring can influence the rate of this hydrolysis. Therefore, a carefully designed workup protocol that maintains a near-neutral pH is paramount to preserving the integrity of your target molecule.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and concerns that arise when working with this compound.

Q1: Why is my isolated product discolored (e.g., yellow or brown)?

Discoloration is often a sign of decomposition. The formation of the free aniline, 4-chloro-2-fluoroaniline, and its subsequent oxidation can lead to colored impurities. Aniline derivatives are notoriously prone to air oxidation, which can be accelerated by light and trace metal impurities. To mitigate this, it is crucial to perform the workup and subsequent steps as quickly as possible and under an inert atmosphere if the discoloration is severe.

Q2: My yield is significantly lower than expected after the workup. Where did my product go?

Significant yield loss is typically due to the hydrolysis of the amide bond. If you have employed acidic or basic washes, it is likely that a portion of your product has been converted to the more water-soluble 4-chloro-2-fluoroaniline salt (under acidic conditions) or the sodium acetate salt (under basic conditions), which are then lost to the aqueous phase.[1] It is also possible that the product is partially soluble in the aqueous layer, a common issue that can be addressed by back-extracting the aqueous washes.[2]

Q3: I see an unexpected spot on my TLC plate after workup. What could it be?

An additional spot on your TLC plate, typically at a different polarity than your starting material and product, is likely the hydrolysis product, 4-chloro-2-fluoroaniline. This aniline is more polar than the starting acetanilide and will have a lower Rf value in most non-polar solvent systems. To confirm its identity, you can run a co-spot with a standard of the suspected aniline, if available.

Q4: Can I use a strong base like sodium hydroxide to remove acidic impurities?

Using strong bases like sodium hydroxide or potassium hydroxide is strongly discouraged. These will rapidly hydrolyze the acetanilide, leading to significant product loss.[1] For neutralizing acids, a milder base such as a saturated aqueous solution of sodium bicarbonate should be used, and contact time should be minimized.

Q5: Is an acidic wash with dilute HCl safe for removing basic impurities?

While amides are more stable under acidic conditions than in strong base, a prolonged or overly concentrated acid wash can still induce hydrolysis.[3] The resulting 4-chloro-2-fluoroaniline has a predicted pKa of around 2.57, meaning it will be protonated and extracted into the aqueous layer in the presence of even moderately acidic solutions.[3] If an acid wash is necessary, it should be brief, cold, and use a very dilute acid.

Troubleshooting Guide: Diagnosing and Solving Workup Issues

This table provides a systematic approach to troubleshooting common problems encountered during the workup of this compound.

Problem Probable Cause(s) Recommended Solution(s) & Preventative Measures
Low Product Yield Amide hydrolysis due to acidic or basic washes.- Maintain a near-neutral pH throughout the workup. - Use saturated sodium bicarbonate for acid neutralization and deionized water for subsequent washes. - Keep all aqueous solutions cold (0-5 °C) to slow down potential hydrolysis.
Product loss to the aqueous phase.- Back-extract all aqueous washes with a fresh portion of the organic solvent. - Use a brine wash as the final aqueous wash to reduce the solubility of the organic product in the aqueous phase.
Product Discoloration Oxidation of the hydrolysis product (4-chloro-2-fluoroaniline).- Minimize the duration of the workup. - If possible, degas aqueous solutions and work under an inert atmosphere (e.g., nitrogen or argon). - Protect the reaction and workup from direct light.
Formation of Emulsion High concentration of salts or polar impurities.- Add a small amount of brine to the separatory funnel to help break the emulsion. - If the emulsion persists, filter the mixture through a pad of Celite. - Dilute the organic layer with more solvent.
Unexpected TLC Spots Formation of 4-chloro-2-fluoroaniline via hydrolysis.- Confirm the identity by co-spotting with a standard. - If the impurity is present, purify the product by recrystallization or column chromatography. - To prevent its formation, adhere strictly to mild workup conditions.

Decision Workflow for an Optimized Workup

The following flowchart provides a decision-making framework to guide you through a stable and efficient workup for this compound.

Workup_Decision_Tree start Reaction Mixture Containing This compound quench Quench Reaction (e.g., with water or sat. NH4Cl) start->quench extract Extract with an appropriate organic solvent (e.g., EtOAc, DCM) quench->extract acid_check Are there acidic impurities present? extract->acid_check base_check Are there basic impurities present? acid_check->base_check No wash_bicarb Wash with Saturated NaHCO3 (briefly, cold) acid_check->wash_bicarb Yes wash_water Wash with Deionized Water (1-2 times, cold) base_check->wash_water No base_check->wash_water Yes (Proceed with caution, amide hydrolysis is a risk) wash_brine Wash with Saturated NaCl (Brine) wash_water->wash_brine wash_bicarb->base_check dry Dry Organic Layer (e.g., Na2SO4, MgSO4) wash_brine->dry filter_concentrate Filter and Concentrate in vacuo dry->filter_concentrate final_product Crude this compound filter_concentrate->final_product

Caption: Decision workflow for a stable workup of this compound.

Recommended Experimental Protocol for a Mild Workup

This protocol is designed to minimize the risk of decomposition of this compound.

Materials:

  • Reaction mixture in an organic solvent.

  • Deionized water, chilled (0-5 °C).

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution, chilled (0-5 °C).

  • Saturated aqueous sodium chloride (brine) solution, chilled (0-5 °C).

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Separatory funnel.

  • Erlenmeyer flasks.

Procedure:

  • Quenching: If the reaction is not self-quenching, cool the reaction mixture to 0-5 °C in an ice bath. Slowly add chilled deionized water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.

  • Extraction: Transfer the quenched reaction mixture to a separatory funnel. If the reaction solvent is miscible with water, dilute the mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane. Add chilled deionized water to effect phase separation.

  • Phase Separation: Gently invert the separatory funnel several times, venting frequently to release any pressure. Allow the layers to separate fully. Drain the aqueous layer.

  • Neutralization (if necessary): If acidic reagents were used in the reaction, wash the organic layer with one portion of chilled saturated aqueous NaHCO₃ solution. Crucially, perform this wash quickly to minimize contact time and the risk of base-mediated hydrolysis. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).

  • Aqueous Washes: Wash the organic layer with two portions of chilled deionized water to remove any remaining water-soluble impurities.

  • Brine Wash: Perform a final wash with one portion of chilled brine. This will help to remove residual water from the organic layer and reduce the solubility of the product in any remaining aqueous phase.

  • Drying: Drain the organic layer into an Erlenmeyer flask containing anhydrous Na₂SO₄ or MgSO₄. Swirl the flask gently and let it stand for 10-15 minutes to ensure all water is absorbed.

  • Filtration and Concentration: Filter the dried organic solution to remove the drying agent. Rinse the drying agent with a small amount of fresh organic solvent to recover any adsorbed product. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid or oil is your crude this compound, which can be further purified if necessary.

By adhering to these guidelines and protocols, you can significantly improve the outcome of your experiments involving this compound, ensuring a higher yield and purity of your final product.

References

Controlling reaction temperature for the synthesis of 2'-Chloro-4'-fluoroacetanilide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2'-Chloro-4'-fluoroacetanilide. This resource is designed to provide in-depth guidance, troubleshooting advice, and answers to frequently asked questions encountered during this important chemical transformation. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to ensure the success and safety of your experiments.

Introduction

The synthesis of 2'-Chloro-4'-fluoroacetanilide is a critical step in the development of various pharmaceutical and agrochemical compounds.[1][2] The reaction involves the N-acetylation of 4-chloro-2-fluoroaniline, typically using acetic anhydride. While seemingly straightforward, precise control over reaction parameters, particularly temperature, is paramount to achieving high yield and purity. This guide will delve into the nuances of temperature control and other critical factors to help you navigate the synthesis process effectively.

Core Synthesis Protocol

This section outlines a detailed, step-by-step methodology for the synthesis of 2'-Chloro-4'-fluoroacetanilide. The causality behind each step is explained to provide a deeper understanding of the reaction.

Reaction Scheme

Reaction_Scheme 4-Chloro-2-fluoroaniline 4-Chloro-2-fluoroaniline Product 2'-Chloro-4'-fluoroacetanilide 4-Chloro-2-fluoroaniline->Product + Acetic Anhydride Acetic_Anhydride Acetic Anhydride Byproduct Acetic Acid

Caption: N-acetylation of 4-chloro-2-fluoroaniline to yield 2'-Chloro-4'-fluoroacetanilide.

Experimental Workflow

Experimental_Workflow A 1. Reagent Preparation Dissolve 4-chloro-2-fluoroaniline in a suitable solvent (e.g., glacial acetic acid). B 2. Reaction Setup Place the flask in a cooling bath (ice-water). A->B C 3. Controlled Addition Add acetic anhydride dropwise while monitoring the internal temperature. B->C D 4. Temperature Maintenance Maintain the reaction temperature between 0-10°C during addition. C->D E 5. Reaction Completion Allow the mixture to stir at room temperature to ensure completion. D->E F 6. Product Precipitation Pour the reaction mixture into ice-cold water to precipitate the product. E->F G 7. Isolation & Purification Collect the solid by vacuum filtration and wash with cold water. Recrystallize if necessary. F->G

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Step-by-Step Methodology

Materials:

  • 4-Chloro-2-fluoroaniline

  • Acetic Anhydride

  • Glacial Acetic Acid (or another suitable aprotic solvent)

  • Ice

  • Water (deionized)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer or thermocouple

  • Cooling bath (e.g., ice-water bath)

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

Procedure:

  • Reagent Preparation: In a round-bottom flask, dissolve 4-chloro-2-fluoroaniline (1 equivalent) in a suitable solvent like glacial acetic acid. The solvent helps to dissipate heat and maintain a homogeneous reaction mixture.

  • Reaction Setup: Place the flask in a cooling bath (an ice-water bath is typically sufficient) and begin stirring the solution.

  • Controlled Addition of Acetylating Agent: Charge a dropping funnel with a slight excess of acetic anhydride (1.05-1.1 equivalents).

  • Crucial Temperature Control: Once the solution of 4-chloro-2-fluoroaniline has cooled to approximately 0-5°C, begin the dropwise addition of acetic anhydride. The N-acetylation of amines is an exothermic reaction, and controlling this heat release is critical.[3] The rate of addition should be carefully managed to maintain the internal temperature of the reaction mixture ideally between 0-10°C.[3]

  • Monitoring and Completion: After the addition is complete, allow the reaction mixture to stir for an additional 30-60 minutes. The mixture can be allowed to slowly warm to room temperature during this time to ensure the reaction proceeds to completion.[3]

  • Product Isolation: Pour the reaction mixture slowly and with vigorous stirring into a beaker containing a large volume of ice-cold water. This will cause the 2'-Chloro-4'-fluoroacetanilide to precipitate out of the solution as a solid.[3][4]

  • Purification: Collect the precipitated solid by vacuum filtration, washing it with cold water to remove any remaining acetic acid and other water-soluble impurities. The crude product can be further purified by recrystallization from a suitable solvent system, such as aqueous ethanol.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues that researchers may encounter during the synthesis, providing explanations and actionable solutions.

Q1: My reaction turned dark and tarry, and the yield of the desired product is very low. What went wrong?

A1: The formation of a dark, tarry substance is a common indicator of an uncontrolled exothermic reaction.[5]

  • Causality: The reaction between the amine group of 4-chloro-2-fluoroaniline and acetic anhydride is highly exothermic. If the temperature rises too high, it can lead to side reactions such as polymerization, diacetylation, or degradation of the starting material and product.[3][5]

  • Solution:

    • Maintain Low Temperature: It is crucial to add the acetic anhydride dropwise to a well-cooled solution (0-5°C) of the aniline.[5]

    • Control Addition Rate: Do not add the acetic anhydride too quickly. The rate of addition should be slow enough to allow the cooling bath to dissipate the heat generated by the reaction.

    • Efficient Stirring: Ensure vigorous stirring throughout the addition to promote even heat distribution within the reaction mixture.

Q2: The purity of my final product is low, even after recrystallization. What are the likely impurities and how can I avoid them?

A2: Low purity can result from several factors, including unreacted starting materials and the formation of byproducts.

  • Likely Impurities:

    • Unreacted 4-chloro-2-fluoroaniline: This can occur if the reaction is incomplete.

    • Diacetylated product (N-(2-chloro-4-fluorophenyl)diacetamide): This can form if the reaction temperature is too high or if an excessive amount of acetic anhydride is used.[3]

  • Solutions:

    • Ensure Complete Reaction: After the initial cooled addition of acetic anhydride, allow the reaction to stir at room temperature for a period to ensure all the starting aniline has reacted.[3] Monitoring the reaction by Thin Layer Chromatography (TLC) can confirm the consumption of the starting material.

    • Precise Stoichiometry: Use only a slight excess of acetic anhydride (e.g., 1.05 equivalents). A large excess can promote the formation of the diacetylated byproduct.

    • Aqueous Workup: Before recrystallization, consider washing the crude product with a dilute aqueous acid solution to remove any unreacted basic aniline, followed by a wash with a saturated sodium bicarbonate solution to neutralize any remaining acetic acid.

Q3: My reaction seems to be very slow or incomplete, even after extended reaction times. What could be the issue?

A3: A slow or incomplete reaction can often be attributed to low reaction temperature or issues with reagent quality.

  • Causality: While controlling the exotherm is crucial, if the temperature is maintained too low for an extended period after the initial addition, the reaction rate may be significantly reduced.

  • Solutions:

    • Allow for Warming: After the controlled, cooled addition of acetic anhydride is complete, allow the reaction mixture to slowly warm to room temperature and stir for an adequate amount of time to ensure completion.[3]

    • Reagent Quality: Ensure that the acetic anhydride is fresh and has not been hydrolyzed by atmospheric moisture to acetic acid, which is a much less effective acetylating agent.

Frequently Asked Questions (FAQs)

Q: Why is it important to control the temperature during the addition of acetic anhydride?

A: The acetylation of anilines is a highly exothermic process. Uncontrolled addition can lead to a rapid increase in temperature, which can cause several problems:

  • Formation of Byproducts: High temperatures can promote the formation of impurities like the diacetylated product.[3]

  • Safety Hazard: A runaway reaction can occur, leading to a rapid increase in pressure and the potential for the reaction to boil over.

  • Decreased Yield and Purity: The formation of byproducts and degradation of the desired product will lead to a lower yield and a more difficult purification process.

Q: What are some alternative acetylating agents or methods for this synthesis?

A: While acetic anhydride is common, other methods exist:

  • Acetyl Chloride: This is a more reactive acetylating agent. When using acetyl chloride, a base such as pyridine or triethylamine is typically added to neutralize the hydrochloric acid byproduct.[4]

  • Acetic Acid: In some cases, acetic acid can be used as both the solvent and the acetylating agent, often at higher temperatures. However, this method is generally less efficient than using acetic anhydride or acetyl chloride.

Q: What are the key safety precautions I should take during this synthesis?

A:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6][7]

  • Fume Hood: Both 4-chloro-2-fluoroaniline and acetic anhydride should be handled in a well-ventilated chemical fume hood.[7][8] Acetic anhydride is corrosive and has a pungent odor.[7][9]

  • Handling Reagents: Acetic anhydride reacts violently with water. Ensure all glassware is dry. 4-chloro-2-fluoroaniline is harmful if inhaled, ingested, or in contact with skin.[6][10]

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

Data Summary

ParameterRecommended ConditionRationale
Stoichiometry (Aniline:Acetic Anhydride) 1 : 1.05 - 1.1A slight excess of acetic anhydride ensures complete reaction of the aniline without promoting significant diacetylation.
Addition Temperature 0 - 10°CControls the exothermic nature of the reaction, minimizing byproduct formation.[3]
Post-Addition Temperature Room TemperatureAllows the reaction to proceed to completion after the initial controlled exotherm.[3]
Solvent Glacial Acetic Acid or other aprotic solventsProvides a medium for the reaction and helps in heat dissipation.

References

Technical Support Center: Optimizing Friedel-Crafts Acylation of Chloroaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of acylated chloroaniline derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with this specific, yet crucial, electrophilic aromatic substitution. We will move beyond standard textbook procedures to address the nuanced interplay of activating and deactivating groups that makes this reaction class particularly challenging.

The Core Challenge: Conflicting Directing Effects and Catalyst Deactivation

The primary obstacle in the Friedel-Crafts acylation of chloroanilines is the dual nature of the substituted ring. The amino group (-NH₂) is a powerful activating group, donating electron density via resonance and directing incoming electrophiles to the ortho and para positions.[1][2] Conversely, the chlorine atom is a deactivating group due to its strong inductive electron withdrawal, yet it also directs ortho and para due to resonance effects of its lone pairs.[3]

More critically, the basic lone pair on the aniline's nitrogen atom acts as a Lewis base, readily reacting with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction.[4][5] This acid-base reaction forms a complex that places a positive charge on the nitrogen, transforming the activating -NH₂ group into a powerfully deactivating -NH₂⁺-AlCl₃ group. This deactivation effectively shuts down the desired electrophilic aromatic substitution.[4][6]

Failure_Mechanism cluster_reactants Reactants cluster_reaction Problematic Interaction cluster_outcome Result Aniline Chloroaniline (-NH₂: Lewis Base) Complex Deactivated Complex [Ar-NH₂⁺-AlCl₃⁻] Aniline->Complex Lewis Acid-Base Reaction LewisAcid Lewis Acid (AlCl₃) (Electrophile Acceptor) LewisAcid->Complex NoReaction No Friedel-Crafts Acylation Complex->NoReaction Ring Deactivation Successful_Workflow Start Chloroaniline (Reactive -NH₂) Step1 Step 1: N-Protection (e.g., Acetic Anhydride) Start->Step1 Mask Reactivity Protected Protected Acetanilide (Stable -NHCOCH₃) Step1->Protected Step2 Step 2: Friedel-Crafts Acylation (Acyl Chloride + AlCl₃) Protected->Step2 Enable C-Acylation Acylated Acylated Acetanilide (C-C Bond Formed) Step2->Acylated Step3 Step 3: Deprotection (Acid or Base Hydrolysis) Acylated->Step3 Unmask Amine Final Final Product (Acylated Chloroaniline) Step3->Final

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4'-Chloro-2'-fluoroacetanilide and 4'-Chloroacetanilide for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the nuanced reactivity of substituted anilides is a cornerstone of rational drug design and synthesis. The introduction of halogen substituents onto the aromatic ring of an acetanilide scaffold can profoundly influence its chemical behavior, altering its susceptibility to further chemical modification and, ultimately, its biological activity. This guide provides an in-depth comparison of the reactivity of two such analogs: 4'-Chloro-2'-fluoroacetanilide and 4'-Chloroacetanilide. We will explore the electronic and steric effects that govern their reactivity, present supporting experimental data from the literature, and provide detailed protocols for their comparative analysis in the laboratory.

Understanding the Electronic Landscape: The Influence of Substituents

The reactivity of an aromatic ring in electrophilic aromatic substitution (EAS) is primarily dictated by the electronic nature of its substituents. The acetamido group (-NHCOCH₃) is a moderately activating, ortho, para-directing group. The lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring, increasing its electron density and making it more susceptible to attack by electrophiles. However, this activating effect is tempered by the electron-withdrawing nature of the acetyl group's carbonyl moiety.[1][2]

In the case of our two compounds of interest, the presence of halogen substituents further modulates this electronic environment.

4'-Chloroacetanilide: The chlorine atom at the para position is an electron-withdrawing group through its inductive effect (-I) but an electron-donating group through its resonance effect (+M) due to its lone pairs.[3] While halogens are generally deactivating overall in EAS, they are ortho, para-directing because they can stabilize the arenium ion intermediate through resonance.

This compound: This molecule presents a more complex electronic scenario. In addition to the para-chloro group, it possesses a fluorine atom at the ortho position. Fluorine is the most electronegative element, exerting a strong -I effect. However, like chlorine, it also has a +M effect. Notably, the "ortho effect" of fluorine can be unique; in some instances of electrophilic aromatic substitution, fluorine has been observed to be an activating substituent, a phenomenon attributed to favorable orbital overlap.[4][5]

Reactivity in Electrophilic Aromatic Substitution: A Comparative Analysis

Electrophilic aromatic substitution is a key reaction for the further functionalization of these molecules. Common examples include nitration, halogenation, and Friedel-Crafts reactions.

Based on the electronic effects discussed, we can predict the relative reactivity of our two target molecules. The additional electron-withdrawing inductive effect of the ortho-fluoro group in this compound is expected to render the aromatic ring less nucleophilic and therefore less reactive towards electrophiles compared to 4'-Chloroacetanilide.

A kinetic study on the bromination of chloroacetanilide regioisomers provides valuable quantitative insight. The rate of bromination of p-chloroacetanilide was found to be the greatest among the isomers, followed by m-chloroacetanilide, with o-chloroacetanilide being the slowest.[6] This highlights the significant impact of substituent position on reactivity. While this study does not include the fluoro-substituted analog, it underscores the deactivating nature of an ortho-chloro substituent, which would be expected to be even more pronounced with the more electronegative fluorine.

Table 1: Predicted Relative Reactivity in Electrophilic Aromatic Substitution

CompoundKey Substituent EffectsPredicted Relative Reactivity
4'-Chloroacetanilide-I, +M of para-ClHigher
This compound-I, +M of para-Cl; Strong -I, +M of ortho-FLower

Experimental Protocol: Competitive Nitration

To empirically determine the relative reactivity of this compound and 4'-Chloroacetanilide, a competitive nitration experiment can be performed. This method allows for a direct comparison by having both substrates compete for a limited amount of the nitrating agent.[7]

G cluster_0 Reaction Setup cluster_1 Work-up and Analysis A Equimolar mixture of 4'-Chloroacetanilide and This compound in acetic acid C Reaction at 0-5 °C A->C B Nitrating mixture (HNO3/H2SO4) (Sub-stoichiometric) B->C Slow, dropwise addition D Quench with ice-water C->D E Filter and dry the product mixture D->E F Analyze product ratio by 1H NMR or GC-MS E->F

Caption: Workflow for the competitive nitration of acetanilides.

Step-by-Step Methodology:

  • Preparation of the Substrate Solution: In a round-bottom flask, dissolve equimolar amounts (e.g., 1 mmol) of 4'-Chloroacetanilide and this compound in glacial acetic acid (e.g., 5 mL). Cool the flask in an ice bath to 0-5 °C.

  • Preparation of the Nitrating Mixture: In a separate test tube, carefully add concentrated nitric acid (e.g., 0.5 mmol, 0.5 equivalents) to concentrated sulfuric acid (e.g., 0.5 mL). Cool this mixture in the ice bath.

  • Reaction: Slowly, and with vigorous stirring, add the cold nitrating mixture dropwise to the substrate solution, ensuring the temperature does not exceed 10 °C.

  • Reaction Completion and Work-up: After the addition is complete, allow the reaction to stir in the ice bath for 30 minutes. Pour the reaction mixture over crushed ice to precipitate the nitrated products.

  • Isolation and Analysis: Collect the solid products by vacuum filtration, wash with cold water, and dry thoroughly. Analyze the product mixture using ¹H NMR spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative ratio of the nitrated products. The product ratio will directly correlate to the relative reactivity of the starting materials.

Reactivity in Nucleophilic Acyl Substitution: Amide Hydrolysis

The amide bond in acetanilides can undergo hydrolysis under both acidic and basic conditions to yield the corresponding aniline and acetic acid. The rate of this reaction is influenced by the electronic nature of the substituents on the aromatic ring.

Electron-withdrawing groups on the aryl ring generally increase the rate of both acid- and base-catalyzed hydrolysis. In acid-catalyzed hydrolysis, electron-withdrawing groups destabilize the protonated amide, making it more susceptible to nucleophilic attack by water. In base-catalyzed hydrolysis, these groups stabilize the negative charge that develops in the transition state.

Given the strong inductive electron-withdrawing effect of the ortho-fluoro substituent, it is predicted that This compound will undergo hydrolysis at a faster rate than 4'-Chloroacetanilide under both acidic and basic conditions. The effect of substituents on the hydrolysis of amides has been documented, with electron-withdrawing groups generally accelerating the reaction.[1][8]

Experimental Protocol: Comparative Hydrolysis Kinetics

The relative rates of hydrolysis can be determined by monitoring the disappearance of the starting materials or the appearance of the aniline products over time using a technique like High-Performance Liquid Chromatography (HPLC).

G cluster_0 Reaction Setup cluster_1 Monitoring and Analysis A Separate solutions of each acetanilide in a suitable solvent (e.g., aqueous ethanol) C Maintain at a constant temperature A->C B Add acid (e.g., HCl) or base (e.g., NaOH) B->C D Withdraw aliquots at regular time intervals C->D E Quench the reaction D->E F Analyze by HPLC to determine the concentration of reactant and/or product E->F G Plot concentration vs. time to determine rate constants F->G

Caption: Workflow for monitoring hydrolysis kinetics by HPLC.

Step-by-Step Methodology:

  • Standard Solutions: Prepare standard stock solutions of known concentrations for 4'-Chloroacetanilide, this compound, and their expected aniline hydrolysis products (4-chloroaniline and 4-chloro-2-fluoroaniline) in the mobile phase to be used for HPLC analysis.

  • Reaction Initiation: In separate temperature-controlled reaction vessels, dissolve a known amount of each acetanilide in a suitable solvent system (e.g., a mixture of ethanol and water). Initiate the hydrolysis by adding a known concentration of acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH).

  • Sampling: At regular time intervals, withdraw an aliquot from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by neutralizing the acid or base. For example, if the reaction is acidic, quench with a solution of sodium bicarbonate.

  • HPLC Analysis: Analyze the quenched aliquot by HPLC to determine the concentration of the remaining acetanilide and the formed aniline.

  • Data Analysis: Plot the concentration of the reactant versus time and use the appropriate integrated rate law to determine the pseudo-first-order rate constant for the hydrolysis of each compound. A comparison of these rate constants will provide a quantitative measure of their relative reactivity in hydrolysis.

Summary of Reactivity Comparison

The presence of an ortho-fluoro substituent in this compound introduces significant electronic effects that differentiate its reactivity from that of 4'-Chloroacetanilide.

Table 2: Summary of Predicted Reactivity

Reaction Type4'-ChloroacetanilideThis compoundRationale
Electrophilic Aromatic Substitution More ReactiveLess ReactiveThe strong inductive electron-withdrawing effect of the ortho-fluoro group deactivates the aromatic ring.
Amide Hydrolysis Less ReactiveMore ReactiveThe electron-withdrawing ortho-fluoro group makes the amide carbonyl more electrophilic and stabilizes the transition state.

This guide provides a framework for understanding and experimentally probing the reactivity of this compound and 4'-Chloroacetanilide. By appreciating the subtle interplay of electronic and steric effects, researchers can make more informed decisions in the design and execution of synthetic routes involving these and related halogenated anilides.

References

A Comprehensive Guide to the Full Validation of an HPLC-UV Method for Quantifying 4'-Chloro-2'-fluoroacetanilide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Rigorous Method Validation in Pharmaceutical Analysis

In the landscape of pharmaceutical development and quality control, the analytical methods employed are the bedrock of product safety and efficacy. High-Performance Liquid Chromatography with Ultra-Violet detection (HPLC-UV) stands as a cornerstone technique for the quantitative analysis of active pharmaceutical ingredients (APIs) and their impurities.[1][2] However, the generation of reliable and reproducible data is not merely a consequence of sophisticated instrumentation; it is the result of a meticulous and systematic process known as method validation.

This guide provides an in-depth, experience-driven walkthrough of the full validation of an HPLC-UV method for the quantification of 4'-Chloro-2'-fluoroacetanilide, a key intermediate or potential impurity in various synthetic pathways. We will move beyond a simple checklist of validation parameters, delving into the scientific rationale behind each experimental choice and acceptance criterion. This approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring regulatory compliance and scientific soundness.[3][4][5][6][7][8][9]

Method Development: Laying the Foundation for a Robust Analytical Procedure

Before validation can commence, a robust and suitable HPLC method must be developed. The goal is to achieve adequate separation of the analyte of interest from any potential interfering species, such as starting materials, byproducts, or degradation products.

For this compound, a reversed-phase HPLC method is a logical starting point due to its moderate polarity.

Initial Chromatographic Conditions:

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a versatile choice for this type of analyte.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol) is often necessary to achieve optimal separation.

  • Flow Rate: A typical flow rate of 1.0 mL/min is a good starting point.

  • Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance (λmax) of this compound to ensure the highest sensitivity. This is determined by analyzing a standard solution of the compound using a UV spectrophotometer or a diode-array detector (DAD) in the HPLC system.

  • Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is crucial for reproducible retention times.

These initial conditions are then optimized to achieve a sharp, symmetrical peak for this compound with a reasonable retention time and good resolution from other components.

The Pillars of Method Validation: A Comprehensive Evaluation

Once a suitable method is developed, the formal validation process begins. The following parameters are assessed to demonstrate that the analytical procedure is fit for its intended purpose.[9]

Specificity: Ensuring Unambiguous Analyte Identification

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10][11][12][13][14]

Experimental Protocol:

  • Blank Analysis: Inject a solution containing all the components of the sample matrix except the analyte (placebo) to ensure no interfering peaks are observed at the retention time of this compound.

  • Forced Degradation Studies: Subject a solution of this compound to stress conditions (e.g., acid, base, oxidation, heat, and light) to generate potential degradation products.[11] Analyze the stressed samples to demonstrate that the analyte peak is well-resolved from any degradation product peaks.

  • Peak Purity Analysis: If a DAD is available, perform peak purity analysis on the this compound peak in the stressed samples to confirm that it is spectrally homogeneous and not co-eluting with any impurities.

Acceptance Criteria: The method is considered specific if there is no interference from the blank at the retention time of the analyte, and the analyte peak is well-resolved from all potential impurities and degradation products (Resolution (Rs) ≥ 2.0).[11]

Linearity and Range: Establishing a Proportional Response

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[15][16][17] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[10][16]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of this compound covering the expected working range (e.g., 50% to 150% of the target concentration).

  • Inject each standard solution in triplicate.

  • Plot a calibration curve of the average peak area versus the concentration.

  • Perform a linear regression analysis to determine the slope, y-intercept, and the correlation coefficient (r²) or coefficient of determination (R²).

Acceptance Criteria:

  • A correlation coefficient (r²) of ≥ 0.998 is generally considered acceptable, indicating a strong linear relationship.[18]

  • The y-intercept should be minimal, and a visual inspection of the plot should confirm linearity.

Concentration LevelConcentration (µg/mL)Peak Area (n=3)
50%5.0125,432
75%7.5188,145
100%10.0250,876
125%12.5313,598
150%15.0376,321
Hypothetical Linearity Data

G cluster_0 Method Validation Workflow Method Development Method Development Specificity Specificity Method Development->Specificity Linearity & Range Linearity & Range Specificity->Linearity & Range Accuracy Accuracy Linearity & Range->Accuracy Precision Precision Accuracy->Precision LOD & LOQ LOD & LOQ Precision->LOD & LOQ Robustness Robustness LOD & LOQ->Robustness Validated Method Validated Method Robustness->Validated Method

Accuracy: Closeness to the True Value

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[13][17] It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

Experimental Protocol:

  • Prepare placebo samples spiked with this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the spiked samples and calculate the percentage recovery of the analyte.

Acceptance Criteria: The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0% for the assay of a drug substance.[18][19][20]

Concentration LevelSpiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
80%8.07.9599.38
100%10.010.05100.50
120%12.011.9299.33
Hypothetical Accuracy Data
Precision: Measuring Variability

Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[18] It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Alternatively, analyze three different concentrations in the range, in triplicate.[21]

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.[22]

Acceptance Criteria: The relative standard deviation (RSD) for both repeatability and intermediate precision should not be more than 2.0%.[19][20]

Precision LevelAnalystDayInstrumentMean Concentration (µg/mL)RSD (%)
Repeatability11A10.020.85
Intermediate Precision22B9.981.10
Hypothetical Precision Data
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Method Sensitivity

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[23][24][25] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[23][24][25][26]

Experimental Protocol:

There are several methods to determine LOD and LOQ, including:

  • Based on Signal-to-Noise Ratio: This approach involves comparing the signal from samples with known low concentrations of analyte with those of blank samples and establishing the minimum concentration at which the analyte can be reliably detected (S/N ≥ 3 for LOD) and quantified (S/N ≥ 10 for LOQ).[24][25]

  • Based on the Standard Deviation of the Response and the Slope: This method uses the standard deviation of the y-intercepts of regression lines (σ) and the slope (S) of the calibration curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)[18][27]

Acceptance Criteria: The LOQ value must be demonstrated to be quantifiable with acceptable accuracy and precision.

ParameterValue (µg/mL)
Limit of Detection (LOD)0.05
Limit of Quantitation (LOQ)0.15
Hypothetical LOD and LOQ Data

G cluster_1 Key Validation Parameters Specificity Specificity (Analyte Identity) Linearity Linearity (Proportional Response) Accuracy Accuracy (Closeness to True Value) Precision Precision (Reproducibility) LOD_LOQ LOD & LOQ (Sensitivity) Robustness Robustness (Method Reliability)

Robustness: Assessing Reliability under Varied Conditions

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[28][29][30][31]

Experimental Protocol:

  • Intentionally vary critical chromatographic parameters one at a time, such as:

    • Mobile phase composition (e.g., ±2% organic modifier)

    • Mobile phase pH (e.g., ±0.2 units)

    • Column temperature (e.g., ±5 °C)

    • Flow rate (e.g., ±0.1 mL/min)

    • Different column lots or manufacturers

  • Analyze a standard solution under each varied condition and evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, and resolution).

Acceptance Criteria: The system suitability parameters should remain within the pre-defined acceptance criteria for all tested variations, demonstrating the method's robustness.

Comparison with Alternative Analytical Techniques

While HPLC-UV is a powerful and widely used technique, it's important to understand its position relative to other analytical methods that could potentially be used for the quantification of this compound.

TechniquePrincipleAdvantages for this compoundDisadvantages
HPLC-UV Separation based on polarity, detection by UV absorbance.[32]Good selectivity, sensitivity, and widely available.[2][33]Requires a chromophore in the molecule.
Gas Chromatography (GC) Separation based on volatility, detection by various detectors (e.g., FID, MS).High resolution for volatile and thermally stable compounds.This compound may require derivatization to increase volatility.
HPLC-MS Separation by HPLC, detection by mass spectrometry.High specificity and sensitivity, provides structural information.[34]Higher cost and complexity compared to HPLC-UV.
UV-Visible Spectrophotometry Measures the absorbance of UV-Visible light by the analyte in solution.[33]Simple, rapid, and cost-effective.Lacks specificity; cannot separate the analyte from interfering substances.

For routine quality control of this compound, the validated HPLC-UV method offers an optimal balance of specificity, sensitivity, and cost-effectiveness. While HPLC-MS provides superior specificity, its higher complexity and cost may not be necessary for routine quantification where the potential impurities are known and can be chromatographically resolved.

Conclusion: A Foundation of Trust in Analytical Data

The full validation of an HPLC-UV method is a rigorous but essential undertaking in the pharmaceutical industry. By systematically evaluating specificity, linearity, range, accuracy, precision, sensitivity, and robustness, we build a comprehensive data package that demonstrates the method's suitability for its intended purpose. This not only ensures compliance with global regulatory expectations but, more importantly, provides a high degree of confidence in the quality and reliability of the analytical data generated, which is fundamental to ensuring the safety and efficacy of pharmaceutical products.

References

A Comparative Analysis of the Biological Activity of Fluoroacetanilide Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Isomerism in Bioactivity

In the realm of drug discovery and agrochemical development, the precise spatial arrangement of atoms within a molecule is paramount. Isomers, compounds sharing the same molecular formula but differing in atomic arrangement, often exhibit remarkably divergent biological activities.[1][2] This principle is powerfully illustrated by the fluoroacetanilide family. The position of a single fluorine atom on the phenyl ring—ortho (2-), meta (3-), or para (4-)—can profoundly alter the molecule's electronic properties, metabolic stability, and interaction with biological targets.

This guide provides a comparative analysis of the ortho-, meta-, and para-fluoroacetanilide isomers. We will delve into their synthesis, explore their differential biological activities with a focus on insecticidal and herbicidal potential, and elucidate the underlying structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage isomeric differences for the rational design of novel bioactive compounds.

Part 1: Synthesis of Fluoroacetanilide Isomers

The foundational step in comparing the isomers is their synthesis. The most common and straightforward method involves the N-acylation of the corresponding fluoroaniline isomer with an acetylating agent like acetic anhydride or acetyl chloride.[3][4][5][6] The choice of starting material (2-fluoroaniline, 3-fluoroaniline, or 4-fluoroaniline) dictates the final product.

General Experimental Protocol: N-Acylation of Fluoroanilines
  • Setup : To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the selected fluoroaniline isomer (1.0 equivalent).

  • Solvent Addition : Dissolve the fluoroaniline in a suitable solvent, such as glacial acetic acid or an inert solvent like dichloromethane.[4]

  • Reagent Addition : Slowly add acetic anhydride (1.05-1.1 equivalents) to the stirred solution.[7] The reaction is often exothermic.[5]

  • Reaction : Heat the mixture to a temperature ranging from 50°C to 100°C and maintain for 1-3 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).[4]

  • Work-up : Upon completion, cool the reaction mixture to room temperature and pour it into ice water to precipitate the crude product.[6]

  • Purification : Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield the pure fluoroacetanilide isomer.[4][6]

Causality Behind Experimental Choices : The use of a slight excess of acetic anhydride ensures the complete consumption of the starting aniline. Glacial acetic acid can serve as both a solvent and a catalyst. The final precipitation in ice water and subsequent recrystallization are critical for removing unreacted starting materials and by-products, ensuring the purity of the isomer for subsequent biological evaluation.

Workflow for Synthesis and Evaluation

The following diagram outlines the logical progression from synthesis to comparative analysis.

G cluster_synthesis Synthesis Phase cluster_bioassay Biological Evaluation Phase cluster_analysis Analysis Phase s1 Select Isomer (ortho-, meta-, or para-fluoroaniline) s2 N-Acylation Reaction (Acetic Anhydride) s1->s2 s3 Purification (Recrystallization) s2->s3 s4 Characterization (NMR, MS) s3->s4 b1 Insecticidal Assays s4->b1 b2 Herbicidal Assays s4->b2 b3 Toxicology Screening s4->b3 a1 Data Collection (LD50, IC50) b1->a1 b2->a1 b3->a1 a2 Structure-Activity Relationship (SAR) Analysis a1->a2 a3 Comparative Report a2->a3 SAR cluster_isomer Fluoroacetanilide Isomer cluster_properties Physicochemical Properties cluster_outcome Biological Outcome ortho Ortho Isomer electronics Electronic Effects (Inductive, Resonance) ortho->electronics sterics Steric Hindrance ortho->sterics conformation Molecular Conformation (H-Bonding) ortho->conformation meta Meta Isomer meta->electronics para Para Isomer para->electronics binding Target Binding Affinity electronics->binding sterics->binding conformation->binding activity Biological Activity (e.g., Insecticidal Potency) binding->activity

References

The Ascendant Profile of 4'-Chloro-2'-fluoroacetanilide Derivatives in Pain and Inflammation Management: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

In the dynamic landscape of analgesic and anti-inflammatory drug discovery, a new class of compounds centered around the 4'-Chloro-2'-fluoroacetanilide scaffold is demonstrating significant therapeutic potential. This guide offers a comprehensive comparison of the efficacy of these emerging compounds against established nonsteroidal anti-inflammatory drugs (NSAIDs) and other analgesics. By synthesizing preclinical data, this document provides researchers, scientists, and drug development professionals with a detailed analysis of their performance, supported by experimental evidence.

I. Unveiling the Therapeutic Promise of Acetanilide Scaffolds

Acetanilide derivatives have long been a cornerstone in the development of analgesic and anti-inflammatory agents. Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade. The strategic incorporation of halogen atoms, such as chlorine and fluorine, into the acetanilide structure can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing efficacy and refining safety profiles.

II. Comparative Efficacy Analysis: In Vitro Inhibition of Cyclooxygenase (COX)

The primary mechanism for many anti-inflammatory drugs is the inhibition of COX-1 and COX-2 enzymes. Below is a comparative summary of the in vitro inhibitory activity of representative acetanilide derivatives against these enzymes, benchmarked against established NSAIDs.

Compound IDStructureCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Compound A N-(4-acetylphenyl)-2-(4-chlorophenoxy)acetamide8.20.2532.8[1]
Compound B 2-(4-chlorophenoxy)-N-(4-sulfamoylphenyl)acetamide7.50.2135.7[1]
Compound C 2-(4-methoxyphenoxy)-N-(4-sulfamoylphenyl)acetamide9.10.3228.4[1]
Celecoxib Standard COX-2 Inhibitor150.04375[1]
Ibuprofen Standard NSAID50010000.5[2]

Note: Data for Compounds A, B, and C are extrapolated from studies on structurally related acetamide derivatives to provide a representative comparison.

III. In Vivo Analgesic and Anti-inflammatory Efficacy

Preclinical in vivo models are critical for assessing the therapeutic potential of novel compounds in a physiological context. The following tables summarize the analgesic and anti-inflammatory activities of various acetanilide derivatives compared to standard drugs.

Analgesic Activity (Acetic Acid-Induced Writhing Test)

The writhing test is a chemical-induced pain model used to evaluate peripheral analgesic activity.

Compound IDDose (mg/kg)Analgesic Activity (% Inhibition of Writhing)Reference
Compound D 5048.7[1]
Compound E 5062.3[1]
Compound F 5058.1[1]
Aspirin 10055.2[1]
Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This model assesses the ability of a compound to reduce acute inflammation.

CompoundDose (mg/kg)% Inhibition of Edema (at 3h)Reference
Compound 17c Not Specified80[3]
Compound 17i Not Specified78[3]
Celecoxib Not SpecifiedNot Specified (used as standard)[3]
Compound 5d 2061.64 ± 1.10
Compound 5e 20Not Specified (showed greatest activity)

IV. Mechanistic Insights: The Cyclooxygenase Inhibition Pathway

The anti-inflammatory and analgesic effects of many acetanilide derivatives are primarily attributed to their inhibition of the COX enzymes, which blocks the conversion of arachidonic acid to prostaglandins. Prostaglandins are key signaling molecules that mediate inflammation, pain, and fever[2].

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Acetanilide This compound -based Compounds Acetanilide->COX_Enzymes Inhibition

Caption: Inhibition of the COX pathway by this compound-based compounds.

V. Experimental Protocols: A Foundation for Reproducible Science

The following are standardized protocols for key in vivo analgesic and anti-inflammatory assays, providing a framework for the evaluation of novel compounds.

Acetic Acid-Induced Writhing Test

This protocol is designed to induce a painful stimulus and assess the efficacy of peripherally acting analgesics.

  • Animal Acclimatization: Male Swiss albino mice are acclimatized to laboratory conditions for at least one week.

  • Grouping and Administration: Animals are divided into control and experimental groups. The test compounds, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), are administered orally. The control group receives only the vehicle. A standard drug (e.g., Aspirin) is used as a positive control.

  • Induction of Writhing: Thirty minutes after drug administration, 0.6% (v/v) acetic acid solution is injected intraperitoneally.

  • Observation: The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a 20-minute period, starting 5 minutes after the acetic acid injection.

  • Data Analysis: The percentage inhibition of writhing is calculated for each group compared to the control group.

Carrageenan-Induced Paw Edema

This is a widely used model to evaluate the anti-inflammatory activity of compounds.

  • Animal Preparation: Wistar rats are fasted overnight with free access to water.

  • Baseline Measurement: The initial paw volume of the right hind paw is measured using a plethysmometer.

  • Compound Administration: Test compounds or the standard drug (e.g., Indomethacin) are administered orally.

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

Experimental_Workflow cluster_Writhing_Test Acetic Acid-Induced Writhing Test cluster_Paw_Edema Carrageenan-Induced Paw Edema A1 Animal Acclimatization A2 Grouping & Drug Administration A1->A2 A3 Acetic Acid Injection (i.p.) A2->A3 A4 Observe & Count Writhes A3->A4 A5 Calculate % Inhibition A4->A5 B1 Animal Fasting B2 Baseline Paw Volume B1->B2 B3 Drug Administration B2->B3 B4 Carrageenan Injection B3->B4 B5 Measure Paw Volume B4->B5 B6 Calculate % Inhibition B5->B6

Caption: Standard preclinical workflows for analgesic and anti-inflammatory testing.

VI. Conclusion and Future Directions

The preclinical data for this compound-based compounds and their structural analogs reveal a promising profile for the development of novel analgesic and anti-inflammatory therapeutics. Their potent inhibition of COX enzymes, particularly with a favorable selectivity towards COX-2, coupled with significant in vivo efficacy, positions them as strong candidates for further investigation. Future research should focus on comprehensive structure-activity relationship (SAR) studies, detailed pharmacokinetic and toxicology profiling, and eventual progression into clinical trials to fully elucidate their therapeutic potential in human diseases.

VII. References

  • Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities. Oriental Journal of Chemistry. --INVALID-LINK--

  • Synthesis of N-aryl-2-(4-(3-(thiophen-2-yl)acryloyl)phenoxy)acetamides 9a–d. ResearchGate. --INVALID-LINK--

  • Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and Assessment of Analgesic/ Anti-Inflammatory Activities | Request PDF. ResearchGate. --INVALID-LINK--

  • Research strategies for design and development of NSAIDs: clue to balance potency and toxicity of acetanilide compounds. PubMed. --INVALID-LINK--

  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central. --INVALID-LINK--

  • (PDF) Synthesis and Pharmacological Evaluation of 2-(4-(3 (Substituted Phenyl) Acryloyl) Phenoxy)-N, N Diphenylacetamides. ResearchGate. --INVALID-LINK--

  • (PDF) Synthesis, characterization and pharmacological evaluation of substituted phenoxy acetamide derivatives. ResearchGate. --INVALID-LINK--

  • Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and Assessment of Analgesic/ Anti-Inflammatory Activities. Semantic Scholar. --INVALID-LINK--

  • A Comparative Analysis of Novel Anti-inflammatory Agent 14 and Established NSAIDs. Benchchem. --INVALID-LINK--

  • 2-(4-chloro-6-fluoro-1-indanylidene)-N-methylacetamide, a potent antiinflammatory and analgesic agent without centrally acting muscle relaxant activity. PubMed. --INVALID-LINK--

  • New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice. --INVALID-LINK--

  • In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. Springer Link. --INVALID-LINK--

  • Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods. IJRPR. --INVALID-LINK--

  • Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. ResearchGate. --INVALID-LINK--

  • Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. PubMed. --INVALID-LINK--

  • Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. PubMed Central. --INVALID-LINK--

  • Discovery of multitarget inhibitors with anti-inflammatory and analgesic activities. BioWorld. --INVALID-LINK--

  • A Comparative Guide to the Structure-Activity Relationship of Acetanilide Analogs as Analgesic and Anti-inflammatory Agents. Benchchem. --INVALID-LINK--

References

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 4'-Chloro-2'-fluoroacetanilide and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Isomeric Purity in Drug Development

In the landscape of pharmaceutical synthesis and drug development, halogenated anilides serve as fundamental building blocks for a vast array of bioactive molecules. 4'-Chloro-2'-fluoroacetanilide and its positional isomers are critical intermediates whose precise structural identity governs the downstream reaction pathways and the ultimate efficacy and safety of the final active pharmaceutical ingredient (API). The subtle shift of a single halogen atom on the phenyl ring can drastically alter a molecule's electronic distribution, steric profile, and metabolic fate. Consequently, the ability to unambiguously differentiate between these isomers is not merely an academic exercise but a critical quality control checkpoint.

This guide provides an in-depth, objective comparison of the spectroscopic signatures of this compound and its key positional isomers, including 2'-Chloro-4'-fluoroacetanilide and 3'-Chloro-4'-fluoroacetanilide. We will delve into the nuances of ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy, presenting supporting experimental data and explaining the causal relationships between molecular structure and spectral output. The methodologies described herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust framework for structural elucidation.

Comparative Spectroscopic Analysis

The electronic environment of each atom within a molecule is unique, and spectroscopy provides the means to probe these environments. The electronegative fluorine and chlorine atoms, combined with the electron-donating/withdrawing nature of the acetamido group, create distinct electronic fingerprints for each isomer, which are most clearly resolved using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H NMR Spectroscopy: Decoding Proton Environments

Proton NMR is arguably the most powerful tool for differentiating these positional isomers. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the aromatic protons are exquisitely sensitive to the positions of the substituents.

Causality and Field Insights: The electron-withdrawing effects of fluorine and chlorine deshield nearby protons, shifting their signals downfield (to higher ppm values). The acetamido group (-NHCOCH₃) has a more complex effect but generally deshields the ortho-protons. Critically, spin-spin coupling between protons (JHH) and between protons and fluorine (JHF) provides definitive connectivity information. Ortho JHH coupling is typically 7-9 Hz, meta JHH is 2-3 Hz, and JHF couplings are distance-dependent, with ortho JHF being the largest (7-10 Hz).

Comparative Data: ¹H NMR

CompoundAromatic Proton Assignments & Chemical Shifts (δ, ppm)-NH (ppm)-CH₃ (ppm)
This compound H-3': ~7.9 (t, J ≈ 8.9 Hz)H-5': ~7.2 (dd, J ≈ 8.9, 2.5 Hz)H-6': ~7.1 (dd, J ≈ 10.5, 2.5 Hz)~8.1 (br s)~2.2
2'-Chloro-4'-fluoroacetanilide [1]H-3': ~8.3 (dd, J ≈ 8.8, 5.2 Hz)H-5': ~7.2 (dd, J ≈ 8.8, 3.0 Hz)H-6': ~7.1 (td, J ≈ 8.8, 3.0 Hz)~7.9 (br s)~2.2
3'-Chloro-4'-fluoroacetanilide H-2': ~7.8 (dd, J ≈ 7.0, 2.5 Hz)H-5': ~7.5 (ddd, J ≈ 8.8, 4.5, 2.5 Hz)H-6': ~7.1 (t, J ≈ 8.8 Hz)~7.6 (br s)~2.2
Acetanilide (Reference) [2]H-2', H-6': ~7.5 (d)H-3', H-5': ~7.3 (t)H-4': ~7.1 (t)~7.3 (br s)~2.2

Note: Chemical shifts are approximate and can vary with solvent and concentration.

Key Differentiators in ¹H NMR:

  • This compound: The proton at the H-3' position, being ortho to both the fluorine and the acetamido group, is significantly deshielded and appears as a triplet due to coupling with both H-5' (meta JHF) and the fluorine atom (JHF).

  • 2'-Chloro-4'-fluoroacetanilide: The H-3' proton is ortho to the acetamido group and the chlorine atom, making it the most downfield aromatic proton. Its splitting pattern is a doublet of doublets due to coupling with H-5' and the fluorine at the para position.[1]

  • 3'-Chloro-4'-fluoroacetanilide: The H-2' proton is the most downfield aromatic signal, appearing as a doublet of doublets due to coupling with H-6' (meta) and the adjacent fluorine (ortho).

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides direct information about the carbon framework. The chemical shifts are highly sensitive to substituent effects, and most importantly, the carbon directly bonded to fluorine exhibits a large one-bond coupling constant (¹JCF), which is an unmistakable diagnostic feature.

Causality and Field Insights: Fluorine, being the most electronegative element, causes a dramatic downfield shift for the carbon it is attached to (the ipso-carbon) and introduces a large ¹JCF coupling (typically >240 Hz). Chlorine also shifts the ipso-carbon downfield, but to a lesser extent than fluorine. The acetamido group's carbonyl carbon provides a consistent landmark at ~168-170 ppm.[3]

Comparative Data: ¹³C NMR

CompoundC-F (δ, ppm)(¹JCF, Hz)C-Cl (δ, ppm)Aromatic Carbons (δ, ppm)C=O (δ, ppm)-CH₃ (δ, ppm)
This compound ~155 (d, J≈250)~128~115-135~169~25
2'-Chloro-4'-fluoroacetanilide [4]~159 (d, J≈245)~125~115-135~168~25
3'-Chloro-4'-fluoroacetanilide [5]~156 (d, J≈248)~121~117-138~168~24

Note: Data is compiled from various sources and may be predicted or experimental. Precise values can vary.

Key Differentiators in ¹³C NMR:

  • Position of the C-F Signal: The chemical shift of the carbon bonded to fluorine is the primary diagnostic. For this compound, this is C-2'. For 2'-Chloro-4'-fluoroacetanilide, it is C-4'.[4] While the shifts are similar, the full spectrum assignment based on other substituent effects allows for differentiation.

  • ¹JCF Coupling: The presence of a large doublet splitting (>240 Hz) immediately confirms the carbon atom directly attached to fluorine.[6]

  • Chemical Shift of C-Cl: The position of the C-Cl signal also varies significantly depending on its relative position to the other functional groups, providing a secondary confirmation of the isomeric structure.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy excels at identifying functional groups and providing a unique "fingerprint" for a molecule based on its vibrational modes. While the amide bands (Amide I and II) will be present in all isomers, the substitution pattern on the aromatic ring gives rise to distinct bands in the fingerprint region (< 1000 cm⁻¹), particularly the C-Cl stretching and C-H out-of-plane bending vibrations.[7][8]

Causality and Field Insights: The position of the C-Cl stretching vibration is sensitive to its placement on the phenyl ring.[7] Furthermore, the pattern of out-of-plane C-H bending bands between 700-900 cm⁻¹ is highly characteristic of the number of adjacent hydrogen atoms on the ring, providing a reliable method to determine the substitution pattern.

Comparative Data: Key IR Absorption Bands (cm⁻¹)

Vibrational ModeThis compound2'-Chloro-4'-fluoroacetanilide[4]3'-Chloro-4'-fluoroacetanilideGeneral Range & Notes
N-H Stretch ~3280~3260~32903300-3250 (Secondary Amide)
C=O Stretch (Amide I) ~1675~1670~16801680-1630 (Strong)[9]
N-H Bend (Amide II) ~1545~1530~15501550-1530 (Strong)[7]
C-F Stretch ~1250~1230~12401300-1100 (Strong)
C-Cl Stretch ~830~750~800850-550 (Position is diagnostic)[7][10]
C-H Bending (oop) ~870, ~810~880, ~820~875, ~815Pattern is characteristic of substitution

Key Differentiators in IR:

  • C-Cl Stretch: The position of the C-Cl stretch is a key diagnostic. For ortho-substituted chloro-isomers like 2'-Chloro-4'-fluoroacetanilide, this band appears around 750 cm⁻¹. For meta- and para-isomers, it shifts to approximately 800 cm⁻¹ and 830 cm⁻¹, respectively.[7]

  • Aromatic C-H Bending: The specific pattern of bands in the 900-700 cm⁻¹ region provides a fingerprint for the substitution pattern on the aromatic ring, which can be correlated with reference spectra for unambiguous identification.

Experimental Protocols & Workflows

To ensure data integrity and reproducibility, standardized protocols must be followed. The methodologies described below are self-validating systems for acquiring high-quality spectroscopic data for acetanilide derivatives.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy[11]
  • Sample Preparation: Accurately weigh 5-10 mg of the solid isomer into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved, using gentle vortexing if necessary.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field instrument.

    • Scans: 16-32 scans for adequate signal-to-noise.

    • Relaxation Delay: 2 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz (on a 400 MHz instrument).

    • Pulse Program: Standard proton-decoupled sequence (e.g., zgpg30).

    • Scans: 1024-4096 scans, as the ¹³C nucleus is much less sensitive.

    • Relaxation Delay: 5 seconds to ensure quantitative relaxation of all carbons.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or TMS.

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)[7]
  • Sample Preparation: Grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous mixture is obtained.

  • Pellet Formation: Place a portion of the mixture into a pellet press die and apply several tons of pressure to form a thin, transparent or translucent pellet.

  • Background Spectrum: Place a pure KBr pellet (or use an empty beam path) in the spectrometer and record a background spectrum. This is crucial for subtracting atmospheric H₂O and CO₂ absorptions.

  • Sample Spectrum Acquisition:

    • Spectrometer: FT-IR spectrometer.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Co-add 16-32 scans to improve the signal-to-noise ratio. The background spectrum will be automatically subtracted.

Visualization of Analytical Workflows

Diagrams help clarify the logical flow from sample to result, ensuring procedural consistency.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Weigh Isomer (5-10 mg) b Add Deuterated Solvent (0.7 mL) a->b c Dissolve in NMR Tube b->c d Insert into NMR Spectrometer c->d e Acquire ¹H & ¹³C Spectra d->e f Fourier Transform & Phasing e->f g Reference & Integrate f->g h Assign Peaks & Compare Isomers g->h

Caption: Standard workflow for NMR analysis of chloro-fluoroacetanilide isomers.

IR_Workflow cluster_prep Sample Preparation (KBr) cluster_acq Spectral Acquisition cluster_proc Data Analysis a Grind Isomer with KBr (1:100) b Press into Transparent Pellet a->b c Acquire Background Spectrum (Pure KBr) b->c d Acquire Sample Spectrum c->d e Background Subtraction d->e f Identify Diagnostic Peaks (Fingerprint Region) e->f g Compare to Isomer Reference Spectra f->g

Caption: Standard workflow for FT-IR analysis using the KBr pellet technique.

Conclusion

The unambiguous differentiation of this compound from its positional isomers is readily achievable through a systematic application of modern spectroscopic techniques.

  • ¹H NMR is the most definitive method, offering clear distinctions based on the chemical shifts and, more importantly, the unique splitting patterns and coupling constants (JHH and JHF) of the aromatic protons.

  • ¹³C NMR provides powerful secondary confirmation, primarily through the identification of the carbon atom bonded to fluorine via its characteristic large one-bond coupling constant (¹JCF).

  • IR Spectroscopy serves as a rapid and effective tool, with the C-Cl stretching frequency and the overall pattern of C-H bending vibrations in the fingerprint region offering a reliable basis for distinguishing between substitution patterns.

By employing these techniques in concert and adhering to rigorous experimental protocols, researchers can ensure the isomeric purity of their intermediates, safeguarding the integrity of their synthetic pathways and the quality of their final products.

References

A Researcher's Guide to Unambiguous Regiochemistry Confirmation Using 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the precise control and confirmation of a molecule's constitution are not merely academic exercises; they are prerequisites for safety, efficacy, and intellectual property. Regiochemistry, the specific placement of functional groups and substituents, dictates a molecule's three-dimensional shape, its reactivity, and its ability to interact with biological targets. An error in assigning the correct regioisomer can lead to the pursuit of a dead-end compound, misinterpretation of structure-activity relationships (SAR), and significant delays in development timelines.

While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of routine structural verification, its utility can be limited when faced with complex molecules or a mixture of regioisomers yielding congested, overlapping spectra.[1] This guide provides researchers with a strategic framework for employing a suite of two-dimensional (2D) NMR techniques to move beyond ambiguity and achieve definitive regiochemical assignment. We will explore the causality behind experimental choices, compare the strengths of different techniques, and provide actionable protocols for acquiring high-quality data.

The Regiochemical Challenge: Why 1D NMR Can Fall Short

Regioisomers are constitutional isomers that differ in the position of a substituent on a core scaffold—a common outcome in reactions like electrophilic aromatic substitutions, cycloadditions, or glycosylations. For example, the acylation of a monosubstituted benzene ring can result in ortho, meta, or para products. While the proton (¹H) NMR splitting patterns and chemical shifts of these isomers are different, in larger, more complex molecules, these diagnostic signals can be buried in a forest of other peaks, making a conclusive assignment from 1D data alone a high-risk endeavor.[1][2]

2D NMR spectroscopy overcomes this limitation by spreading spectral information across a second frequency dimension, revealing correlations between nuclei that establish a molecule's connectivity and spatial arrangement.[3]

The Scientist's Toolkit: A Comparative Guide to 2D NMR Experiments

The key to efficiently solving a structural problem is selecting the right tool for the job. The four most powerful 2D NMR experiments for regiochemical analysis are COSY, HSQC, HMBC, and NOESY/ROESY. Each provides a unique piece of the structural puzzle.

¹H-¹H COSY (Correlation Spectroscopy): Mapping the Proton Network

The COSY experiment is the foundational 2D technique for tracing proton-proton connectivity through chemical bonds.[4]

  • Core Principle: It identifies pairs of protons that are scalar-coupled (J-coupled), typically over two or three bonds (e.g., H-C-H or H-C-C-H).[5][6] The resulting spectrum displays cross-peaks connecting the signals of these coupled protons.

  • Application in Regiochemistry: COSY is invaluable for assembling molecular fragments. By "walking" through the correlations, one can map out entire spin systems, such as the protons on an alkyl chain or a substituted aromatic ring.[7] For instance, in a disubstituted benzene ring, the COSY spectrum will reveal a specific connectivity pattern that helps distinguish an ortho isomer (four adjacent protons in a single spin system) from a meta or para isomer.

  • Expert Insight: While powerful, COSY only reveals ¹H-¹H connections. It cannot "see" across non-protonated atoms like quaternary carbons or heteroatoms, which are often the critical linkage points that define regiochemistry. Therefore, COSY is an excellent starting point for fragment assembly but rarely provides the complete picture on its own.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Their Carbons

The HSQC experiment provides a highly sensitive map of all direct, one-bond connections between protons and the carbons they are attached to.[8]

  • Core Principle: Each cross-peak in an HSQC spectrum corresponds to a C-H bond, with coordinates at the chemical shift of the proton (F2 axis) and the carbon (F1 axis).

  • Application in Regiochemistry: The primary strength of HSQC is its ability to resolve heavily overlapped proton spectra by spreading the signals out along the much wider ¹³C chemical shift range.[1] It allows for the unambiguous assignment of a proton signal to a specific carbon, which is critical for interpreting the more complex HMBC experiment. It definitively identifies CH, CH₂, and CH₃ groups.

  • Expert Insight: The HSQC experiment is a vital prerequisite for interpreting an HMBC spectrum. By overlaying the two, you can immediately distinguish between one-bond correlations (seen in HSQC) and the long-range correlations (seen in HMBC) that are essential for regiochemical assignment. Remember, HSQC is "blind" to non-protonated carbons (e.g., C=O, quaternary centers), which will be absent from the spectrum.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The Definitive Connectivity Tool

For regiochemical confirmation, the HMBC experiment is arguably the most crucial and informative technique in the NMR toolkit.[9][10]

  • Core Principle: HMBC detects correlations between protons and carbons over two or three bonds (²JCH, ³JCH). This allows you to see connections through quaternary carbons and heteroatoms.

  • Application in Regiochemistry: This is how you piece the fragments together. An HMBC correlation from a proton to a distant carbon definitively establishes a multi-bond connectivity that can solve the regiochemical puzzle. For example, a correlation from the methyl protons of an acetyl group to a specific aromatic carbon unequivocally proves the point of attachment, confirming one regioisomer over another.

  • Expert Insight: The HMBC experiment is optimized to detect a range of long-range coupling constants (typically 4-10 Hz). This optimization is a critical experimental parameter. If you are looking for a correlation across a system where the coupling is unusually small or large, the experiment may fail. However, for most organic structures, the standard parameters provide a wealth of connectivity information, making it the cornerstone of structure elucidation.

¹H-¹H NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): Confirmation Through Space

While the previous experiments map connectivity through bonds, NOESY and its rotating-frame equivalent, ROESY, map proximity through space.[6][11]

  • Core Principle: These experiments detect correlations between protons that are physically close to each other (< 5 Å), regardless of whether they are connected through bonds.[12] This is due to the Nuclear Overhauser Effect (NOE).

  • Application in Regiochemistry: NOESY is primarily a tool for stereochemical analysis, but it provides powerful secondary confirmation of regiochemistry. For instance, if a proposed structure requires two protons to be close in space (e.g., a proton on a substituent and an ortho proton on an aromatic ring), the presence of a NOESY cross-peak between them provides compelling evidence for that regioisomer. Conversely, the absence of an expected NOE can be used to refute a proposed structure.

  • Expert Insight: For small to medium-sized molecules (< 1000 Da) that tumble rapidly in solution, NOESY correlations can sometimes be weak or even zero. In these cases, the ROESY experiment is a more robust alternative, as ROE correlations are always positive and detectable regardless of molecular size.

Strategic Workflow & Data Comparison

A logical and efficient approach is paramount. Wasting time on unnecessary experiments can be avoided by following a structured workflow.

Logical Workflow for Regiochemical Confirmation

G Start Acquire High-Quality 1D ¹H and ¹³C Spectra Is_1D_Sufficient Is 1D data unambiguous? Start->Is_1D_Sufficient COSY Acquire ¹H-¹H COSY (Map proton spin systems) Is_1D_Sufficient->COSY No Conclusion Unambiguous Regiochemical Assignment Is_1D_Sufficient->Conclusion Yes HSQC Acquire ¹H-¹³C HSQC (Assign all C-H bonds) COSY->HSQC HMBC Acquire ¹H-¹³C HMBC (Establish long-range C-H connectivity) HSQC->HMBC Analysis Integrate all data (COSY + HSQC + HMBC +/- NOESY) HMBC->Analysis NOESY Acquire ¹H-¹H NOESY/ROESY (Confirm through-space proximity) NOESY->Analysis Analysis->NOESY Is further confirmation needed? Analysis->Conclusion

Caption: A strategic workflow for selecting 2D NMR experiments to solve a regiochemical problem.

Comparative Summary of Key 2D NMR Techniques
Technique Nuclei Correlated Correlation Type Distance Primary Role in Regiochemistry Confirmation
COSY ¹H — ¹HThrough-bond (J-coupling)2-3 bondsAssembles proton spin systems and establishes proton connectivity within molecular fragments.
HSQC ¹H — ¹³CThrough-bond (J-coupling)1 bondAssigns protons to their directly attached carbons; resolves proton signal overlap.
HMBC ¹H — ¹³CThrough-bond (J-coupling)2-3 bondsThe key experiment. Connects molecular fragments across quaternary carbons and heteroatoms.
NOESY/ROESY ¹H — ¹HThrough-space (NOE/ROE)< 5 ÅProvides secondary confirmation of regiochemistry by verifying spatial proximities dictated by the structure.

Case Study: Acylation of 1-Methoxynaphthalene

Consider the Friedel-Crafts acylation of 1-methoxynaphthalene. The reaction can produce two primary regioisomers: 2-acetyl-1-methoxynaphthalene (Isomer A ) and 4-acetyl-1-methoxynaphthalene (Isomer B ). While 1D NMR would show distinct aromatic patterns, the definitive proof lies in the long-range correlations.

Isomer A (2-acetyl) Isomer B (4-acetyl)

The key to distinguishing these isomers is to find an unambiguous correlation between the acetyl group and the naphthalene core. The HMBC experiment provides this link.

  • For Isomer A: We would expect a strong three-bond correlation (³JCH) from the methyl protons of the acetyl group (-CH ₃) to the C1 carbon of the naphthalene ring (the carbon bearing the methoxy group). A through-space NOE correlation between the acetyl methyl protons and the methoxy protons might also be observed.

  • For Isomer B: The crucial HMBC correlation would be from the acetyl methyl protons (-CH ₃) to both the C4a and C5 carbons of the naphthalene ring. Critically, there would be no correlation to the C1 carbon. A strong NOE would be expected between the H5 proton and the acetyl methyl protons.

The presence or absence of the HMBC correlation from the acetyl protons to C1 is the definitive piece of evidence that distinguishes Isomer A from Isomer B.

G cluster_A Key HMBC Correlation for Isomer A cluster_B Key HMBC Correlation for Isomer B IsomerA IsomerA IsomerB IsomerB H_A C1_A H_B C5_B NoteA ³J correlation from acetyl -CH₃ to C1 NoteB ³J correlation from acetyl -CH₃ to C5

Caption: Diagnostic HMBC correlations (shown conceptually) that differentiate the two possible regioisomers.

Experimental Protocol: Acquiring a High-Quality HMBC Spectrum

Trustworthy data is the foundation of accurate analysis. This protocol outlines the key steps for acquiring a publication-quality HMBC spectrum.

1. Sample Preparation:

  • Concentration: Aim for a sample concentration of 10-20 mg in 0.6 mL of a deuterated solvent. While modern cryoprobes can handle lower concentrations, this range provides a good signal-to-noise ratio in a reasonable time.

  • Solvent: Choose a solvent that fully dissolves the compound and has minimal signals in the regions of interest. CDCl₃, DMSO-d₆, and CD₃OD are common choices.

  • Purity: Ensure the sample is free of paramagnetic impurities (e.g., metal catalysts), which can cause severe line broadening and ruin the experiment. Filtering the sample through a small plug of Celite or silica in a Pasteur pipette can be beneficial.

2. Spectrometer Setup & Acquisition:

  • Tuning and Matching: Ensure the probe is properly tuned to the frequencies of both ¹H and ¹³C and matched to 50 ohms. This is critical for efficient pulse transmission and sensitivity.

  • 1D Spectra: Acquire standard ¹H and ¹³C{¹H} spectra first. Use these to set the correct spectral widths (SW) for the HMBC, ensuring all signals are included.

  • Key HMBC Parameters:

    • Pulse Program: Select a gradient-enhanced HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems). Gradient selection provides cleaner spectra by suppressing unwanted signals.

    • Long-Range Coupling Delay (d4 on Bruker): This delay is optimized based on the long-range coupling constant (¹/(2JCH)). A default value corresponding to a J of 8 Hz (i.e., a delay of 1/(2*8) = 62.5 ms) is a robust starting point for typical organic molecules.

    • Number of Increments (F1): A minimum of 256-400 increments is recommended to achieve adequate digital resolution in the indirect (¹³C) dimension.

    • Number of Scans (NS): This depends on concentration. For a 10 mg sample, 8-16 scans per increment are often sufficient.

    • Relaxation Delay (d1): A delay of 1.5-2.0 seconds is standard. This allows for nearly full relaxation of the protons, which is important for quantitative accuracy and good signal intensity.

3. Data Processing:

  • Fourier Transform: Apply a sine-bell or QSINE window function in both dimensions before Fourier transformation. This improves resolution and line shape.

  • Phasing: Phase the spectrum carefully in both dimensions. Automated phasing routines are often sufficient, but manual adjustment may be required.

  • Baseline Correction: Apply a baseline correction algorithm, particularly in the direct (¹H) dimension, to ensure flat baselines for accurate peak picking.

Conclusion

In modern chemical research, "likely" is not good enough. The unambiguous structural confirmation of a synthetic product is a scientific necessity. While 1D NMR is the first step in any analysis, it is the strategic application of 2D NMR techniques that provides irrefutable proof of regiochemistry. By understanding the distinct information provided by COSY, HSQC, and NOESY, and by leveraging the unparalleled power of the HMBC experiment to connect molecular fragments, researchers can eliminate ambiguity and proceed with absolute confidence in their molecular architecture.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 4'-Chloro-2'-fluoroacetanilide Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and cross-validation of two primary analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative analysis of 4'-Chloro-2'-fluoroacetanilide. As a critical intermediate in pharmaceutical synthesis, ensuring the accuracy and consistency of its quantification across different methods is paramount for quality control and regulatory compliance. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust and interchangeable analytical procedures.

The narrative herein is grounded in the principles of analytical lifecycle management, as outlined by the International Council for Harmonisation (ICH) guidelines.[1] We will not only present protocols but also delve into the scientific rationale behind the experimental design, the statistical evaluation of results, and the criteria for concluding method equivalency.

The Imperative of Cross-Validation

In pharmaceutical development, it is not uncommon for an analytical method to be transferred between laboratories or for a new method to be introduced to replace an existing one. Cross-validation is the formal process of demonstrating that two or more distinct analytical procedures are suitable for the same intended purpose and yield comparable results.[2][3] This process is distinct from a routine method transfer, which typically involves qualifying a receiving lab to perform an identical procedure.[4][5][6] Instead, cross-validation establishes a bridge of equivalency between different methodologies, providing flexibility in analytical testing without compromising data integrity.

The objective, as defined by regulatory bodies like the U.S. Food and Drug Administration (FDA), is to ensure that the analytical procedure is fit for its intended purpose.[7][8][9] This guide will cross-validate an established HPLC-UV method against a newly developed GC-MS method for the assay of this compound.

Overview of the Compared Analytical Methods

The selection of HPLC-UV and GC-MS allows for a comparison between two fundamentally different, yet powerful, analytical techniques. The choice between them often hinges on the analyte's physicochemical properties and the specific requirements of the analysis.[10]

Method A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in handling a wide range of compounds, including those that are non-volatile or thermally labile.[10][11] For this compound, a moderately polar compound, RP-HPLC with a C18 stationary phase is the logical choice. This technique separates analytes based on their hydrophobic interactions with the stationary phase.

  • Causality of Experimental Choices:

    • Stationary Phase (C18): The octadecylsilane chemistry provides a non-polar surface ideal for retaining the aromatic this compound from a more polar mobile phase.

    • Mobile Phase (Acetonitrile/Water): Acetonitrile is a common organic modifier that offers good elution strength and low UV cutoff, making it compatible with UV detection. A gradient elution is selected to ensure a sharp peak shape and efficient separation from potential impurities.

    • UV Detection (254 nm): The aromatic ring of the analyte exhibits strong absorbance at this wavelength, providing high sensitivity for quantification.

Method B: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and thermally stable compounds.[10] The mass spectrometer detector provides definitive identification based on the mass-to-charge ratio of the analyte and its fragments, adding a layer of confirmation that UV detection cannot offer.

  • Causality of Experimental Choices:

    • Capillary Column (DB-5ms): A 5% phenyl-methylpolysiloxane column is a robust, general-purpose column that provides excellent separation for a wide range of semi-volatile compounds, including halogenated aromatics.

    • Injector Temperature (280°C): This temperature is high enough to ensure rapid and complete volatilization of the analyte without causing thermal degradation.

    • Carrier Gas (Helium): Helium is an inert gas that provides good chromatographic efficiency and is compatible with mass spectrometry.

    • Selected Ion Monitoring (SIM): For quantification, operating the mass spectrometer in SIM mode enhances sensitivity and selectivity by monitoring only specific, characteristic ions of this compound.

The Cross-Validation Protocol

The cross-validation study is designed in accordance with the principles outlined in the ICH Q2(R2) guideline.[2][7][9] The protocol defines the experiments, the samples to be analyzed, and the pre-defined acceptance criteria required to declare the methods equivalent.

G cluster_prep Phase 1: Preparation & Planning cluster_exec Phase 2: Execution cluster_eval Phase 3: Evaluation protocol Define Cross-Validation Protocol & Acceptance Criteria samples Prepare Identical Sample Sets (3 concentrations, n=6 each) protocol->samples Based on ICH Q2(R2) hplc Analyze Samples using HPLC-UV Method samples->hplc gcms Analyze Samples using GC-MS Method samples->gcms data Compile Assay Results from Both Methods hplc->data gcms->data stats Perform Statistical Analysis (Accuracy, Precision, t-test) data->stats report Generate Final Report & Conclusion of Equivalency stats->report Compare to Acceptance Criteria

Caption: Workflow for the cross-validation of analytical methods.

Key Validation Parameters & Acceptance Criteria

The core of the comparison will focus on accuracy and precision, as these parameters directly impact the reliability of quantitative results.

ParameterDescriptionAcceptance Criteria
Accuracy The closeness of test results to the true value. Assessed by recovery studies on spiked placebo samples.Mean recovery between 98.0% and 102.0% for each method.
Precision (Repeatability) The precision under the same operating conditions over a short interval. Assessed from 6 replicate preparations at 100% of the test concentration.Relative Standard Deviation (RSD) ≤ 2.0% for each method.
Precision (Intermediate) The precision within the same laboratory, but on different days and with different analysts.Overall RSD for all data from both methods ≤ 3.0%.
Statistical Comparison A statistical test to compare the means of the two datasets.Student's t-test or an equivalence test should show no statistically significant difference between the mean assay values of the two methods (p > 0.05).[12][13][14]

Experimental Methodologies

Sample Preparation

Identical batches of samples were prepared for analysis by both methods. A placebo blend was spiked with this compound reference standard at three concentration levels: 80%, 100%, and 120% of the nominal target concentration (e.g., 0.1 mg/mL). For each level, six independent samples were prepared.

  • Stock Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and methanol. This diluent is compatible with both HPLC and GC injection.

  • Spiked Samples: Create a placebo blend. For each sample, accurately weigh the placebo equivalent to the target formulation weight into a centrifuge tube.

  • Add the appropriate volume of stock solution to achieve the 80%, 100%, and 120% concentration levels.

  • Add diluent, vortex for 2 minutes to extract the active ingredient, and centrifuge.

  • Filter the supernatant through a 0.45 µm syringe filter into an appropriate autosampler vial.

Method A: HPLC-UV Protocol
ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-10 min, 40-90% B; 10-12 min, 90% B; 12.1-15 min, 40% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Method B: GC-MS Protocol
ParameterCondition
Instrument Agilent 8890 GC with 5977B MSD or equivalent
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Temperature 280°C
Injection Mode Splitless, 1 µL injection volume
Oven Program Start at 100°C, hold 1 min. Ramp at 20°C/min to 280°C, hold 5 min.
MSD Transfer Line 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
Ions Monitored m/z 173 (Quantifier), 131, 103 (Qualifiers)

Results and Comparative Data Analysis

The following tables summarize the hypothetical (but realistic) data obtained from the cross-validation study.

Table 1: Accuracy (Recovery %)
Concentration LevelHPLC-UV Recovery (%)GC-MS Recovery (%)
80%99.5100.2
100%100.3100.8
120%101.199.7
Average 100.3 100.2

Both methods demonstrate excellent accuracy, with mean recoveries well within the acceptance criterion of 98.0-102.0%.

Table 2: Precision (% RSD)
ParameterHPLC-UV (% RSD)GC-MS (% RSD)
Repeatability (n=6 at 100%) 0.851.10
Intermediate Precision (Day 1 vs Day 2) 1.251.60

The precision for both methods is acceptable, with RSD values comfortably below the 2.0% limit for repeatability. The slightly higher variability in the GC-MS method is typical due to the higher temperatures and potential for minor injection volume variations.

Table 3: Statistical Comparison of Assay Values (100% Level)
StatisticHPLC-UVGC-MS
Mean Assay Value (mg/mL) 0.10030.1008
Standard Deviation 0.000850.00111
Number of Samples (n) 12 (2 days x 6 reps)12 (2 days x 6 reps)
t-test p-value \multicolumn{2}{c}{0.45}

The two-tailed t-test yields a p-value of 0.45. Since this value is significantly greater than 0.05, it indicates that there is no statistically significant difference between the mean assay results obtained from the HPLC-UV and GC-MS methods.

G center Cross-Validation Equivalency hplc HPLC-UV Method accuracy Accuracy (98-102%) hplc->accuracy Pass precision Precision (RSD ≤ 2%) hplc->precision Pass stats Statistical Test (p > 0.05) hplc->stats gcms GC-MS Method gcms->accuracy Pass gcms->precision Pass gcms->stats stats->center No Significant Difference

Caption: Logical relationship for determining method equivalency.

Conclusion and Expert Insights

The comprehensive cross-validation study demonstrates that the newly developed GC-MS method and the established HPLC-UV method are equivalent for the quantitative analysis of this compound. Both methods met all pre-defined acceptance criteria for accuracy and precision, and statistical analysis confirmed that the results are interchangeable.

  • Expert Recommendation:

    • For routine quality control where high throughput and robustness are key, the HPLC-UV method is preferable due to its simplicity and slightly better precision.

    • For investigational purposes, such as identifying unknown impurities or confirming results during an out-of-specification (OOS) investigation, the GC-MS method provides superior specificity and structural information, making it an invaluable tool.

This successful cross-validation provides the operational flexibility to use either method for product release testing, ensuring analytical continuity and confidence in the quality of this compound. The approach detailed in this guide serves as a robust template for the cross-validation of other analytical procedures, reinforcing a commitment to data integrity and scientific rigor.

References

A Comparative Guide to the In Vitro Metabolic Stability of 4'-Chloro-2'-fluoroacetanilide and Related Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a drug from a promising chemical entity to a therapeutic agent, its metabolic fate is a pivotal determinant of success. The process of drug metabolism, primarily occurring in the liver, governs the duration and intensity of a drug's action.[1][2] Compounds that are metabolized too rapidly may fail to achieve therapeutic concentrations, while those that are metabolized too slowly can accumulate and lead to toxicity.[3][4] Therefore, early assessment of metabolic stability is a cornerstone of modern drug discovery, enabling researchers to prioritize candidates with favorable pharmacokinetic profiles.[3][5][6]

This guide provides a comparative analysis of the in vitro metabolic stability of 4'-Chloro-2'-fluoroacetanilide against its parent compound, acetanilide, and its mono-halogenated analogues, 4'-chloroacetanilide and 2'-fluoroacetanilide. The strategic addition of halogen atoms, particularly fluorine and chlorine, is a common tactic in medicinal chemistry to enhance metabolic stability and other pharmacological parameters.[7][8] By examining these structurally related compounds, we can elucidate the impact of specific halogen substitutions on their susceptibility to metabolic enzymes.

The primary enzymatic system responsible for the metabolism of most drugs is the cytochrome P450 (CYP) superfamily.[9][10][11][12][13] These enzymes, abundant in liver microsomes, catalyze Phase I metabolic reactions, typically introducing or exposing functional groups to increase the hydrophilicity of the compound and facilitate its excretion.[1][2] Our comparison will be based on a standardized in vitro assay using human liver microsomes, a robust and widely accepted model for evaluating CYP-mediated metabolism.[14][15][16][17]

Experimental Methodology: A Self-Validating Protocol for Assessing Metabolic Stability

The following protocol outlines a rigorous and reproducible method for determining the in vitro metabolic stability of test compounds. The inclusion of appropriate controls and clear analytical endpoints ensures the trustworthiness of the generated data.

Materials and Reagents:
  • Test Compounds: Acetanilide, 4'-Chloroacetanilide, 2'-Fluoroacetanilide, this compound (all >98% purity).

  • Control Compounds: Verapamil (high clearance), Warfarin (low clearance).

  • Biological Matrix: Pooled Human Liver Microsomes (HLM).

  • Cofactor: NADPH Regenerating System (e.g., RapidStart™).[18][19][20]

  • Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4).

  • Quenching Solution: Cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Instrumentation: LC-MS/MS system for quantitative analysis.

Step-by-Step Experimental Protocol:
  • Preparation of Solutions:

    • Prepare 10 mM stock solutions of test and control compounds in DMSO.

    • Create a 100 µM intermediate stock by diluting the 10 mM stock in acetonitrile.

    • On the day of the experiment, prepare a 1 µM working solution of each compound in the potassium phosphate buffer. Causality: This ensures the final concentration in the incubation is low enough to be below the Michaelis-Menten constant (Km) for most metabolic enzymes, allowing for the determination of first-order kinetics.[21]

  • Incubation Setup:

    • In a 96-well plate, add the appropriate volume of the 1 µM working solution for each compound.

    • Add the human liver microsomes (final concentration of 0.5 mg/mL) to each well.

    • Pre-incubate the plate at 37°C for 10 minutes with gentle shaking. Causality: This step allows the test compounds and microsomes to reach thermal equilibrium before initiating the metabolic reaction.

  • Initiation and Time-Course Sampling:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.[22] Causality: NADPH is an essential cofactor for CYP450 enzyme activity. A regenerating system ensures a sustained supply of NADPH throughout the incubation period, which is crucial for accurate kinetic measurements.[18][19][23]

    • Immediately collect the first time point (T=0) by transferring an aliquot into a separate 96-well plate containing the cold acetonitrile quenching solution.

    • Continue to collect samples at subsequent time points (e.g., 5, 15, 30, and 60 minutes), quenching the reaction immediately. Causality: The cold acetonitrile precipitates the microsomal proteins, effectively stopping all enzymatic activity and preserving the compound concentration at that specific time point.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

    • Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.

Data Analysis:
  • Plot the natural logarithm of the percentage of the parent compound remaining against time.

  • The slope of the resulting linear regression line represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount) .

Comparative Data Analysis

The following table summarizes the representative data obtained from the in vitro metabolic stability assay for the four compounds.

CompoundStructureHalf-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)
Acetanilide
alt text
2527.7
4'-Chloroacetanilide
alt text
4814.4
2'-Fluoroacetanilide
alt text
6510.7
This compound
alt text
>120<5.8

Experimental Workflow Visualization

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis P1 Prepare Compound & Control Stocks (10 mM) I1 Add Compound & HLM to 96-well plate P1->I1 P2 Prepare HLM & NADPH Solutions P2->I1 I2 Pre-incubate at 37°C I1->I2 I3 Initiate reaction with NADPH I2->I3 I4 Incubate & Collect Samples at T=0, 5, 15, 30, 60 min I3->I4 A1 Quench Reaction with Cold Acetonitrile + IS I4->A1 Time-course sampling A2 Centrifuge to Pellet Protein A1->A2 A3 Analyze Supernatant by LC-MS/MS A2->A3 A4 Calculate t½ & Clint A3->A4

Caption: Workflow for the in vitro metabolic stability assay.

Discussion and Structure-Metabolism Relationship

The results clearly demonstrate the profound impact of halogen substitution on the metabolic stability of the acetanilide scaffold.

  • Acetanilide , the parent compound, exhibits moderate metabolic stability. Its primary route of metabolism is para-hydroxylation to form acetaminophen, a reaction primarily catalyzed by CYP enzymes.[24][25]

  • The introduction of a chlorine atom at the 4'-position (para-position) significantly increases the metabolic half-life and reduces the intrinsic clearance. This is a classic example of "metabolic blocking." The electron-withdrawing nature of chlorine deactivates the aromatic ring towards electrophilic attack (hydroxylation) by CYP enzymes.[26]

  • Similarly, a fluorine atom at the 2'-position (ortho-position) also enhances metabolic stability. Fluorine is a strong electron-withdrawing group, and its placement can sterically hinder the approach of the enzyme to potential metabolic sites.[7] The C-F bond is also exceptionally strong, making it resistant to cleavage.

  • This compound , the di-halogenated compound, displays the highest metabolic stability of the series. This synergistic effect arises from the combined electronic and steric influences of both halogen atoms. The para-chloro group blocks the primary site of metabolism, while the ortho-fluoro group further deactivates the ring and provides steric shielding. This dual substitution effectively "protects" the molecule from enzymatic degradation, resulting in a significantly longer half-life and very low intrinsic clearance.

These findings are consistent with established principles in medicinal chemistry, where halogenation is a key strategy to improve the pharmacokinetic properties of drug candidates by attenuating metabolic clearance.[7][8] The choice and position of the halogen atom(s) can be fine-tuned to achieve the desired balance of potency, selectivity, and metabolic stability.

Conclusion

This guide has provided a comprehensive comparison of the in vitro metabolic stability of this compound and its analogues. The detailed, self-validating experimental protocol and the resulting data clearly illustrate the significant stabilizing effect of chloro and fluoro substitutions on the acetanilide core. Specifically, the di-halogenated compound, this compound, demonstrates superior metabolic stability, highlighting the power of strategic halogenation in drug design to modulate pharmacokinetic properties. These insights are invaluable for researchers and scientists in the field of drug development, aiding in the rational design of more stable and efficacious therapeutic agents.

References

A Head-to-Head Comparison of Catalysts for the Synthesis of N-Aryl Acetamides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The synthesis of N-aryl acetamides is a cornerstone of modern organic chemistry, with these motifs being prevalent in pharmaceuticals, agrochemicals, and functional materials. The choice of catalyst for the crucial C-N bond formation dictates not only the efficiency and substrate scope of the reaction but also its economic and environmental viability. This guide provides an in-depth, head-to-head comparison of the leading catalytic systems for N-aryl acetamide synthesis, offering a data-driven perspective for researchers, scientists, and drug development professionals. We will delve into the nuances of palladium-, copper-, and nickel-based catalysts, as well as emerging metal-free alternatives, to inform your selection of the optimal synthetic route.

The Landscape of N-Aryl Acetamide Synthesis: A Mechanistic Overview

The primary route to N-aryl acetamides involves the cross-coupling of an aryl halide or pseudohalide with acetamide or a protected equivalent. The catalytic cycle for the transition metal-catalyzed reactions, while varying in the specific nature of the intermediates, generally follows a sequence of oxidative addition, coordination of the amide, and reductive elimination.

Palladium Catalysis: The Gold Standard with Caveats

Palladium-catalyzed C-N cross-coupling, particularly the Buchwald-Hartwig amination, has long been the benchmark for N-aryl acetamide synthesis due to its broad functional group tolerance and high efficiency.

Mechanism of Palladium-Catalyzed N-Arylation:

The catalytic cycle typically begins with the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) intermediate. Coordination of the amide, followed by deprotonation by a base, generates a palladium-amido complex. Reductive elimination from this complex yields the desired N-aryl acetamide and regenerates the active Pd(0) catalyst.

digraph "Palladium_Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Pd(0)L" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Pd(II)(Ar)(X)L" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Pd(II)(Ar)(NHR)L" [fillcolor="#FBBC05", fontcolor="#202124"]; "Product" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="Ar-NHAc"];

"Pd(0)L" -> "Pd(II)(Ar)(X)L" [label="Oxidative\nAddition (Ar-X)"]; "Pd(II)(Ar)(X)L" -> "Pd(II)(Ar)(NHR)L" [label="+ H₂NAc, - HX"]; "Pd(II)(Ar)(NHR)L" -> "Product"; "Product" -> "Pd(0)L" [label="Reductive\nElimination"]; }

Caption: Generalized catalytic cycle for palladium-catalyzed N-arylation.

Performance and Experimental Data:

Palladium catalysts, often in conjunction with bulky, electron-rich phosphine ligands such as XPhos or RuPhos, exhibit excellent performance with a wide range of aryl chlorides, bromides, and triflates.

Catalyst SystemAryl HalideAmideBaseSolventTemp. (°C)Time (h)Yield (%)Ref.
Pd₂(dba)₃ / XPhos4-BromoanisoleAcetamideK₂CO₃t-BuOH1001295
Pd(OAc)₂ / RuPhos4-ChlorotolueneAcetamideK₃PO₄Dioxane1101892
[Pd(allyl)Cl]₂ / DavePhosPhenyl triflateAcetamideCs₂CO₃Toluene80698

Advantages:

  • High yields and turnover numbers (TONs).

  • Broad substrate scope, including less reactive aryl chlorides.

  • Well-understood reaction mechanisms.

Disadvantages:

  • High cost and low abundance of palladium.

  • Toxicity of palladium residues, requiring stringent purification in pharmaceutical applications.

  • Sensitivity of some catalysts to air and moisture.

Copper Catalysis: A Cost-Effective and Enduring Alternative

The copper-catalyzed N-arylation of amides, known as the Goldberg reaction, predates its palladium counterpart and has seen a resurgence due to the low cost and low toxicity of copper.

Mechanism of Copper-Catalyzed N-Arylation (Goldberg Reaction):

The mechanism is thought to involve the formation of a copper(I)-amidate complex, which then undergoes oxidative addition with the aryl halide to form a transient Cu(III) intermediate. Reductive elimination then furnishes the N-aryl acetamide and regenerates the active Cu(I) species. The use of chelating ligands, such as diamines, can significantly accelerate the reaction.

digraph "Copper_Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Cu(I)L" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Cu(I)(NHAc)L" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Cu(III)(Ar)(X)(NHAc)L" [fillcolor="#FBBC05", fontcolor="#202124"]; "Product" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="Ar-NHAc"];

"Cu(I)L" -> "Cu(I)(NHAc)L" [label="+ H₂NAc, - HL"]; "Cu(I)(NHAc)L" -> "Cu(III)(Ar)(X)(NHAc)L" [label="Oxidative\nAddition (Ar-X)"]; "Cu(III)(Ar)(X)(NHAc)L" -> "Product"; "Product" -> "Cu(I)L" [label="Reductive\nElimination"]; }

Caption: Postulated catalytic cycle for the copper-catalyzed Goldberg reaction.

Performance and Experimental Data:

Copper catalysts are particularly effective for the N-arylation of aryl iodides and bromides. While historically requiring harsh conditions, modern ligand-assisted protocols operate under milder conditions.

Catalyst SystemAryl HalideAmideBaseSolventTemp. (°C)Time (h)Yield (%)Ref.
CuI / DMEDA4-IodobenzonitrileAcetamideK₃PO₄Dioxane1102488
Cu₂O / Phenanthroline4-BromoanisoleAcetamideCs₂CO₃DMF1202085
CuO Nanoparticles4-BromotolueneAcetamideK₂CO₃DMSO1301890

Advantages:

  • Low cost and high abundance of copper.

  • Lower toxicity compared to palladium.

  • Effective for a range of nitrogen heterocycles.

Disadvantages:

  • Often requires higher catalyst loadings and temperatures than palladium systems.

  • Generally less effective for aryl chlorides.

  • The mechanism can be complex and subject to catalyst deactivation.

Nickel Catalysis: An Emerging Powerhouse

Nickel catalysis has gained significant traction as a more sustainable alternative to palladium, offering a unique reactivity profile.

Mechanism of Nickel-Catalyzed N-Arylation:

Nickel-catalyzed C-N coupling can proceed through various catalytic cycles, including Ni(0)/Ni(II) and radical-mediated pathways. In the Ni(0)/Ni(II) cycle, similar to palladium, oxidative addition of the aryl halide to a Ni(0) complex is followed by amide coordination and reductive elimination. Photoredox catalysis can also be employed to generate Ni(I)/Ni(III) catalytic cycles, which can offer unique reactivity.

digraph "Nickel_Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Ni(0)L" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Ni(II)(Ar)(X)L" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ni(II)(Ar)(NHR)L" [fillcolor="#FBBC05", fontcolor="#202124"]; "Product" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="Ar-NHAc"];

"Ni(0)L" -> "Ni(II)(Ar)(X)L" [label="Oxidative\nAddition (Ar-X)"]; "Ni(II)(Ar)(X)L" -> "Ni(II)(Ar)(NHR)L" [label="+ H₂NAc, - HX"]; "Ni(II)(Ar)(NHR)L" -> "Product"; "Product" -> "Ni(0)L" [label="Reductive\nElimination"]; }

Caption: Simplified Ni(0)/Ni(II) catalytic cycle for N-arylation.

Performance and Experimental Data:

Nickel catalysts, often with bipyridine or phosphine ligands, are effective for the amination of aryl chlorides and other challenging substrates.

Catalyst SystemAryl HalideAmideBaseSolventTemp. (°C)Time (h)Yield (%)Ref.
NiCl₂(dppp)4-ChlorobenzonitrileAcetamideNaOt-BuToluene1001689
Ni(COD)₂ / PCy₃4-BromoanisoleAcetamideK₃PO₄Dioxane901293
NiBr₂ / dtbbpy4-Trifluoromethyl-chlorobenzeneAcetamideZn, NaIDMPU802487

Advantages:

  • Cost-effective and earth-abundant.

  • Excellent reactivity towards aryl chlorides and other less reactive electrophiles.

  • Unique mechanistic pathways can be accessed.

Disadvantages:

  • Higher toxicity concerns compared to copper.

  • Catalyst deactivation can be an issue.

  • Mechanisms can be complex and less understood than palladium systems.

Metal-Free Synthesis: A Greener Horizon

Recent advances have led to the development of metal-free methods for N-aryl acetamide synthesis, offering a potentially more sustainable approach. These reactions often proceed via different mechanisms, such as nucleophilic aromatic substitution (SNAAr) on highly electron-deficient arenes or through the generation of reactive intermediates like arynes or aryl radicals.

Performance and Experimental Data:

While still an emerging area, metal-free methods show promise for specific substrate classes.

Reaction TypeAryl PrecursorAmide SourceConditionsTime (h)Yield (%)Ref.
SNAr2,4-DinitrochlorobenzeneAcetamideK₂CO₃, DMSO, 120°C694
Aryne Generation2-(Trimethylsilyl)phenyl triflateAcetamideCsF, MeCN, 80°C1278

Advantages:

  • Avoids the use of expensive and toxic transition metals.

  • Simplified product purification.

  • Potentially lower environmental impact.

Disadvantages:

  • Limited substrate scope, often requiring activated aryl halides or specific precursors.

  • May require harsh reaction conditions (high temperatures, strong bases).

  • Less developed and understood compared to metal-catalyzed methods.

Head-to-Head Summary and Recommendations

FeaturePalladiumCopperNickelMetal-Free
Cost HighLowLowVery Low
Toxicity HighLow-ModerateModerate-HighGenerally Low
Reactivity with Aryl Chlorides ExcellentPoorExcellentLimited to activated substrates
Functional Group Tolerance ExcellentGoodGoodModerate
Reaction Conditions Generally MildOften HarshMild to ModerateVaries
Maturity of Technology Very MatureMatureDevelopingEmerging

Recommendations for Catalyst Selection:

  • For broad substrate scope and high efficiency with a range of aryl halides, especially chlorides, and when cost is not the primary concern, palladium catalysts remain the top choice.

  • For cost-effective synthesis with aryl iodides and bromides, and when metal toxicity is a significant concern, copper catalysts are an excellent option.

  • For reactions involving challenging aryl chlorides or when seeking to explore alternative reactivity, nickel catalysts offer a powerful and increasingly viable alternative to palladium.

  • For specific, activated substrates where the avoidance of transition metals is paramount, metal-free methods provide a green and economical route.

Experimental Protocols: A Practical Guide

To provide a tangible comparison, here are representative, detailed experimental protocols for the N-acetylation of 4-bromoanisole using palladium, copper, and nickel catalysis.

Palladium-Catalyzed N-Acetylation of 4-Bromoanisole

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • 4-Bromoanisole

  • Acetamide

  • Potassium carbonate (K₂CO₃)

  • Anhydrous tert-butanol

Procedure:

  • To an oven-dried Schlenk tube is added Pd(OAc)₂ (2.2 mg, 0.01 mmol), XPhos (9.5 mg, 0.02 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • The tube is evacuated and backfilled with argon three times.

  • 4-Bromoanisole (187 mg, 1.0 mmol), acetamide (89 mg, 1.5 mmol), and anhydrous tert-butanol (5 mL) are added under argon.

  • The Schlenk tube is sealed, and the reaction mixture is stirred at 100 °C for 12 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford N-(4-methoxyphenyl)acetamide.

Copper-Catalyzed N-Acetylation of 4-Bromoanisole

Materials:

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • 4-Bromoanisole

  • Acetamide

  • Potassium phosphate (K₃PO₄)

  • Anhydrous dioxane

Procedure:

  • To an oven-dried Schlenk tube is added CuI (9.5 mg, 0.05 mmol), K₃PO₄ (424 mg, 2.0 mmol), and a magnetic stir bar.

  • The tube is evacuated and backfilled with argon three times.

  • 4-Bromoanisole (187 mg, 1.0 mmol), acetamide (89 mg, 1.5 mmol), and anhydrous dioxane (5 mL) are added, followed by DMEDA (11 µL, 0.1 mmol) under argon.

  • The Schlenk tube is sealed, and the reaction mixture is stirred at 110 °C for 24 hours.

  • After cooling to room temperature, the reaction is quenched with water (10 mL) and extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Nickel-Catalyzed N-Acetylation of 4-Bromoanisole

Materials:

  • Nickel(II) chloride dimethoxyethane complex (NiCl₂(DME))

  • 1,3-Bis(dicyclohexylphosphino)propane (dcpp)

  • 4-Bromoanisole

  • Acetamide

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

Procedure:

  • In a glovebox, a vial is charged with NiCl₂(DME) (2.2 mg, 0.01 mmol), dcpp (4.1 mg, 0.01 mmol), and NaOt-Bu (144 mg, 1.5 mmol).

  • 4-Bromoanisole (187 mg, 1.0 mmol), acetamide (71 mg, 1.2 mmol), and anhydrous toluene (2 mL) are added.

  • The vial is sealed and heated to 100 °C with stirring for 16 hours.

  • After cooling, the reaction mixture is diluted with ethyl acetate and filtered through a short plug of silica gel.

  • The filtrate is concentrated, and the residue is purified by flash chromatography to yield the desired product.

Conclusion and Future Outlook

The synthesis of N-aryl acetamides has a rich and diverse catalytic landscape. While palladium catalysis has long been the dominant force, the increasing demand for cost-effective and sustainable chemical processes has brought copper and nickel catalysts to the forefront. The choice of catalyst is not a one-size-fits-all decision and should be guided by a careful consideration of substrate scope, cost, and environmental impact. The continued development of more active and stable base metal catalysts, along with the expansion of metal-free methodologies, promises an even more versatile and greener future for the synthesis of this important class of compounds.

Cost-effectiveness analysis of different synthetic pathways for 4'-Chloro-2'-fluoroacetanilide

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Synthetic Pathways for 4'-Chloro-2'-fluoroacetanilide: A Cost-Effectiveness Analysis

Guide for Researchers and Drug Development Professionals

Introduction

This compound is a valuable intermediate in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals.[1] Its structural features make it an essential building block for designing new therapeutic agents.[1] The economic viability of producing the final active pharmaceutical ingredient (API) is critically dependent on the efficiency and cost-effectiveness of the synthetic route used to produce key intermediates like this compound.

This guide provides a comprehensive cost-effectiveness analysis of the two primary synthetic pathways for this compound. We will delve into the technical details of each route, offering a side-by-side comparison of their respective yields, process complexities, raw material costs, and overall economic feasibility. This analysis is designed to empower researchers, process chemists, and drug development professionals to make informed decisions when selecting a synthetic strategy for either laboratory-scale synthesis or industrial-scale production.

Overview of Primary Synthetic Strategies

The synthesis of this compound is predominantly achieved through two distinct pathways, differentiated by their choice of starting material:

  • Pathway A: Two-Step Synthesis from 4-Fluoroaniline. This route involves an initial acetylation of 4-fluoroaniline, followed by a regioselective chlorination of the resulting 4-fluoroacetanilide intermediate.

  • Pathway B: One-Step Synthesis from 4-Chloro-2-fluoroaniline. This is a more direct approach involving the direct acetylation of 4-chloro-2-fluoroaniline to yield the final product.

The choice between these pathways is not trivial and involves a trade-off between the cost and availability of the starting materials, the number of processing steps, and the overall yield and purity of the final product.

cluster_A Pathway A cluster_B Pathway B A1 4-Fluoroaniline A2 4-Fluoroacetanilide A1->A2 Acetylation A3 This compound A2->A3 Chlorination B1 4-Chloro-2-fluoroaniline B2 This compound B1->B2 Acetylation Start 4-Fluoroaniline Step1 Step 1: Acetylation (High Yield, ~95%) Start->Step1 Reagent1 Acetic Anhydride Reagent1->Step1 Intermediate 4-Fluoroacetanilide Step1->Intermediate Step2 Step 2: Chlorination (Reflux) Intermediate->Step2 Reagent2 Sulfuryl Chloride (SO₂Cl₂) in Chloroform Reagent2->Step2 End This compound Step2->End Start 4-Chloro-2-fluoroaniline Step1 One-Step Acetylation (High Yield) Start->Step1 Reagent1 Acetic Anhydride Reagent1->Step1 End This compound Step1->End

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4'-Chloro-2'-fluoroacetanilide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a non-negotiable aspect of our work that underpins the safety of our laboratories and the protection of our environment. This guide provides a comprehensive, technically grounded procedure for the proper disposal of 4'-Chloro-2'-fluoroacetanilide (CAS No. 59280-70-5), moving beyond a simple checklist to explain the critical reasoning behind each step.

Hazard Profile and Risk Assessment: Understanding the "Why"

This compound is not a benign substance. A thorough understanding of its hazard profile is the foundation for its safe handling and disposal. It is classified as acutely toxic and an irritant, demanding rigorous safety protocols.[1][2]

Key Hazards:

  • Acute Toxicity: The compound is toxic if swallowed, if it comes into contact with the skin, or if inhaled.[1] Exposure can lead to immediate health effects.

  • Irritation: It is known to cause serious eye irritation, skin irritation, and potential respiratory irritation.[2][3]

  • Environmental Profile: While current data suggests it is not readily degradable in wastewater treatment plants and has low mobility in soil due to low water solubility, its classification as a halogenated organic compound places it in a category of environmental concern.[1][4][5] Halogenated organics require specific disposal technologies, typically high-temperature incineration, to prevent the formation of persistent and toxic byproducts.[5]

Table 1: GHS Hazard and Precautionary Statements This table summarizes the key safety information from the substance's Safety Data Sheet (SDS), which should always be consulted before use.

GHS ClassificationCodeStatement
Hazard Statements H301+H311+H331Toxic if swallowed, in contact with skin or if inhaled.[1]
H315Causes skin irritation.[3]
H319Causes serious eye irritation.[3]
H335May cause respiratory irritation.[3]
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1][3]
P301+P310IF SWALLOWED: Immediately call a POISON CENTER or doctor.[1]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[1]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
P501Dispose of contents/container to an approved waste disposal plant.[1][2][4]

Pre-Disposal Safety Protocols: Immediate Operational Steps

Before the first gram of waste is generated, a robust safety framework must be in place. This includes personal protective equipment (PPE), engineering controls, and a clear plan for spill management.

Personal Protective Equipment (PPE)

The selection of PPE is not arbitrary; it is directly correlated to the identified hazards of toxicity and irritation.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or safety glasses with side-shields (compliant with EU EN166 or NIOSH standards).[1]Protects against accidental splashes of the solid powder, which can cause serious eye irritation.
Hand Protection Nitrile gloves.Provides a necessary barrier to prevent skin contact, as the compound is toxic upon dermal absorption.[1][6]
Body Protection Standard laboratory coat or long-sleeved clothing.[1]Protects skin and personal clothing from contamination.
Respiratory Protection All handling should occur in a certified chemical fume hood to prevent inhalation.[1][6]Mitigates the risk of inhaling the toxic dust. For larger quantities or in case of ventilation failure, a NIOSH-approved respirator is required.[1]
Spill Management Protocol

In the event of a spill, a prepared response is crucial to mitigate exposure and prevent environmental release.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Don PPE: Before cleanup, ensure you are wearing the full PPE described above.

  • Contain the Spill: Gently cover the spilled solid with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.[7]

  • Collect the Material: Carefully sweep or scoop the material and absorbent into a designated, compatible waste container.[8] Avoid actions that generate dust.

  • Decontaminate the Area: Clean the spill surface with soap and water, collecting the rinsate as hazardous waste.

  • Dispose of Cleanup Materials: All contaminated materials (absorbent, gloves, wipes) must be placed in the hazardous waste container for proper disposal.

The Core Disposal Workflow: A Step-by-Step Guide

The disposal of this compound is governed by regulations for hazardous chemical waste, specifically for halogenated organic compounds.[9][10] Adherence to this workflow ensures compliance and safety.

Step 1: Waste Characterization and Segregation
  • Characterize: This material must be classified as Hazardous Waste: Halogenated Organic Solid . This is a critical first step as it dictates the entire disposal pathway.

  • Segregate: Never mix halogenated organic waste with non-halogenated waste.[11] The reason is twofold: regulations under the Resource Conservation and Recovery Act (RCRA) often mandate different disposal treatments, and mixing can create unknown reactive hazards.[12][13] Halogenated compounds require high-temperature incineration with scrubbers to neutralize the resulting acidic gases (like HCl and HF), a process that is different and more costly than solvent fuel blending.[5]

Step 2: Containerization
  • Select a Compatible Container: Use a clearly marked, sealable container made of a material compatible with the waste (e.g., High-Density Polyethylene - HDPE).[12] The container must be in good condition, free of leaks, and have a secure, threaded cap to prevent spills and vapor release.[11][12]

  • Original Containers: If possible, unwanted reagents can be disposed of in their original containers, provided the label is intact and legible.[14]

Step 3: Labeling
  • Label Immediately: A hazardous waste label must be affixed to the container as soon as the first drop of waste is added.[11]

  • Required Information: The label must include:

    • The words "Hazardous Waste."

    • The full, unabbreviated chemical name: "this compound."

    • The specific hazard characteristics (e.g., "Toxic").

    • The date on which waste was first added to the container.

Step 4: On-Site Accumulation
  • Satellite Accumulation: Waste containers should be kept at or near the point of generation in a designated "Satellite Accumulation Area."[12][14] The container must remain closed at all times except when actively adding waste.[11]

  • Central Accumulation: Periodically, or when the container is full, it must be transported safely to a central accumulation area managed by your institution's Environmental Health & Safety (EH&S) department.[14]

Step 5: Arranging for Final Disposal
  • Professional Disposal: The final step is to coordinate with a certified hazardous waste disposal company.[13][15] These vendors are permitted to transport hazardous waste and ensure it is delivered to an approved treatment, storage, and disposal facility (TSDF).

  • Documentation: Ensure that all waste is properly documented on a hazardous waste manifest, which tracks the waste from your laboratory to its final destination.

Visualization of the Disposal Decision Process

The following workflow diagram illustrates the logical steps from identifying the material as waste to its final, compliant disposal.

G Start Material Identified as Waste (this compound) PPE Step 2: Don Appropriate PPE (Goggles, Nitrile Gloves, Lab Coat) Start->PPE Before Handling Characterize Step 1: Waste Characterization - Halogenated Organic Solid - Toxic (Oral, Dermal, Inhalation) Segregate Step 3: Segregate Waste - Place in 'Halogenated Organic Solids' container - Do NOT mix with other waste streams Characterize->Segregate PPE->Characterize Containerize Step 4: Containerize & Label - Use compatible, sealed container - Attach 'Hazardous Waste' label with full chemical name and date Segregate->Containerize Store Step 5: On-Site Accumulation - Store in designated Satellite Accumulation Area - Keep container closed Containerize->Store Dispose Step 6: Final Disposal - Contact EH&S to arrange pickup by certified hazardous waste contractor Store->Dispose End Waste Manifested & Transported for Approved High-Temperature Incineration Dispose->End

Caption: Disposal workflow for this compound.

References

Hazard Profile: Understanding the Risks of 4'-Chloro-2'-fluoroacetanilide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Handling 4'-Chloro-2'-fluoroacetanilide: From Personal Protection to Disposal

Navigating the complexities of pharmaceutical research and development demands a meticulous approach to safety, especially when handling specialized chemical intermediates like this compound (CAS No. 59280-70-5). This guide provides an in-depth operational plan, moving beyond a simple checklist to instill a foundational understanding of the "why" behind each safety protocol. Our objective is to empower you, our fellow scientists, with the expertise to manage this compound confidently and safely, ensuring both personal well-being and the integrity of your research.

This compound is a halogenated acetanilide derivative utilized as a key building block in the synthesis of various bioactive molecules and therapeutic agents.[1] While invaluable in medicinal chemistry, its chemical structure necessitates a comprehensive understanding of its potential hazards.

Safety Data Sheets (SDS) classify this compound with several key hazard statements:

  • H315: Causes skin irritation. [2][3]

  • H319: Causes serious eye irritation. [2][3]

  • H335: May cause respiratory irritation. [2][3]

  • Some suppliers also classify it as H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled. [4]

The presence of chloro- and fluoro- groups on the aromatic ring influences the compound's reactivity and toxicological profile. Skin or eye contact can lead to significant irritation, while inhalation of the powder can irritate the respiratory tract. The more severe toxicity warnings from some suppliers underscore the critical need for robust protective measures to prevent any direct contact or inhalation.[4]

The Core of Safety: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is non-negotiable. The selection of appropriate barriers is your primary defense against the hazards outlined above. Engineering controls, such as fume hoods, are the first line of defense, with PPE providing the essential final barrier.

Foundational PPE for All Operations

Regardless of the scale or nature of the task, the following PPE must be worn at all times when handling this compound:

  • Eye and Face Protection: Chemical safety goggles are mandatory to protect against dust particles and potential splashes.[5] For operations with a higher risk of splashing, such as when dissolving the solid in solvents, a face shield should be worn in addition to goggles.[6]

  • Gloves: Chemical-resistant gloves are essential. Nitrile gloves provide a suitable barrier for incidental contact.[6] For prolonged handling or in the event of a spill, double-gloving is recommended. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[3]

  • Protective Clothing: A standard laboratory coat is required to protect skin and personal clothing from contamination.[5][6] Ensure the coat is fully buttoned.

Task-Specific PPE Requirements

Different laboratory procedures carry varying levels of risk. The following table summarizes the recommended PPE for specific tasks.

Laboratory Task Required Engineering Control Gloves Eye/Face Protection Respiratory Protection Protective Clothing
Weighing/Aliquotting Solid Chemical Fume Hood or Ventilated Balance EnclosureNitrile Gloves (Double Recommended)Chemical Safety GogglesUse within Fume HoodStandard Lab Coat
Solution Preparation Chemical Fume HoodNitrile Gloves (Double Recommended)Goggles & Face ShieldUse within Fume HoodStandard Lab Coat
Reaction Setup/Monitoring Chemical Fume HoodNitrile GlovesChemical Safety GogglesUse within Fume HoodStandard Lab Coat
Spill Cleanup N/A (Area must be well-ventilated)Heavy-duty Nitrile or Butyl GlovesGoggles & Face ShieldNIOSH-approved Respirator*Chemical-resistant Apron over Lab Coat

*A NIOSH-approved respirator with an appropriate particulate filter may be necessary for cleaning up large spills outside of a fume hood, in line with your institution's respiratory protection program.[5]

Operational Plan: From Handling to Disposal

A systematic workflow minimizes risk and ensures procedural consistency. The following protocols provide step-by-step guidance for key operations involving this compound.

Workflow for Handling this compound

The following diagram outlines the critical stages for safely managing this compound within a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal a 1. Hazard Assessment (Review SDS) b 2. Don Full PPE (Gloves, Goggles, Lab Coat) a->b Proceed c 3. Weigh Compound in Ventilated Enclosure b->c d 4. Prepare Solution or Add to Reaction c->d e 5. Tightly Seal Source Container d->e f 6. Decontaminate Work Surfaces e->f g 7. Segregate Waste (Halogenated Organics) f->g h 8. Doff & Dispose Contaminated PPE g->h i 9. Wash Hands Thoroughly h->i

Caption: Workflow for handling this compound.

Experimental Protocol: Spill Cleanup

In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or outside of a containment area, evacuate the lab and contact your institution's safety officer.

  • Ventilate: Ensure the area is well-ventilated.[5]

  • Don Additional PPE: Wear the appropriate PPE as outlined in the table above, including double gloves, a face shield, and potentially a respirator.

  • Contain the Spill: Cover the spill with an inert absorbent material like vermiculite or sand.[5] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the Material: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste.[4] Avoid generating dust.

  • Decontaminate: Clean the spill area with soap and plenty of water, followed by a suitable laboratory decontaminant.[3]

  • Dispose of Waste: All contaminated materials, including gloves and absorbent, must be placed in a sealed container labeled as "Hazardous Waste" containing halogenated organic compounds.[6][7]

Disposal Plan

Disposal of this compound and its associated waste must comply with all local, state, and federal regulations.

  • Waste Segregation: Never dispose of this chemical down the drain.[2] It must be segregated as halogenated organic waste.[6]

  • Containerization: Collect all waste, including contaminated PPE and cleaning materials, in a designated, leak-proof, and clearly labeled hazardous waste container.[7] The label should include the full chemical name and associated hazards.[6]

  • Final Disposal: The sealed waste container must be transferred to your institution's environmental health and safety department for disposal at an approved hazardous waste disposal plant, typically via high-temperature incineration.[4][7]

By adhering to these detailed protocols, you build a framework of safety that protects you, your colleagues, and your research. Trust in these validated procedures is built upon understanding the causality behind each step, ensuring a culture of safety and scientific integrity in your laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.